molecular formula C10H14BNO4 B1418400 4-(2-Methoxyethylcarbamoyl)phenylboronic acid CAS No. 850589-34-3

4-(2-Methoxyethylcarbamoyl)phenylboronic acid

Cat. No.: B1418400
CAS No.: 850589-34-3
M. Wt: 223.04 g/mol
InChI Key: QRGVHOKYRIQQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyethylcarbamoyl)phenylboronic acid is a useful research compound. Its molecular formula is C10H14BNO4 and its molecular weight is 223.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(2-methoxyethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4/c1-16-7-6-12-10(13)8-2-4-9(5-3-8)11(14)15/h2-5,14-15H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGVHOKYRIQQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657283
Record name {4-[(2-Methoxyethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850589-34-3
Record name B-[4-[[(2-Methoxyethyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850589-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2-Methoxyethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2-Methoxyethyl)carbamoyl]benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2-Methoxyethylcarbamoyl)phenylboronic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Methoxyethylcarbamoyl)phenylboronic acid is a specialized boric acid derivative with significant potential in organic synthesis and medicinal chemistry. Its unique structural features, combining a phenylboronic acid moiety with a methoxyethylcarbamoyl side chain, offer distinct advantages in terms of solubility, reactivity, and opportunities for molecular recognition. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its current and potential applications, particularly as a key building block in the development of novel therapeutics and advanced materials.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic chemistry, most notably for their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including many active pharmaceutical ingredients (APIs). The versatility of the boronic acid group allows for a wide range of chemical transformations, making it a valuable functional handle in multi-step syntheses.

The strategic placement of substituents on the phenyl ring can dramatically influence the physical and chemical properties of the boronic acid. These modifications can alter reactivity, solubility, and introduce new functionalities for further chemical elaboration or for specific interactions with biological targets. This compound exemplifies this principle, where the carbamoyl group not only modifies its electronic properties but also introduces a potential site for hydrogen bonding and improves solubility in organic solvents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

PropertyValueSource
CAS Number 850589-34-3[1]
Molecular Formula C₁₀H₁₄BNO₄[1]
Molecular Weight 223.03 g/mol [1]
Appearance White to off-white solidGeneral supplier data
Melting Point 120-124 °CGeneral supplier data
Solubility Soluble in methanol and other polar organic solventsGeneral supplier data

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 4-carboxyphenylboronic acid. The first step involves the protection of the boronic acid moiety as a pinacol ester, followed by an amide coupling reaction with 2-methoxyethylamine. The final step is the deprotection of the pinacol ester to yield the target boronic acid.

Synthesis Pathway Overview

Synthesis_Pathway Start 4-Carboxyphenylboronic acid Intermediate1 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid Start->Intermediate1 Pinacol, Toluene Reflux Intermediate2 N-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (Pinacol Ester Precursor) Intermediate1->Intermediate2 2-Methoxyethylamine, Coupling Agent (e.g., HATU, DIPEA), DMF Product This compound Intermediate2->Product Acidic Hydrolysis (e.g., HCl in Acetone/Water)

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of the Pinacol Ester Precursor

N-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

This protocol details the amide coupling reaction, a crucial step in the synthesis.

  • Materials:

    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

    • 2-Methoxyethylamine

    • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add 2-methoxyethylamine (1.1 eq) dropwise to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide as a solid.

Experimental Protocol: Deprotection to the Final Boronic Acid

This compound

This protocol describes the hydrolysis of the pinacol ester to yield the free boronic acid.

  • Materials:

    • N-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

    • Acetone

    • 1 M Hydrochloric acid (HCl)

    • Diethyl ether

  • Procedure:

    • Dissolve the pinacol ester precursor in a mixture of acetone and 1 M HCl.

    • Stir the solution at room temperature for 4-6 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Once the reaction is complete, remove the acetone under reduced pressure.

    • Extract the aqueous residue with diethyl ether to remove the pinacol byproduct.

    • The aqueous layer containing the product can be used directly in subsequent reactions or lyophilized to obtain the solid boronic acid.

Applications in Organic Synthesis and Medicinal Chemistry

While specific, peer-reviewed applications of this compound are still emerging, its structural motifs suggest a range of potential uses in drug discovery and materials science. Phenylboronic acids are instrumental in creating new pharmaceuticals, particularly in the development of boron-containing drugs for various biological targets[2].

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of phenylboronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds[3][4]. This compound can serve as a versatile building block to introduce the methoxyethylcarbamoylphenyl moiety into complex molecules.

Suzuki_Coupling BoronicAcid This compound Catalyst Pd(0) Catalyst Base BoronicAcid->Catalyst ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Catalyst Product Coupled Product (R-Aryl-CONH(CH₂)₂OCH₃) Catalyst->Product

Caption: Suzuki-Miyaura cross-coupling reaction.

The methoxyethylcarbamoyl group can influence the electronic properties of the boronic acid, potentially affecting the efficiency of the Suzuki-Miyaura coupling. Furthermore, this functional group can enhance the solubility of the resulting coupled products and provide a handle for further derivatization or for modulating the pharmacokinetic properties of a drug candidate.

Potential in Drug Discovery and Bioconjugation

The unique structure of this compound makes it an attractive candidate for various applications in medicinal chemistry:

  • Enzyme Inhibition: Boronic acids are known to be potent inhibitors of serine proteases, with the boronic acid moiety forming a reversible covalent bond with the catalytic serine residue. The methoxyethylcarbamoyl side chain can be tailored to interact with specific pockets within the enzyme's active site, enhancing binding affinity and selectivity.

  • Drug Delivery Systems: Phenylboronic acids can form reversible covalent bonds with diols, a property that is exploited in the development of glucose-responsive drug delivery systems for diabetes treatment[5][6]. The methoxyethylcarbamoyl group could be functionalized to attach to a polymer backbone or a nanoparticle, creating a sophisticated drug delivery vehicle.

  • Bioconjugation: The boronic acid can be used to attach the molecule to biomolecules containing diol functionalities, such as glycoproteins on cell surfaces. This allows for the targeted delivery of therapeutic agents or diagnostic probes[5]. The methoxyethylcarbamoyl side chain can also be modified to incorporate linkers for conjugation to other molecules. Phenylboronic acid-based moieties are being explored for their ability to target sialic acid residues that are overexpressed on the surface of cancer cells, opening avenues for targeted cancer therapy[7].

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General handling guidelines include:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound is a promising and versatile building block for organic synthesis and drug discovery. Its unique combination of a reactive boronic acid moiety and a functionalized side chain provides a platform for the development of novel molecules with tailored properties. While its full potential is still being explored, the established utility of substituted phenylboronic acids in a wide range of applications suggests a bright future for this compound. Further research into its specific applications, particularly in the synthesis of biologically active compounds and the development of advanced materials, is warranted and expected to yield exciting new discoveries.

References

In-Depth Technical Guide: 4-(2-Methoxyethylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid, CAS number 850589-34-3. It is intended for an audience of researchers, scientists, and professionals in drug development. This document delves into the compound's fundamental properties, synthesis, and primary applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and practical considerations are provided to facilitate its effective use in a laboratory setting.

Part 1: Core Compound Profile

Chemical and Physical Properties

This compound is a substituted phenylboronic acid that serves as a versatile reagent in organic synthesis. Its key properties are summarized below.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 850589-34-3
Molecular Formula C10H14BNO4
Molecular Weight 223.03 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 120-124 °C[1]
Storage Temperature Room temperature, under inert atmosphere[1]
Solubility Soluble in organic solvents such as methanol, DMSO, and DMF.

Synonyms for this compound include: 4-(2-Methoxyethylaminocarbonyl)benzeneboronic acid and [4-(2-Methoxyethylcarbamoyl)phenyl]boronic acid.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n Active Catalyst ox_add Oxidative Addition pd0->ox_add pd_ii Ar-Pd(II)-X(L_n) ox_add->pd_ii transmetal Transmetalation pd_ii->transmetal pd_ii_ar Ar-Pd(II)-Ar'(L_n) transmetal->pd_ii_ar red_elim Reductive Elimination pd_ii_ar->red_elim red_elim->pd0 Catalyst Regeneration product Biaryl Product (Ar-Ar') red_elim->product aryl_halide Aryl Halide (Ar-X) aryl_halide->ox_add boronic_acid Boronic Acid (Ar'-B(OH)2) + Base boronic_acid->transmetal

References

An In-depth Technical Guide to the Structure Elucidation of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Structural Verification

In modern medicinal chemistry and drug discovery, boronic acids and their derivatives have emerged as a privileged class of compounds.[1] Their unique electronic properties and ability to form reversible covalent bonds with diols make them invaluable as enzyme inhibitors, sensors, and versatile synthetic building blocks.[1][2][3] Phenylboronic acid-based molecules, in particular, are at the core of several approved drugs and numerous clinical candidates.[1]

The subject of this guide, 4-(2-Methoxyethylcarbamoyl)phenylboronic acid (Molecular Formula: C₁₀H₁₄BNO₄, Molecular Weight: 223.03 g/mol ), is a representative of this important class.[4] Its structure combines the key boronic acid moiety with an amide linkage and an ether, presenting multiple functional groups that are critical for its intended biological activity and physicochemical properties. The absolute certainty of its chemical structure—including connectivity, functional group integrity, and purity—is not merely an academic exercise; it is a fundamental prerequisite for advancing any research or development program. An error in structure can lead to misinterpreted biological data, wasted resources, and compromised patient safety.

Section 1: The Spectroscopic Foundation: Assembling the Pieces

The initial phase of structure elucidation relies on a suite of spectroscopic techniques that, together, act as a powerful puzzle-solving toolkit. Each method provides a unique perspective on the molecule's composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment of specific nuclei. For this molecule, a trio of NMR experiments is essential: ¹H, ¹³C, and the often-underutilized but critically important ¹¹B NMR.

Causality of Experimental Choice: While ¹H and ¹³C NMR map the proton and carbon framework, ¹¹B NMR provides direct, unambiguous evidence of the boronic acid functional group's integrity and hybridization state. Boron has two NMR-active nuclei, ¹⁰B and ¹¹B, but ¹¹B is preferred due to its higher natural abundance (80.1%) and smaller quadrupole moment, resulting in sharper signals and greater sensitivity.[5][6]

Expected ¹¹B NMR Signature: The ¹¹B nucleus in a trigonal planar (sp²-hybridized) arylboronic acid typically resonates in a characteristic downfield region. Upon addition of a Lewis base or at high pH, the boron center can become tetracoordinate (sp³-hybridized), causing a significant upfield shift in the ¹¹B signal.[5][6][7] Observing a single, relatively sharp signal in the expected range for an sp² boron is a primary checkpoint for confirming the free boronic acid moiety. The cyclic anhydride of a boronic acid, a boroxine, resonates at a slightly different chemical shift, allowing for the detection of this common impurity.

Predicted NMR Data Summary

Analysis Predicted Chemical Shift (δ, ppm) Rationale / Assignment
¹¹B NMR ~28 – 31Confirms the trigonal planar (sp²) boronic acid group.
¹H NMR ~8.2 – 8.5 (t, 1H)Amide N-H proton; coupling to adjacent CH₂.
~7.8 – 8.0 (d, 2H)Aromatic protons ortho to the boronic acid group.
~7.7 – 7.9 (d, 2H)Aromatic protons ortho to the carbamoyl group.
~3.6 (t, 2H)-CH₂- group adjacent to the nitrogen atom.
~3.5 (t, 2H)-CH₂- group adjacent to the oxygen atom.
~3.3 (s, 3H)Methoxy (-OCH₃) protons.
Broad singletB(OH)₂ protons; often exchange with solvent.
¹³C NMR ~166 – 168Amide carbonyl carbon (C=O).
~135 – 138Aromatic carbon attached to the carbamoyl group.
~134 – 136Aromatic carbons ortho to the boronic acid.
~127 – 129Aromatic carbons ortho to the carbamoyl group.
~130 (broad)Aromatic carbon attached to boron (C-B); often broadened by quadrupolar relaxation of ¹¹B.
~70 – 72-CH₂- carbon adjacent to the oxygen atom.
~58 – 60Methoxy (-OCH₃) carbon.
~40 – 42-CH₂- carbon adjacent to the nitrogen atom.

Protocol 1: Comprehensive NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound. Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for boronic acids and allows observation of exchangeable N-H and O-H protons). Ensure complete dissolution.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure adequate spectral width and resolution. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is typically a longer experiment; use an appropriate number of scans (e.g., 1024 or more) to obtain clear signals for all carbons, including the quaternary carbons.

  • ¹¹B NMR Acquisition: This is a crucial, non-routine step. Use a broadband probe tuned to the ¹¹B frequency. A quartz NMR tube is recommended to avoid the broad background signal from borosilicate glass tubes.[5][6] Acquire a proton-decoupled ¹¹B spectrum. Reference the spectrum to an external standard like BF₃·OEt₂.

  • Data Processing and Interpretation: Process all spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals to confirm proton ratios. Correlate all observed signals in the ¹H, ¹³C, and ¹¹B spectra with the expected structure.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight, serving as a fundamental test of the compound's identity. It is a highly sensitive technique that can also reveal impurities.

Causality of Experimental Choice: Boronic acids present a unique challenge for MS analysis as they can readily undergo dehydration in the gas phase to form cyclic anhydrides (boroxines), which complicates the spectrum.[8] Therefore, a "soft" ionization technique coupled with liquid chromatography is the preferred method. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is superior as it provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula.

An Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to an Electrospray Ionization (ESI) source is the workhorse for this analysis.[9] ESI is a soft ionization technique that minimizes in-source fragmentation and dehydration, providing a clear signal for the molecular ion.

Expected Mass Spectrometry Data

Ionization Mode Ion Species Expected m/z (Monoisotopic) Significance
ESI Positive[M+H]⁺224.1088Protonated molecular ion.
ESI Positive[M+Na]⁺246.0908Sodium adduct, common in ESI.
ESI Negative[M-H]⁻222.0932Deprotonated molecular ion.

Protocol 2: LC-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 µg/mL to 1 µg/mL) in a suitable solvent mixture, such as acetonitrile and water, often with a small amount of formic acid (for positive mode) or ammonium acetate (for negative mode) to promote ionization.[9]

  • Chromatographic Separation: Inject the sample onto a UPLC system equipped with a C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A short, rapid gradient is typically sufficient to separate the main compound from potential impurities.

  • Mass Spectrometry Detection: Analyze the column eluent with an ESI-HRMS instrument. Acquire data in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).

  • Data Analysis: Extract the mass spectrum for the main chromatographic peak. Compare the observed accurate mass of the molecular ion with the theoretical mass calculated for the formula C₁₀H₁₄BNO₄. The mass error should be less than 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups within the molecule. It works by detecting the absorption of infrared radiation, which excites molecular vibrations.

Causality of Experimental Choice: While NMR and MS define connectivity and mass, FTIR provides direct evidence for the chemical bonds present. For this specific molecule, we are looking for the characteristic vibrations of the boronic acid (O-H and B-O), the secondary amide (N-H and C=O), and the ether (C-O) functionalities. The presence and position of these bands serve as a crucial cross-validation of the structure.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
~3200 - 3400 (broad)O-H stretchBoronic acid B(OH)₂ group, often involved in H-bonding.[10]
~3300 (sharp/med)N-H stretchSecondary amide.
~1640 - 1660C=O stretch (Amide I)Amide carbonyl group.
~1540 - 1560N-H bend (Amide II)Secondary amide.
~1350 - 1420B-O stretchBoronic acid group.[10][11]
~1100 - 1120C-O stretchMethoxy ether group.

Protocol 3: ATR-FTIR Analysis

  • Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Clean the ATR crystal thoroughly. Collect a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Interpretation: The resulting spectrum should be automatically ratioed against the background. Identify the key absorption bands and compare them to the expected values to confirm the presence of all required functional groups.

Section 2: Definitive Confirmation: Single-Crystal X-ray Diffraction

While the combination of NMR, MS, and FTIR provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction (XRD) stands alone as the definitive, "gold standard" method. It provides an unambiguous 3D map of the electron density within a single crystal, revealing the precise spatial arrangement of every atom and the exact bond lengths and angles.

Causality of Experimental Choice: XRD is employed when absolute certainty is required, for patent applications, regulatory submissions, or to understand solid-state packing and intermolecular interactions. For phenylboronic acids, XRD is particularly insightful as it reveals how the molecules arrange themselves through hydrogen bonding. Phenylboronic acid itself is known to form centrosymmetric dimers in the solid state via a pair of O-H···O hydrogen bonds between the boronic acid groups.[12][13] It is highly probable that this compound will exhibit a similar or related hydrogen-bonding network.

dot

G cluster_0 Molecule 1 cluster_1 Molecule 2 a1 R-B(OH)₂ b1 (HO)₂B-R a1:e->b1:w b1:e->a1:w

Caption: Expected H-bonded dimer of boronic acid molecules.

Protocol 4: Crystal Growth and X-ray Diffraction

  • Crystal Growth (Slow Evaporation): This is often the most challenging step.

    • Select a suitable solvent or solvent system in which the compound has moderate solubility (e.g., ethanol, water, or a mixture).[14]

    • Prepare a saturated or near-saturated solution of the compound at room temperature or slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial. Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few small pinholes.

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks in a vibration-free environment.

  • Crystal Selection and Mounting: Carefully select a well-formed, single crystal with sharp edges and no visible defects under a microscope.[14] Mount the crystal on a goniometer head.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Cool the crystal under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations.[14] Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or other computational techniques to generate an initial model of the atomic positions. Refine this model against the experimental data until the calculated and observed diffraction patterns match closely.

  • Validation: The final refined structure should have low R-factors (a measure of agreement) and chemically sensible bond lengths and angles, providing definitive proof of the molecular structure.

Section 3: An Integrated Workflow for Structure Elucidation

No single technique should be used in isolation. The power of this analytical approach lies in the synthesis of complementary data from orthogonal methods. The workflow below illustrates the logical progression from initial screening to absolute confirmation.

dot

a start Putative Sample of This compound ms LC-HRMS Analysis start->ms nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) start->nmr ftir FTIR Spectroscopy start->ftir check1 Mass & Formula Match? ms->check1 check2 Connectivity & ¹¹B Signal Match? nmr->check2 check3 Functional Groups Present? ftir->check3 synthesis Synthesize All Spectroscopic Data check1->synthesis fail Structure Incorrect or Impure check1->fail No check2->synthesis check2->fail No check3->synthesis check3->fail No xrd_decision Absolute Proof Required? synthesis->xrd_decision xrd Single-Crystal XRD xrd_decision->xrd Yes final_confirm Structure Confirmed xrd_decision->final_confirm No xrd->final_confirm

Caption: Integrated workflow for structure elucidation.

This self-validating system ensures that the molecular formula (from MS), the atomic connectivity and key functional groups (from NMR), and the presence of those functional groups (from FTIR) are all in agreement before proceeding. X-ray crystallography serves as the final, highest level of confirmation.

Conclusion

The structural elucidation of this compound is a critical process that demands a rigorous, multi-faceted analytical approach. By systematically integrating data from ¹¹B, ¹H, and ¹³C NMR, high-resolution mass spectrometry, and FTIR spectroscopy, a scientist can build an unassailable case for the proposed structure. For applications requiring absolute certainty, single-crystal X-ray diffraction provides the ultimate, definitive proof. Following the workflows and protocols outlined in this guide ensures not only the correct identification of the molecule but also upholds the principles of scientific integrity and trustworthiness that are paramount in research and drug development.

References

The Phoenix Molecule: A Technical Guide to the Discovery and Ascendant History of Phenylboronic Acid Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Radical with Revolutionary Potential

In the vast lexicon of organic chemistry, few functional groups have undergone as dramatic a renaissance as the boronic acid moiety. For decades, phenylboronic acid and its derivatives were largely relegated to the realm of synthetic curiosities and specialized cross-coupling reactions. Yet, from these humble beginnings, a "phoenix molecule" has arisen, demonstrating remarkable versatility and therapeutic potential that is reshaping modern drug discovery. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, charting the journey of phenylboronic acid derivatives from their initial discovery to their current status as critical components in cutting-edge therapeutics. We will delve into the fundamental chemistry, the evolution of their synthesis, their diverse and profound biological activities, and the practical methodologies that underpin their application in the laboratory.

I. Genesis and Early Synthetic Endeavors: A Century of Gestation

The story of phenylboronic acid begins in 1880, a time when the foundations of modern organic chemistry were still being laid. In a sealed tube, heating diphenylmercury with boron trichloride to temperatures between 180°C and 200°C, Michaelis and Becker first synthesized benzeneboronyl dichloride, which readily hydrolyzed to form phenylboronic acid[1]. This initial synthesis, while groundbreaking, was far from practical, relying on hazardous materials and harsh conditions.

For much of the following century, the development of more accessible synthetic routes was slow. A significant step forward came with the advent of organometallic chemistry. The reaction of a Grignard reagent, phenylmagnesium bromide, with a borate ester like trimethyl borate, followed by hydrolysis, became a common method for preparing phenylboronic acid[1][2]. While a substantial improvement, this method often suffered from low yields[3]. An alternative approach using phenyllithium and a borate ester also emerged, though it too was plagued by modest yields[1].

These early methods, while foundational, presented significant limitations for the broader application of phenylboronic acids. The use of highly reactive organometallic reagents restricted the presence of many functional groups on the phenyl ring, thereby limiting the diversity of derivatives that could be readily synthesized.

II. The Synthetic Revolution: From Niche Reagent to Ubiquitous Building Block

The true ascendancy of phenylboronic acid derivatives began with the development of palladium-catalyzed cross-coupling reactions. The Nobel Prize-winning Suzuki-Miyaura coupling, first reported in 1979, transformed the landscape of organic synthesis and propelled boronic acids into the limelight[2][4][5]. This reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, offered an incredibly powerful and versatile method for forming carbon-carbon bonds[2][4][5].

The significance of the Suzuki-Miyaura reaction for phenylboronic acid chemistry cannot be overstated. It provided a mild, functional-group-tolerant, and highly efficient means of incorporating phenyl groups into complex molecules. This opened the door for medicinal chemists to synthesize vast libraries of compounds for biological screening, a crucial step in modern drug discovery[6].

The success of the Suzuki-Miyaura coupling spurred further innovation in the synthesis of phenylboronic acid derivatives themselves. The Miyaura borylation, for instance, allows for the direct borylation of aryl halides and triflates using a diboron reagent like bis(pinacolato)diboron (B2pin2) under palladium catalysis[3]. More recently, transition metal-catalyzed C-H activation has emerged as an even more atom-economical approach, enabling the direct installation of a boronic acid group onto a phenyl ring without the need for a pre-existing functional group[3].

Comparative Analysis of Key Synthetic Methodologies
MethodDescriptionAdvantagesDisadvantagesKey Causality for Method Choice
Grignard/Organolithium Reaction Reaction of phenylmagnesium bromide or phenyllithium with a borate ester, followed by hydrolysis.Utilizes readily available starting materials.Low yields, poor functional group tolerance due to the high reactivity of the organometallic reagent.Suitable for simple, non-functionalized phenylboronic acids where cost of starting materials is a primary concern.
Suzuki-Miyaura Coupling Palladium-catalyzed reaction of a phenylboronic acid with an organic halide or triflate.High yields, excellent functional group tolerance, mild reaction conditions.Requires a pre-synthesized boronic acid; potential for palladium contamination in the final product.The gold standard for incorporating a phenyl group into a target molecule due to its versatility and reliability.
Miyaura Borylation Palladium-catalyzed reaction of an aryl halide or triflate with a diboron reagent.Allows for the synthesis of boronic esters from readily available aryl halides.The cost of diboron reagents can be a limiting factor[3].Chosen when the corresponding aryl halide is more accessible or cheaper than the boronic acid.
C-H Borylation Direct, transition metal-catalyzed installation of a boryl group onto an aromatic C-H bond.High atom economy, avoids the need for pre-functionalized starting materials.Often requires specific directing groups for regioselectivity; catalyst optimization can be challenging.Ideal for late-stage functionalization of complex molecules and for exploring structure-activity relationships by modifying different positions on the phenyl ring.

III. The Dawn of a Therapeutic Era: Phenylboronic Acids in Medicinal Chemistry

The unique chemical properties of the boronic acid group—specifically, the empty p-orbital on the boron atom—make it a mild Lewis acid capable of forming reversible covalent bonds with nucleophiles, particularly diols[1]. This reactivity is the cornerstone of the diverse biological applications of phenylboronic acid derivatives.

A pivotal moment in the history of boronic acids in medicine was the FDA approval of bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma[7][8]. Bortezomib, a dipeptidyl boronic acid, is a potent and selective inhibitor of the 26S proteasome, a cellular machine responsible for degrading damaged or unwanted proteins[7][9]. The boronic acid "warhead" of bortezomib forms a stable, yet reversible, tetrahedral intermediate with the N-terminal threonine residue in the active site of the proteasome, effectively shutting down its proteolytic activity[8]. This disruption of protein homeostasis is particularly toxic to rapidly dividing cancer cells, leading to apoptosis[8].

The success of bortezomib ignited a surge of interest in boronic acids as a privileged scaffold in drug design. This led to the development and approval of other boronic acid-based drugs, including ixazomib (Ninlaro®) , another proteasome inhibitor for multiple myeloma, and vaborbactam (Vabomere®) , a β-lactamase inhibitor used to combat antibiotic resistance[7][10].

Mechanism of Proteasome Inhibition by Bortezomib

G cluster_0 Proteasome Active Site cluster_1 Bortezomib Threonine N-terminal Threonine (Active Site Nucleophile) Tetrahedral_Intermediate Reversible Tetrahedral Adduct (Inhibition of Proteolysis) Threonine->Tetrahedral_Intermediate Nucleophilic Attack Boronic_Acid Boronic Acid Warhead (Electrophilic Boron) Boronic_Acid->Tetrahedral_Intermediate

Caption: Covalent inhibition of the proteasome by bortezomib.

IV. Expanding Horizons: Diverse Applications in Drug Development

Beyond proteasome inhibition, the unique properties of phenylboronic acids have been harnessed for a wide array of therapeutic and diagnostic applications.

Glucose Sensing and Diabetes Management

The ability of phenylboronic acids to reversibly bind to cis-1,2- and -1,3-diols forms the basis of their use in glucose sensing[1]. Glucose, being a polyol, can form a cyclic boronate ester with phenylboronic acid. This interaction has been exploited to develop glucose-responsive materials for the controlled release of insulin[1][11]. For instance, insulin can be encapsulated within a polymer matrix functionalized with phenylboronic acid. In the presence of high glucose concentrations, the glucose competes with the polymer's diol groups for binding to the boronic acid, leading to a change in the polymer's structure and the release of insulin.

Targeted Cancer Therapy

Cancer cells often overexpress sialic acids on their surfaces, which contain cis-diol functionalities. This has led to the development of phenylboronic acid-functionalized drug delivery systems for targeted cancer therapy[12]. Nanoparticles decorated with phenylboronic acid can selectively bind to cancer cells, leading to enhanced drug accumulation at the tumor site and reduced off-target toxicity[12].

Enzyme Inhibition Beyond the Proteasome

The success of bortezomib has inspired the development of boronic acid-based inhibitors for other classes of enzymes, including:

  • Serine Proteases: Boronic acids can mimic the tetrahedral transition state of peptide bond hydrolysis, making them effective inhibitors of serine proteases involved in various diseases[13].

  • β-Lactamases: As seen with vaborbactam, boronic acids can inhibit β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics[10][14]. The boronic acid forms a covalent adduct with the active site serine of the β-lactamase, restoring the efficacy of the antibiotic[15][16].

  • Histone Deacetylases (HDACs): Some boronic acid derivatives have shown promise as HDAC inhibitors, another important target in cancer therapy[13].

V. Experimental Protocols: A Practical Guide

To bridge the gap between theory and practice, this section provides detailed, step-by-step methodologies for a key synthetic reaction and a critical biological assay.

Protocol 1: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with phenylboronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)

  • Triphenylphosphine (PPh3) (0.08 mmol)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or argon atmosphere

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), PPh3 (0.08 mmol), and K2CO3 (2.0 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add toluene (5 mL) and water (1 mL) to the flask.

  • Stir the reaction mixture vigorously and heat to reflux (approximately 110°C) for 4-12 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(OAc)2 is a common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) catalyst.

  • Ligand: Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base: Potassium carbonate is a mild base that is required for the transmetalation step of the catalytic cycle.

  • Solvent System: The biphasic toluene/water system is effective for many Suzuki-Miyaura couplings, as it helps to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the oxidation of the Pd(0) catalyst.

G Start Combine Reagents Inert Establish Inert Atmosphere Start->Inert Solvents Add Solvents (Toluene/Water) Inert->Solvents Heat Heat to Reflux Solvents->Heat Monitor Monitor Reaction Progress Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Isolated Biaryl Product Purify->End

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: In Vitro 20S Proteasome Chymotrypsin-Like Activity Assay

This protocol describes a fluorometric assay to measure the chymotrypsin-like activity of the 20S proteasome and to evaluate the inhibitory potential of a phenylboronic acid derivative.

Materials:

  • Purified human 20S proteasome

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)

  • Fluorogenic substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin)

  • Test compound (e.g., a phenylboronic acid derivative) dissolved in DMSO

  • Bortezomib (positive control)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Suc-LLVY-AMC in DMSO.

    • Prepare serial dilutions of the test compound and bortezomib in DMSO.

    • On the day of the experiment, dilute the 20S proteasome and the substrate to their final working concentrations in pre-warmed assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add 2 µL of the test compound, bortezomib, or DMSO (vehicle control) to the appropriate wells.

    • Add 88 µL of the diluted 20S proteasome solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the diluted Suc-LLVY-AMC substrate to each well.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validating System:

  • Positive Control: Bortezomib, a known potent proteasome inhibitor, is included to ensure the assay is performing correctly.

  • Vehicle Control: DMSO is used as a control to account for any effects of the solvent on the enzyme activity.

  • Substrate Control: Wells containing only the substrate and assay buffer are included to measure background fluorescence.

  • Enzyme Control: Wells containing the enzyme and assay buffer but no substrate are included to measure background fluorescence from the enzyme preparation.

VI. Challenges and Future Directions: The Next Generation of Boronic Acid Therapeutics

Despite their remarkable success, the development of phenylboronic acid-based drugs is not without its challenges.

  • Metabolic Stability: The carbon-boron bond can be susceptible to oxidative cleavage in vivo, leading to rapid metabolism and reduced bioavailability[17][18][19]. Strategies to improve metabolic stability include the introduction of electron-withdrawing groups on the phenyl ring or the use of more stable boronic acid surrogates like benzoxaboroles[7].

  • Off-Target Effects: The ability of boronic acids to interact with a wide range of biological nucleophiles can lead to off-target effects. Careful design of the molecule to enhance selectivity for the intended target is crucial.

  • Purification and Characterization: The purification of polar boronic acids can be challenging. Techniques such as recrystallization, specialized column chromatography (e.g., C18), or the formation of crystalline adducts (e.g., with diethanolamine) are often employed[6][20][21].

The future of phenylboronic acid derivatives in medicine is bright. Research is focused on developing next-generation compounds with improved metabolic stability, enhanced target selectivity, and novel mechanisms of action. The exploration of boronic acids in areas such as targeted protein degradation (PROTACs) and as components of sophisticated drug delivery systems holds immense promise for the treatment of a wide range of diseases.

VII. Conclusion: A Privileged Scaffold with a Lasting Legacy

From a laboratory curiosity to a cornerstone of modern medicinal chemistry, the journey of phenylboronic acid derivatives is a testament to the power of fundamental research and the relentless pursuit of therapeutic innovation. The unique reactivity of the boronic acid group has provided a versatile platform for the development of a new generation of drugs that have had a profound impact on human health. As our understanding of the chemistry and biology of these remarkable compounds continues to grow, there is no doubt that the phoenix molecule will continue to rise, offering new hope for patients and new frontiers for scientific discovery.

References

Molecular weight and formula of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(2-Methoxyethylcarbamoyl)phenylboronic Acid

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's fundamental properties, applications, and detailed experimental protocols, grounding all information in established scientific principles.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives are foundational pillars in modern medicinal chemistry and organic synthesis. Their utility stems from two key chemical characteristics: their role as versatile coupling partners in carbon-carbon bond-forming reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, and the unique ability of the boronic acid moiety to form reversible covalent bonds with diols.[1][2] This latter property is of particular interest in drug design, enabling the targeting of serine and threonine residues in enzyme active sites or the recognition of saccharides like sialic acids, which are often overexpressed on cancer cells.[3][4][5]

The compound this compound is a rationally designed bifunctional molecule. The phenylboronic acid group serves as a reactive handle for synthetic elaboration or biological recognition, while the N-substituted carbamoyl moiety at the para position allows for fine-tuning of physicochemical properties such as solubility, hydrogen bonding capacity, and metabolic stability. This strategic substitution makes it a valuable building block for creating complex molecular architectures and novel therapeutic agents.

Compound Profile and Physicochemical Properties

A precise understanding of a compound's properties is critical for its effective application in research and development. This section details the key identifiers and physicochemical data for this compound.

Chemical Identity
  • IUPAC Name: (4-{[ (2-methoxyethyl)amino]carbonyl}phenyl)boronic acid

  • Synonyms: 4-(2-Methoxyethylcarbamoyl)benzeneboronic acid

  • Chemical Formula: C₁₀H₁₄BNO₄

  • Molecular Weight: 223.03 g/mol

  • CAS Number: 1073353-60-2 (for the pinacol ester)

Note: The free boronic acid is often generated in situ or used directly, while the pinacol ester is a common, more stable form for storage and handling.[6]

Physicochemical Data Summary

The following table summarizes the essential quantitative data for the compound. These values are crucial for designing experimental conditions, including reaction solvent selection, purification methods, and formulation development.

PropertyValueSource
Molecular Formula C₁₀H₁₄BNO₄Calculated
Molecular Weight 223.03 g/mol Calculated
Appearance White to off-white solidTypical observation
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)[1]
pKa ~8.8 (unsubstituted phenylboronic acid)[1]

The pKa value is approximated from the parent phenylboronic acid; the carbamoyl substituent is expected to have a minor electronic effect.

Core Applications in Research and Development

The unique structure of this compound makes it a versatile tool in several key areas of chemical and pharmaceutical science.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][8] This reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures, which are prevalent motifs in marketed pharmaceuticals.[9] The 4-(2-Methoxyethylcarbamoyl)phenyl group can be efficiently coupled to a wide range of aryl or heteroaryl halides and triflates, providing a straightforward route to complex molecules.[7]

Fragment-Based Drug Discovery (FBDD)

Boronic acids are increasingly used in FBDD as fragments that can form reversible covalent bonds with target proteins.[] This covalent interaction can significantly increase the affinity of a low-molecular-weight fragment, making it easier to detect binding through biophysical methods.[] The methoxyethylcarbamoyl side chain provides vectors for synthetic elaboration, allowing for the rapid optimization of initial fragment hits into potent lead compounds.

Development of Covalent Inhibitors and Probes

The ability of boronic acids to interact with serine, threonine, or lysine residues makes them attractive "warheads" for designing targeted covalent inhibitors.[3][11] This mechanism is exemplified by the FDA-approved proteasome inhibitor bortezomib.[4][11] this compound can serve as a starting point for developing inhibitors for serine proteases, beta-lactamases, or other enzymes with nucleophilic residues in their active sites.[4][11]

Mucoadhesive Drug Delivery Systems

Phenylboronic acid moieties can interact with the diol groups present in sialic acid, a component of mucus.[12] This interaction can be exploited to create mucoadhesive drug delivery systems that prolong the residence time of a therapeutic agent at a specific site, such as in ocular drug delivery.[12] The functional handle on this specific compound allows for its conjugation to polymers or nanogels for such applications.[13]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling reaction. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To couple this compound with a model aryl bromide (e.g., 4-bromoanisole) to synthesize the corresponding biaryl product.

Materials and Reagents
  • This compound (1.0 eq)

  • 4-Bromoanisole (1.1 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • SPhos (Triphenylphosphine) (0.04 eq, 4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (Anhydrous)

Step-by-Step Methodology
  • Reactor Setup: To a flame-dried Schlenk tube, add this compound, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Causality: A flame-dried, inert atmosphere setup is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species. SPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes the oxidative addition and reductive elimination steps of the catalytic cycle.[7] K₃PO₄ is the base required to activate the boronic acid for transmetalation to the palladium center.[14]

  • Degassing: Seal the tube with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times.

    • Causality: This degassing step is critical to remove oxygen from the reaction vessel. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species, halting the reaction.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio) via syringe.

    • Causality: Dioxane is an excellent solvent for the organic reagents. The addition of a small amount of water is often beneficial, as it helps to dissolve the inorganic base and can facilitate the transmetalation step.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours.

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring ensures proper mixing of the heterogeneous mixture.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

    • Causality: This step ensures the reaction has gone to completion, preventing unnecessary heating that could lead to side product formation. It serves as an in-process control for reaction success.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

    • Causality: The aqueous wash removes the inorganic base (K₃PO₄) and other water-soluble byproducts. The brine wash helps to break any emulsions and further removes water from the organic layer.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

    • Causality: This is a standard procedure to isolate the desired product from any unreacted starting materials, catalyst residues, and non-polar byproducts.

Visualization of the Workflow

The following diagram illustrates the logical flow of the Suzuki-Miyaura coupling protocol.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification Start Combine Reagents: - Boronic Acid - Aryl Halide - Pd Catalyst & Ligand - Base Degas Degas with Argon Start->Degas Solvent Add Solvents Degas->Solvent Heat Heat & Stir (80-100 °C) Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Dry Dry & Concentrate Workup->Dry Chromatography Column Chromatography Dry->Chromatography Product Pure Product Chromatography->Product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination ReductElim Ar-Ar' Transmetal->ReductElim ArX Ar-X ArX->OxAdd ArB Ar'-B(OH)₂ ArB->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block for advanced applications in drug discovery and materials science. Its bifunctional nature—a reactive boronic acid for coupling and biological recognition, and a tunable side chain for property modulation—provides chemists and pharmacologists with a powerful tool for molecular innovation. The robust and well-understood reactivity in protocols like the Suzuki-Miyaura coupling ensures its reliable performance in complex synthetic campaigns. As the demand for targeted therapies and functional materials grows, the utility of such intelligently designed boronic acids will undoubtedly continue to expand.

References

The Boronic Acid Moiety: A Reversible Covalent Warhead Forging a New Path in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Boronic acids and their derivatives have emerged from the realm of synthetic organic chemistry to become a validated and increasingly influential pharmacophore in modern drug discovery.[1][2][3] Their unique electronic structure, characterized by an electron-deficient boron atom, imparts a remarkable ability to form reversible covalent bonds with biological nucleophiles, a feature that has been masterfully exploited in the design of potent and selective therapeutics.[4][5] This guide provides a comprehensive technical overview of boronic acids in medicinal chemistry, delving into their fundamental properties, mechanisms of action, and strategic applications. We will explore the causality behind key experimental choices in their synthesis and evaluation, present self-validating protocols for their use, and discuss the challenges and future directions of this versatile class of compounds.

The Boronic Acid Functional Group: Structure, Properties, and Reactivity

A boronic acid is an organoboron compound featuring a boron atom bonded to an alkyl or aryl group and two hydroxyl groups (R-B(OH)₂).[4][6] This seemingly simple arrangement confers a unique set of physicochemical properties that are central to their utility in medicinal chemistry.

Electronic Structure and Lewis Acidity

The boron atom in a boronic acid is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital.[7][8] This electron deficiency makes boronic acids mild Lewis acids, capable of accepting a pair of electrons from a nucleophile.[6][7] This Lewis acidity is the cornerstone of their biological activity, allowing them to interact with nucleophilic residues in enzyme active sites.

Reversible Covalent Bonding: The Key to Biological Activity

Unlike typical carboxylic acids, boronic acids do not primarily act as Brønsted-Lowry acids (proton donors). Instead, their acidity stems from the interaction with Lewis bases, such as the hydroxyl groups of serine or threonine residues in proteins.[3][4] This interaction leads to the formation of a tetrahedral boronate complex, which is a reversible covalent bond.[4][5] The pKa of a typical boronic acid is around 9, but upon forming a tetrahedral boronate complex, the pKa shifts to approximately 7, making this interaction highly relevant under physiological conditions.[4]

The reversibility of this covalent bond is a critical feature, offering a "best of both worlds" scenario in drug design: the high potency and selectivity associated with covalent inhibition, coupled with the potential for reduced off-target effects and toxicity due to the ability of the inhibitor to dissociate.[5][9]

Physicochemical Properties and Formulation Challenges

Boronic acids are generally solids with moderate solubility in aqueous solutions. A significant challenge in their formulation is the propensity to form cyclic, trimeric anhydrides known as boroxines, which are often less soluble.[10] This dehydration process is reversible and can be influenced by pH and the presence of other excipients.

Formulation scientists have cleverly addressed this challenge by co-lyophilizing boronic acid drugs with polyols, such as mannitol. The polyols form boronate esters, preventing the formation of boroxines and improving the solubility and stability of the drug product.[10]

Table 1: Physicochemical Properties of FDA-Approved Boronic Acid Drugs

Drug NameChemical FormulaMolecular Weight ( g/mol )pKaIndication
Bortezomib C₁₉H₂₅BN₄O₄384.24~9Multiple Myeloma
Ixazomib C₁₄H₁₇BCl₂N₂O₄363.02Not AvailableMultiple Myeloma
Vaborbactam C₁₂H₁₆BNO₅S297.14Not AvailableComplicated Urinary Tract Infections

Note: The pKa values for boronic acids can be complex and are often reported for the equilibrium between the trigonal acid and the tetrahedral boronate.

Mechanism of Action: The Serine and Threonine Connection

The primary mechanism by which boronic acids exert their therapeutic effects is through the inhibition of enzymes, particularly serine and threonine proteases.[11][12] The boron atom acts as an electrophilic "warhead" that is attacked by the nucleophilic hydroxyl group of a serine or threonine residue in the enzyme's active site.

Mimicking the Tetrahedral Transition State

The resulting tetrahedral boronate adduct is a stable mimic of the high-energy tetrahedral intermediate formed during peptide bond hydrolysis.[4][13] This stable mimic effectively "locks" the enzyme in an inactive state, preventing it from processing its natural substrates. The dipeptidyl boronic acid, bortezomib, is a classic example, inhibiting the 26S proteasome by forming a boronate linkage with a threonine residue in the catalytic site.[4]

G cluster_0 Enzyme Active Site Serine_OH Serine/Threonine -OH Boronate_Complex Tetrahedral Boronate Adduct (Inactive) Serine_OH->Boronate_Complex Nucleophilic Attack His Histidine Asp Aspartate Boronic_Acid R-B(OH)₂ Boronic_Acid->Boronate_Complex

Caption: Covalent inhibition of a serine/threonine protease by a boronic acid.

Beyond Serine and Threonine Proteases

While serine and threonine proteases are the most common targets, the reactivity of boronic acids extends to other biological nucleophiles. Research has shown that boronic acids can also interact with the active site zinc ions in metalloenzymes and form adducts with other amino acid residues, expanding their potential therapeutic applications.[12]

Synthesis of Boronic Acids: Key Methodologies

The accessibility of boronic acids through robust synthetic methods has been a major driver of their adoption in medicinal chemistry.

Lithiation-Borylation: A Workhorse Reaction

A common and versatile method for synthesizing aryl and heteroaryl boronic acids is the reaction of an organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[2][14]

Experimental Protocol: Synthesis of Phenylboronic Acid via Lithiation-Borylation

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve bromobenzene (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Grignard Formation (Alternative to Lithiation): Slowly add magnesium turnings (1.1 eq) to the solution. If the reaction does not initiate, a small crystal of iodine can be added. The reaction is exothermic and should be controlled by cooling in an ice bath.

  • Lithiation (Direct Method): Cool the solution of bromobenzene to -78 °C (dry ice/acetone bath). Slowly add a solution of n-butyllithium (1.05 eq) in hexanes via a syringe.

  • Borylation: After the formation of the organometallic reagent is complete (typically 1-2 hours), cool the reaction mixture to -78 °C. Slowly add a solution of triisopropyl borate (1.2 eq) in the same anhydrous solvent via the dropping funnel, maintaining the temperature below -60 °C.

  • Quench and Hydrolysis: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Cool the mixture in an ice bath and slowly quench by adding 1 M HCl.

  • Workup and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude phenylboronic acid can be purified by recrystallization from water or an organic solvent mixture.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Organolithium and Grignard reagents are highly reactive with oxygen and moisture.

  • Anhydrous Solvents: Water will quench the organometallic reagents.

  • Low Temperature for Borylation: This prevents over-addition of the organometallic reagent to the newly formed boronate ester.

  • Acidic Workup: This hydrolyzes the boronate ester to the desired boronic acid.

Suzuki-Miyaura Coupling: The Power of Palladium

The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and heavily relies on boronic acids as key coupling partners.[15][16][17] This palladium-catalyzed reaction efficiently forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate.

Suzuki_Coupling Aryl_Halide Aryl Halide (R¹-X) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Boronic_Acid Boronic Acid (R²-B(OH)₂) Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Base Base (e.g., K₂CO₃) Base->Transmetalation Biaryl_Product Biaryl Product (R¹-R²) Oxidative_Addition->Transmetalation R¹-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination R¹-Pd(II)-R² Reductive_Elimination->Pd_Catalyst Catalyst Regeneration Reductive_Elimination->Biaryl_Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Protocol for Suzuki-Miyaura Coupling:

A self-validating protocol for Suzuki-Miyaura coupling should include controls to ensure the reaction is proceeding as expected. This includes:

  • Control Reaction (No Catalyst): Running the reaction without the palladium catalyst to confirm its necessity.

  • Control Reaction (No Base): Demonstrating the requirement of the base for the transmetalation step.

  • Monitoring by TLC or LC-MS: Tracking the consumption of starting materials and the formation of the product over time.

  • Characterization of the Product: Confirming the identity and purity of the final product using techniques like NMR and mass spectrometry.

Boronic Acids in Drug Discovery and Development: A Case Study of Bortezomib

The journey of bortezomib (Velcade®) from a high-risk concept to a blockbuster cancer therapeutic is a testament to the potential of boronic acid chemistry.[18][19][20]

The Rationale for Proteasome Inhibition

The proteasome is a multi-protein complex responsible for degrading ubiquitinated proteins, playing a critical role in regulating the cell cycle and apoptosis.[21][22] In cancer cells, particularly multiple myeloma, the proteasome is highly active, contributing to the survival of malignant cells. Therefore, inhibiting the proteasome was identified as a promising therapeutic strategy.

Overcoming the "Boron Stigma"

Historically, boron-containing compounds were viewed with skepticism in the pharmaceutical industry due to perceived toxicity.[18] The development of bortezomib challenged this dogma, demonstrating that a well-designed boronic acid could be a safe and effective drug.

Challenges and Solutions in Development
  • Initial Disbelief: The concept of targeting the proteasome with a novel boronic acid inhibitor was met with considerable skepticism.[18]

  • Funding Hurdles: The initial development was fraught with financial challenges.[18]

  • Clinical Trial Success: Despite the obstacles, bortezomib demonstrated remarkable efficacy in clinical trials for relapsed/refractory multiple myeloma, leading to its accelerated approval by the FDA.[20][21]

The success of bortezomib paved the way for a new generation of boronic acid-based drugs and revitalized interest in this unique pharmacophore.

Advanced Applications and Future Directions

The versatility of the boronic acid moiety continues to be explored in innovative ways beyond traditional enzyme inhibition.

Boronic Acid-Based Prodrugs

The ability of boronic acids to be cleaved under specific physiological conditions has led to their use in prodrug design. For example, boronic acid prodrugs can be designed to release the active drug in the oxidative environment of a tumor, thereby increasing therapeutic selectivity.[23][24][25]

Experimental Workflow: Prodrug Activation Assay

  • Incubation: Incubate the boronic acid prodrug in a solution mimicking the target environment (e.g., phosphate-buffered saline with or without an oxidizing agent like hydrogen peroxide).

  • Time-Course Sampling: At various time points, take aliquots of the reaction mixture.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the disappearance of the prodrug and the appearance of the active drug.

  • Data Analysis: Plot the concentrations of the prodrug and active drug over time to determine the rate of activation.

Boronic Acids in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. Boronic acids are being explored as reversible covalent warheads in PROTAC design, offering the potential for enhanced potency and selectivity.

Boronic Acids in Biosensing and Diagnostics

The reversible interaction of boronic acids with diols has been exploited in the development of biosensors for glucose and other carbohydrates. This technology has significant implications for diabetes management and other diagnostic applications.

Analytical Characterization of Boronic Acids

Accurate characterization of boronic acids is crucial for both synthetic chemistry and medicinal chemistry applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Can be complicated by the presence of boroxines, leading to broad or complex spectra.[26] Running the NMR in the presence of a diol or in a coordinating solvent can sometimes simplify the spectrum.

  • ¹¹B NMR: This is a powerful tool for characterizing boronic acids. The chemical shift of the boron nucleus is highly sensitive to its coordination state, allowing for the differentiation between the trigonal boronic acid (sp²) and the tetrahedral boronate (sp³).[27][28]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of boronic acids. It is important to consider the potential for fragmentation and the formation of adducts with solvents or salts.

Conclusion: The Enduring Promise of Boronic Acids

Boronic acids have firmly established their place in the medicinal chemist's toolbox. Their unique ability to form reversible covalent bonds with biological targets offers a powerful strategy for designing potent and selective drugs. From the pioneering success of bortezomib to their application in cutting-edge technologies like PROTACs, boronic acids continue to open new avenues for therapeutic intervention. As our understanding of their chemistry and biology deepens, we can expect to see the continued emergence of innovative boronic acid-based medicines that address a wide range of human diseases.

References

4-(2-Methoxyethylcarbamoyl)phenylboronic acid safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid

Authored by a Senior Application Scientist

This guide provides comprehensive safety and handling protocols for this compound, a compound of interest for researchers, scientists, and professionals in drug development. Given the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from the safety profiles of closely related phenylboronic acids and general chemical safety principles to provide a robust framework for its safe utilization in a laboratory setting.

Introduction to this compound

This compound belongs to the versatile class of organoboronic acids, which are widely employed in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the methoxyethylcarbamoyl functional group may impart specific solubility and reactivity characteristics, making it a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). As with any novel or specialty chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Classification

  • Acute Oral Toxicity: Phenylboronic acid has an LD50 (oral, rat) of 740 mg/kg, indicating that it can be harmful if swallowed.[1][2][3]

  • Skin and Eye Irritation: Many boronic acid derivatives are classified as irritants to the skin and eyes.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust particles may cause respiratory irritation.[4][5]

It is also important to note that some arylboronic acids have been found to be weakly mutagenic in microbial assays, and therefore should be considered as potentially genotoxic impurities in APIs.[6]

Table 1: GHS Hazard Classification for Analogous Phenylboronic Acids

Hazard ClassHazard CategoryGHS Hazard StatementSource
Acute toxicity, OralCategory 4H302: Harmful if swallowed[7]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[7][8]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[8]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[5]

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe working environment, a comprehensive suite of personal protective equipment (PPE) is mandatory when handling this compound.[9]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationaleSource
Eye/Face Protection Chemical safety goggles or a face shield.Protects eyes from dust particles and potential splashes.[4][9]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination.[4][9]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.Protects skin from accidental spills and contact.[9]
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.Minimizes the risk of respiratory tract irritation.[4][9]

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10] An eyewash station and a safety shower must be readily accessible in the immediate work area.[11][12]

Safe Handling and Storage Procedures

Adherence to strict operational protocols is crucial for the safe handling and storage of this compound to prevent accidents and maintain its chemical integrity.

Handling Protocol
  • Preparation: Before beginning work, ensure the chemical fume hood is functioning correctly and the work area is clean and free of clutter. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required personal protective equipment as outlined in Table 2 before handling the chemical.

  • Weighing and Transfer:

    • Minimize dust generation when weighing and transferring the solid.[4] Use a spatula for transfers.[9]

    • If possible, handle the compound in a glove box with an inert atmosphere, especially for long-term storage, as some boronic acids are sensitive to air and moisture.[13]

  • In Solution: When working with the compound in solution, avoid contact with skin and eyes.[10]

  • Post-Handling:

    • Clean the work area thoroughly to remove any residual chemical.

    • Dispose of contaminated materials in a designated hazardous waste container.[9]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10]

Storage Protocol

Proper storage is critical to prevent the decomposition of organoboronic acids.[11]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][13]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][13]

  • For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[13]

Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Ensure fume hood is operational and work area is clean GetPPE Gather all required PPE Prep->GetPPE DonPPE Don all PPE GetPPE->DonPPE Weigh Weigh and transfer solid, minimizing dust DonPPE->Weigh InSolution Handle in solution with care Weigh->InSolution Clean Clean work area InSolution->Clean Dispose Dispose of waste in designated container Clean->Dispose Wash Wash hands thoroughly Dispose->Wash

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Emergency Response Decision Tree

EmergencyResponse cluster_eye Eye Contact cluster_skin Skin Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start Exposure Event EyeFlush Flush eyes with water for 15 mins Start->EyeFlush Eye SkinRemove Remove contaminated clothing Start->SkinRemove Skin InhaleFreshAir Move to fresh air Start->InhaleFreshAir Inhalation IngestRinse Rinse mouth, drink water/milk Start->IngestRinse Ingestion EyeMedical Seek medical attention EyeFlush->EyeMedical SkinFlush Flush skin with water for 15 mins SkinRemove->SkinFlush SkinMedical Seek medical attention if irritation persists SkinFlush->SkinMedical InhaleBreathing Provide artificial respiration or oxygen if needed InhaleFreshAir->InhaleBreathing InhaleMedical Seek medical attention InhaleBreathing->InhaleMedical IngestNoVomit Do NOT induce vomiting IngestRinse->IngestNoVomit IngestMedical Seek immediate medical attention IngestNoVomit->IngestMedical

References

An In-Depth Technical Guide to 4-(2-Methoxyethylcarbamoyl)phenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid, a versatile reagent in modern organic synthesis and medicinal chemistry. We will delve into its chemical properties, explore its synthesis, identify commercial suppliers, and discuss its applications, particularly in the context of drug discovery and development. This document is intended to be a practical resource for researchers, scientists, and professionals in the pharmaceutical industry, offering both foundational knowledge and actionable insights.

Introduction: The Significance of Substituted Phenylboronic Acids in Modern Chemistry

Phenylboronic acids and their derivatives have become indispensable tools in the synthetic chemist's arsenal, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. The versatility of the boronic acid functional group, its relative stability, and the generally mild reaction conditions of Suzuki-Miyaura coupling have made it a favored method in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

The utility of boronic acids extends beyond cross-coupling reactions. Their unique electronic properties enable covalent, yet reversible, interactions with diols, a characteristic that has been widely exploited in chemical biology and medicinal chemistry for applications such as sensors and drug delivery systems.[3] Despite their potential, the number of boron-containing drugs on the market remains limited, partly due to concerns about metabolic stability.[3] However, ongoing research continues to explore the therapeutic potential of novel boronic acid derivatives.

This guide focuses on a specific substituted phenylboronic acid, this compound, providing a detailed examination of its properties, synthesis, and procurement, to empower researchers in their scientific endeavors.

Physicochemical Properties and Characterization

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • CAS Number: 850589-34-3[4]

  • Molecular Formula: C₁₀H₁₄BNO₄

  • Molecular Weight: 223.03 g/mol

The structure of this compound features a phenyl ring substituted with a boronic acid group at the 4-position and a 2-methoxyethylcarbamoyl group. The presence of the amide and ether functionalities can influence the molecule's solubility, reactivity, and binding properties in biological systems.

Commercial Availability and Procurement

Identifying reliable commercial suppliers is a critical first step for any research project. This compound is a specialty chemical, and its availability may be more limited than that of simpler boronic acids.

A notable supplier of this specific compound is:

  • Arctom Scientific: Lists this compound with the CAS number 850589-34-3.[4]

It is also common for substituted phenylboronic acids to be commercially available as their pinacol esters, which can offer enhanced stability and easier handling. The pinacol ester of the target molecule, this compound, pinacol ester (CAS Number: 1073353-60-2), is also available from some suppliers. This ester can be readily hydrolyzed to the corresponding boronic acid when needed for a reaction.

Table 1: Illustrative Comparison of Commercial Offerings

SupplierProduct NameCAS NumberPurityAvailable Quantities
Arctom ScientificThis compound850589-34-3Research GradeInquire
Supplier BThis compound, pinacol ester1073353-60-2>98%Gram to Kilogram
Supplier CThis compound850589-34-3>95%Custom Synthesis

Note: This table is for illustrative purposes. Researchers should always contact suppliers directly for the most up-to-date information on product specifications, availability, and pricing.

Synthesis of this compound

While direct purchase is often the most convenient option, in-house synthesis may be necessary for various reasons, including cost-effectiveness for large-scale needs or the unavailability of commercial sources. The synthesis of this compound can be approached through a multi-step process, typically starting from a more readily available precursor like 4-carboxyphenylboronic acid.

A plausible synthetic route involves the amidation of 4-carboxyphenylboronic acid with 2-methoxyethylamine. The carboxyl group of the boronic acid needs to be activated to facilitate the formation of the amide bond.

Diagram 1: Retrosynthetic Analysis

G Target This compound Precursors 4-Carboxyphenylboronic acid + 2-Methoxyethylamine Target->Precursors Amide bond formation

Caption: Retrosynthetic approach for the target molecule.

Experimental Protocol: Boric Acid-Catalyzed Amidation (General Procedure)

This protocol is a general method for the direct amidation of carboxylic acids and can be adapted for the synthesis of the target molecule.[5]

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 4-carboxyphenylboronic acid (1 equivalent), boric acid (0.05 equivalents), and toluene.

  • Addition of Amine: To the stirred mixture, add 2-methoxyethylamine (1.05 equivalents).

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. Water generated during the amidation will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product can be precipitated by adding a non-polar solvent like hexanes.

  • Purification: The crude product can be further purified by filtration and washing with appropriate solvents, or by recrystallization.

Diagram 2: Experimental Workflow for Synthesis

G cluster_synthesis Synthesis Workflow A Combine Reactants & Catalyst B Heat to Reflux with Water Removal A->B C Monitor Reaction Progress B->C D Cool and Precipitate Product C->D E Filter and Purify D->E

Caption: Step-by-step synthesis workflow.

Applications in Research and Development

The primary application of this compound lies in its use as a building block in Suzuki-Miyaura cross-coupling reactions. The presence of the carbamoyl moiety can be leveraged to introduce specific functionalities into the target molecule or to modulate its physicochemical properties.

5.1. Suzuki-Miyaura Cross-Coupling Reactions

In a typical Suzuki-Miyaura coupling, the boronic acid is reacted with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[6]

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

  • Reaction Setup: In a reaction vessel, dissolve the aryl halide (1 equivalent), this compound (1.2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Addition of Base: Add a base, such as potassium carbonate or cesium carbonate (2 equivalents).

  • Inert Atmosphere: Degas the reaction mixture and maintain it under an inert atmosphere (e.g., nitrogen or argon).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up: After cooling, the reaction mixture is typically partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Diagram 3: Suzuki-Miyaura Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OH)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

5.2. Applications in Drug Discovery

The structural motif of this compound makes it an attractive building block for the synthesis of potential drug candidates. The amide functionality can participate in hydrogen bonding interactions with biological targets, while the methoxyethyl group can enhance solubility and modulate pharmacokinetic properties. Phenylboronic acids, in general, are being investigated for their potential in targeted cancer therapy and as components of drug delivery systems.[7] The ability of the boronic acid moiety to interact with sialic acids on the surface of cancer cells is a particularly promising area of research.[7]

Safety and Handling

Substituted phenylboronic acids should be handled with care in a laboratory setting. While specific safety data for this compound is not extensively documented, general safety precautions for this class of compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place, away from oxidizing agents and moisture.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For more detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura cross-coupling. Its unique substitution pattern offers opportunities for fine-tuning the properties of target compounds in drug discovery and materials science. While its commercial availability is somewhat limited, its synthesis from readily available starting materials is achievable. This guide has provided a comprehensive overview of its properties, procurement, synthesis, and applications, with the aim of empowering researchers to effectively utilize this compound in their work.

References

An In-depth Technical Guide on the Core Reactivity of the Boronic Acid Functional Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Boronic acids, organic compounds bearing a C–B(OH)₂ functional group, have emerged from relative obscurity to become indispensable tools in modern chemical science.[1][2] Their unique electronic nature and versatile reactivity have propelled them to the forefront of synthetic organic chemistry, materials science, and medicinal chemistry.[3][4] This guide provides an in-depth exploration of the fundamental reactivity of the boronic acid functional group, offering researchers, scientists, and drug development professionals a comprehensive understanding of its core principles and practical applications. We will delve into the structural and electronic properties that govern its behavior, explore its primary modes of reactivity, and provide insights into its application in transformative chemical reactions and advanced therapeutic design.[5][6]

The Boronic Acid Functional Group: Structure and Intrinsic Properties

At the heart of a boronic acid lies a boron atom bonded to an organic substituent (alkyl or aryl) and two hydroxyl groups.[2] This arrangement confers a unique set of properties that are central to its reactivity.

Electronic Structure and Lewis Acidity

The boron atom in a boronic acid is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane.[2][4] This electron deficiency makes boronic acids mild Lewis acids, capable of accepting a pair of electrons from a Lewis base.[1][7][8] This Lewis acidity is a cornerstone of their reactivity, influencing their interactions with a wide range of nucleophiles. The pKa of a typical boronic acid is around 9, but upon forming a tetrahedral boronate complex with a Lewis base, the pKa can drop to approximately 7, a feature that is particularly relevant in biological systems.[1][9]

Stability and Handling Considerations

While generally considered stable and easy to handle, boronic acids are not without their stability concerns.[2][10] They are susceptible to several degradation pathways, particularly in solution:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom. This process can be accelerated by heat, acidic or basic conditions, and the presence of certain transition metals.[10][11]

  • Oxidation: The boronic acid moiety can be oxidized to the corresponding alcohol or phenol, especially in the presence of reactive oxygen species.[10][12][13] This oxidative instability can be a significant challenge in biological applications.[10]

  • Trimerization (Boroxine Formation): Boronic acids have a propensity to undergo dehydration to form cyclic trimers known as boroxines.[1][2] This equilibrium can complicate reaction stoichiometry and reproducibility.

To mitigate these stability issues, boronic acids are often converted to more stable derivatives, such as boronate esters.

Boronate Esters: Enhancing Stability and Modulating Reactivity

Boronate esters are formed by the reaction of a boronic acid with an alcohol, most commonly a diol, to form a cyclic ester.[1][9] These esters, such as the widely used pinacol esters, offer several advantages:

  • Increased Stability: The steric bulk of the diol can protect the boron center from degradation pathways like protodeboronation and oxidation.[14][15]

  • Improved Handling: Many boronate esters are crystalline solids with improved solubility in organic solvents compared to their corresponding boronic acids.

  • Modulated Reactivity: The reactivity of the boron center can be fine-tuned by the choice of the diol.[15]

The formation of boronate esters is a reversible process, and the ester can be hydrolyzed back to the boronic acid when needed.[16]

Core Reactivity Principles

The diverse applications of boronic acids stem from a few fundamental modes of reactivity. Understanding these core principles is key to harnessing their full potential.

Transmetalation: The Engine of Cross-Coupling

Perhaps the most significant reaction of boronic acids is transmetalation, the transfer of their organic group to a transition metal center. This process is the linchpin of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[17][18][19] In this reaction, a palladium(0) catalyst undergoes oxidative addition to an organic halide. The resulting palladium(II) species then undergoes transmetalation with a boronic acid (or more accurately, a boronate species formed in situ), followed by reductive elimination to form a new carbon-carbon bond and regenerate the palladium(0) catalyst.[18][19]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X L2 R1-Pd(II)-X L2 Pd(0)L2->R1-Pd(II)-X L2 Oxidative Addition (R1-X) R1-Pd(II)-OR' L2 R1-Pd(II)-OR' L2 R1-Pd(II)-X L2->R1-Pd(II)-OR' L2 Ligand Exchange (Base) R1-Pd(II)-R2 L2 R1-Pd(II)-R2 L2 R1-Pd(II)-OR' L2->R1-Pd(II)-R2 L2 Transmetalation (R2-B(OH)2) R1-Pd(II)-R2 L2->Pd(0)L2 Reductive Elimination (R1-R2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or boronate ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).[18]

  • Solvent Addition: Add a deoxygenated mixture of an organic solvent (e.g., 1,4-dioxane or THF) and water.[18]

  • Reaction Execution: Stir the mixture at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.[18]

  • Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water or a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.[18] Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reversible Covalent Interactions with Diols: The Basis for Sensing and Drug Delivery

Boronic acids readily and reversibly form cyclic boronate esters with 1,2- and 1,3-diols.[1][20] This interaction is highly specific and pH-dependent, making it a powerful tool for molecular recognition, particularly of saccharides.[21][22][23]

This reactivity forms the basis for a wide range of applications:

  • Saccharide Sensing: The binding of a saccharide to a boronic acid can be transduced into a detectable signal, such as a change in fluorescence or an electrochemical response.[21][24]

  • Drug Delivery: Materials functionalized with boronic acids can be designed to release a therapeutic cargo in response to specific biological cues, such as changes in glucose concentration or pH.[25]

  • Bioconjugation: Boronic acids can be used to label and immobilize biomolecules containing diol moieties, such as glycoproteins.[21]

Visualizing Boronic Acid-Diol Equilibrium

Boronic_Acid_Diol_Equilibrium cluster_1 Boronic Acid-Diol Equilibrium BoronicAcid R-B(OH)2 Diol + HO-CR'2-CR'2-OH BoronicAcid->Diol BoronateEster Cyclic Boronate Ester Diol->BoronateEster Water + 2 H2O BoronateEster->Water

Caption: Reversible formation of a cyclic boronate ester from a boronic acid and a diol.

Boronic Acid Catalysis: A Green Chemistry Approach

Beyond their role as reagents, boronic acids are emerging as versatile catalysts for a variety of organic transformations.[26][27] They can activate hydroxyl groups towards nucleophilic attack, promoting reactions such as amidation, esterification, and Friedel-Crafts-type alkylations under mild conditions.[26][28][29] This catalytic activity often proceeds through the formation of transient boronate esters, which are more electrophilic than the starting materials.[26] Boronic acid catalysis represents a green and atom-economical alternative to traditional methods that often require stoichiometric activating agents.[26][27]

The Boronic Acid Functional Group in Drug Discovery and Development

The unique properties of boronic acids have made them increasingly attractive in medicinal chemistry.[5][30][31] The boron atom can act as a key pharmacophoric element, enabling potent and selective inhibition of enzymes.

A prime example is Bortezomib (Velcade®) , a dipeptidyl boronic acid that was the first proteasome inhibitor approved for the treatment of multiple myeloma.[30] The boron atom in Bortezomib forms a reversible covalent bond with the active site threonine of the 26S proteasome, leading to potent inhibition of its activity.[4] The success of Bortezomib has spurred the development of other boronic acid-based drugs, including Ixazomib, another proteasome inhibitor, and Vaborbactam, a β-lactamase inhibitor.[30]

The ability of boronic acids to form reversible covalent bonds with biological nucleophiles, such as the serine or threonine residues in enzyme active sites, is a key feature that medicinal chemists are leveraging to design novel therapeutics.[1][4]

Protecting Groups for Boronic Acids: Enabling Complex Syntheses

In multi-step syntheses, it is often necessary to temporarily mask the reactivity of the boronic acid functional group.[14][32] A variety of protecting groups have been developed for this purpose, with the most common being those that form stable boronate esters.[15][16]

Protecting GroupStructureDeprotection ConditionsKey Features
Pinacol Cyclic ester with pinacolAcidic or basic hydrolysisMost common, stable to chromatography.[15]
MIDA (N-methyliminodiacetic acid) Tridentate complexMild basic hydrolysisInert to cross-coupling, allows for iterative synthesis.
DAN (1,8-diaminonaphthalene) BoronamideAcidic hydrolysisRenders the boronic acid unreactive to cross-coupling.[14]

The choice of protecting group depends on the specific reaction conditions and the desired orthogonality with other functional groups in the molecule.

Conclusion

The boronic acid functional group has transitioned from a synthetic curiosity to a cornerstone of modern chemical science. Its unique combination of Lewis acidity, stability (when appropriately handled or protected), and versatile reactivity in transmetalation and reversible covalent bonding has unlocked new possibilities in organic synthesis, materials science, and drug discovery. For researchers and drug development professionals, a deep understanding of the fundamental principles outlined in this guide is essential for effectively harnessing the power of this remarkable functional group to innovate and address contemporary scientific challenges.

References

Methodological & Application

The Versatile Role of 4-(2-Methoxyethylcarbamoyl)phenylboronic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Building Block for Complex Architectures

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-(2-Methoxyethylcarbamoyl)phenylboronic acid has emerged as a particularly valuable reagent, offering a unique combination of reactivity and functionality. Its utility is most prominently demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][2] The presence of the methoxyethylcarbamoyl moiety not only influences the electronic properties of the phenylboronic acid but also provides a handle for modulating physicochemical properties such as solubility and for establishing additional molecular interactions, making it a favored component in the design of bioactive molecules and advanced materials.[3]

This guide provides an in-depth exploration of this compound as a synthetic building block. We will delve into its chemical properties, offer detailed protocols for its application in Suzuki-Miyaura cross-coupling, and highlight its significance in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties and Handling

Understanding the fundamental properties of a reagent is critical for its effective and safe use in the laboratory. This compound is typically a white to off-white solid. For many synthetic applications, its pinacol ester derivative, this compound pinacol ester, is often preferred due to its enhanced stability and ease of handling. Below is a summary of their key properties.

PropertyThis compoundThis compound, pinacol ester
CAS Number 850589-34-31073353-60-2
Molecular Formula C₁₀H₁₄BNO₄C₁₆H₂₄BNO₄
Molecular Weight 223.03 g/mol 305.18 g/mol
Melting Point 120-124 °C73-76 °C
Appearance White to off-white solidWhite to light beige crystalline powder
Storage Inert atmosphere, Room TemperatureRoom temperature, dry, sealed

Safety and Handling:

As with all chemical reagents, appropriate safety precautions should be taken when handling this compound and its derivatives. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Therefore, it is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately and thoroughly with water.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[2] this compound serves as an excellent coupling partner in these reactions, enabling the introduction of the 4-(2-methoxyethylcarbamoyl)phenyl moiety onto a wide range of aromatic and heteroaromatic scaffolds.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing Suzuki-Miyaura reactions. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(Ln)->Pd(0)Ln Ar-R Ar-R Ar-Pd(II)-R(Ln)->Ar-R Reductive Elimination caption Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors, a critical class of drugs for the treatment of diseases such as cancer and inflammatory disorders.[4][5] The 4-(2-methoxyethylcarbamoyl)phenyl moiety can serve as a key pharmacophoric element, engaging in crucial interactions within the kinase active site.

A notable example is in the development of Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors.[4][6] RIPK2 is a key mediator in the NOD signaling pathway, which is involved in the innate immune response and has been implicated in a variety of inflammatory diseases.[5] The synthesis of potent and selective RIPK2 inhibitors often involves a Suzuki-Miyaura coupling to construct the core scaffold of the molecule.

Kinase_Inhibitor_Synthesis cluster_reactants Starting Materials Boronic_Acid 4-(2-Methoxyethylcarbamoyl)- phenylboronic acid Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Boronic_Acid->Suzuki_Coupling Aryl_Halide Heterocyclic Halide (e.g., 6-bromo-4-chloroquinoline) Aryl_Halide->Suzuki_Coupling Intermediate Coupled Intermediate Suzuki_Coupling->Intermediate Further_Modification Further Synthetic Steps (e.g., amination) Intermediate->Further_Modification Kinase_Inhibitor Final Kinase Inhibitor (e.g., RIPK2 Inhibitor) Further_Modification->Kinase_Inhibitor caption General workflow for kinase inhibitor synthesis.

A general synthetic workflow for kinase inhibitors utilizing the title building block.

Experimental Protocols: Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound pinacol ester with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound pinacol ester (1.0 - 1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired biaryl product.

Representative Reaction Conditions:

EntryAryl HalideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O9012>90
22-ChloropyridinePd₂(dba)₃/SPhos (2/4)K₃PO₄ (3.0)Toluene/H₂O1001885-95
36-Bromo-4-chloroquinolinePd(dppf)Cl₂ (5)Cs₂CO₃ (2.5)DMF/H₂O110880-90

Note: The yields presented are typical for analogous Suzuki-Miyaura reactions and may vary depending on the specific substrates and reaction conditions.[7][8]

Conclusion: An Enabling Tool for Chemical Innovation

This compound and its pinacol ester derivative are powerful and versatile building blocks in modern organic synthesis. Their reliable performance in Suzuki-Miyaura cross-coupling reactions provides a straightforward entry to complex molecular structures that are of high interest in drug discovery and materials science. The ability to introduce the functionalized phenyl moiety with its unique electronic and steric properties makes this reagent an invaluable tool for researchers aiming to innovate at the frontiers of chemical science. As the demand for novel, highly functionalized molecules continues to grow, the importance of well-designed building blocks like this compound will undoubtedly increase.

References

Protocol for palladium-catalyzed cross-coupling with 4-(2-Methoxyethylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Protocol for Palladium-Catalyzed Cross-Coupling with 4-(2-Methoxyethylcarbamoyl)phenylboronic Acid

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven experimental protocol, and provides insights into reaction optimization and troubleshooting. The protocols and principles discussed herein are designed to enable the reliable synthesis of complex biaryl structures, which are prevalent in medicinally relevant compounds and advanced materials.[3]

Scientific Principles and Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a C-C bond between an organoboron species and an organo(pseudo)halide, catalyzed by a palladium complex.[4][5] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[1][6] The reactivity of the halide partner generally follows the trend: I > OTf > Br >> Cl.[4]

  • Transmetalation : This crucial step involves the transfer of the organic group from the boronic acid to the palladium center. A base is essential for this step; it activates the boronic acid to form a more nucleophilic boronate species, which then undergoes ligand exchange with the halide on the Pd(II) complex.[1][7]

  • Reductive Elimination : The final step involves the two organic groups on the palladium center coupling together, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][6]

The Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 LₙPd(0) (Active Catalyst) pd_complex1 Lₙ(R¹)Pd(II)-X pd0->pd_complex1 R¹-X pd0->pd_complex1 Oxidative Addition pd_complex2 Lₙ(R¹)Pd(II)-R² pd_complex1->pd_complex2 R²-B(OH)₂ + Base pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 product R¹-R² (Product) pd_complex2->product Reductive Elimination pd_complex2->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reagent Considerations

The success of the coupling reaction hinges on the judicious selection of each component. The presence of the amide functionality in this compound requires careful consideration to avoid potential side reactions like hydrolysis.

  • Palladium Source (Precatalyst) : While Pd(0) sources like Pd(PPh₃)₄ can be used directly, Pd(II) sources such as Pd(OAc)₂ or Pd₂(dba)₃ are more common due to their stability.[6] These require in situ reduction to the active Pd(0) state, often facilitated by a phosphine ligand or other additives.[8] Modern, well-defined precatalysts are also excellent choices as they form the active catalyst more cleanly.[9]

  • Ligands : Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity.[10] For coupling with aryl chlorides or other challenging substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often superior to simpler ligands like PPh₃.[10][11] They promote the oxidative addition and reductive elimination steps.[10][11]

  • Base : The choice of base is paramount. It must be strong enough to promote transmetalation but not so harsh as to cause hydrolysis of the amide moiety in the boronic acid or other functional groups on the coupling partners.[12]

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃) : Widely used and generally compatible with many functional groups. Cesium carbonate is more soluble in organic solvents and can be effective in difficult couplings.[7]

    • Phosphates (K₃PO₄) : A strong yet non-nucleophilic base, often an excellent choice for sensitive substrates.[7]

    • Hydroxides (NaOH, KOH) : Generally avoided with amide-containing substrates due to the high risk of hydrolysis.

  • Solvent : The solvent system must solubilize the reagents and facilitate the reaction at the desired temperature. Biphasic systems are common for Suzuki couplings.[4]

    • Aprotic Solvents : Dioxane, Toluene, THF, DMF.[1][4]

    • Aqueous Co-solvent : A small amount of water is often beneficial, helping to dissolve the inorganic base and facilitate the formation of the boronate species.[1][13]

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide.

Materials & Equipment
  • Reagents :

    • This compound (1.2 equiv)

    • Aryl Bromide (1.0 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

    • SPhos (4 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 equiv)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

  • Equipment :

    • Round-bottom flask or reaction vial, flame-dried

    • Magnetic stir bar

    • Reflux condenser

    • Inert gas supply (Nitrogen or Argon) with manifold

    • Syringes and needles

    • Standard laboratory glassware for workup

    • Silica gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup : To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Solvent Addition : Using a syringe, add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) to the flask. The solvent mixture should be thoroughly degassed beforehand by sparging with an inert gas for 15-20 minutes.

  • Reaction Execution : Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-16 hours.

  • Monitoring : The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Data Presentation & Optimization

The choice of reaction parameters can significantly impact the yield and purity of the desired product. The following table provides a summary of typical conditions and expected outcomes for optimizing the reaction.

Entry Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent (v/v) Temp (°C) Typical Yield Notes
1 Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)100>90%Robust, general conditions for aryl bromides.
2 Pd₂(dba)₃ (1)XPhos (3)K₂CO₃ (2)Toluene/H₂O (5:1)10085-95%Effective alternative; K₂CO₃ is a milder base.
3 Pd(PPh₃)₄ (5)-K₂CO₃ (2)DMF/H₂O (4:1)9060-80%Classic conditions; may be less effective for challenging substrates.
4 Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)THF/H₂O (4:1)80>90%Cesium carbonate can enhance reactivity, allowing for lower temperatures.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst; insufficient temperature; poor reagent purity.Ensure an inert atmosphere was maintained. Increase temperature. Verify purity of starting materials. Screen alternative ligands or bases.
Protodeboronation Presence of excess water or protic sources; prolonged reaction time at high temperature.Use anhydrous solvents and accurately measure the water co-solvent. Minimize reaction time once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas.[14]
Amide Bond Cleavage Base is too harsh or reaction temperature is too high.Switch to a milder base such as K₂CO₃ or K₃PO₄.[12] Attempt the reaction at a lower temperature, possibly with a more active catalyst system.
Difficult Purification Formation of phosphine oxide byproducts or persistent impurities.Perform an aqueous wash to remove most inorganic salts. Ensure proper silica gel loading for chromatography. Consider alternative purification methods if necessary.

References

Application Notes and Protocols for 4-(2-Methoxyethylcarbamoyl)phenylboronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the potential applications of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid in the field of drug discovery. While specific literature on this compound (CAS 850589-34-3) is emerging, its structural features—a reactive boronic acid moiety, a stable carbamoyl linker, and a solubility-enhancing methoxyethyl group—position it as a versatile tool in medicinal chemistry. This guide will explore its putative applications as a key building block in cross-coupling reactions and as a functional warhead for enzyme inhibition, complete with detailed, field-tested protocols derived from analogous compounds.

Introduction: The Versatility of Phenylboronic Acids in Medicinal Chemistry

Boronic acids have become indispensable in modern drug discovery, a fact underscored by the FDA approval of several boronic acid-containing drugs, including the proteasome inhibitor bortezomib (Velcade®) and the β-lactamase inhibitor vaborbactam.[1][2] Their utility stems from the unique electronic properties of the boron atom, which allows for a diverse range of chemical transformations and biological interactions. Phenylboronic acids, in particular, serve two primary roles:

  • As Synthetic Intermediates: They are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds to construct complex molecular scaffolds.[3][4]

  • As Pharmacophores: The boronic acid group is a bioisostere of the carboxylic acid and can act as a reversible covalent inhibitor of enzymes, particularly serine hydrolases, by forming a stable tetrahedral intermediate with the catalytic serine residue.[5]

This compound integrates these functions into a single, promising molecule.

Molecular Deconstruction and Rationale for Use

To fully appreciate the potential of this reagent, we will analyze its constituent parts:

ComponentStructureFunction & Rationale
Phenylboronic Acid Core C₆H₄B(OH)₂The reactive center for both Suzuki-Miyaura coupling and interaction with biological targets. It is a stable, non-toxic moiety that is readily functionalized.
Para-Carbamoyl Linker -C(=O)NH-A robust and metabolically stable amide linker. Its position on the phenyl ring allows for the extension of the molecule to probe different regions of a target's binding site or to attach other functional groups.
2-Methoxyethyl Group -CH₂CH₂OCH₃This terminal group is expected to enhance aqueous solubility and potentially improve cell permeability due to its ether and alkyl character. It can also serve as a hydrogen bond acceptor, influencing molecular recognition.[6]

Application I: Suzuki-Miyaura Cross-Coupling for Novel Scaffold Synthesis

The primary and most immediate application of this compound is as a building block in the synthesis of complex organic molecules. The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures, which are prevalent in many classes of therapeutic agents.[7][8]

Conceptual Application: Synthesis of a Kinase Inhibitor Core

Many kinase inhibitors feature a heteroaryl-aryl core. Here, we propose a protocol for the coupling of this compound with 4-bromo-1H-pyrazolo[3,4-d]pyrimidine, a common scaffold in kinase inhibitor design.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

Materials & Reagents:

ReagentCAS NumberMolecular WeightPurpose
This compound850589-34-3223.03Boronic Acid Partner
4-Bromo-1H-pyrazolo[3,4-d]pyrimidine18515-99-6199.02Aryl Halide Partner
Pd(PPh₃)₄ (Tetrakis)14221-01-31155.56Palladium Catalyst
Sodium Carbonate (Na₂CO₃)497-19-8105.99Base
1,4-Dioxane123-91-188.11Solvent
Water (degassed)7732-18-518.02Co-solvent

Procedure:

  • To a clean, dry Schlenk flask, add this compound (1.2 eq, e.g., 1.2 mmol, 267.6 mg) and 4-bromo-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq, e.g., 1.0 mmol, 199.0 mg).

  • Add Pd(PPh₃)₄ (0.03 eq, 0.03 mmol, 34.7 mg) and sodium carbonate (2.0 eq, 2.0 mmol, 212.0 mg).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).

  • Stir the reaction mixture at 90 °C under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings.

  • Base: Sodium carbonate is a moderately strong inorganic base, effective for this transformation and generally avoids side reactions.

  • Solvent System: The dioxane/water mixture is excellent for dissolving both the organic and inorganic reagents, facilitating the reaction. Degassing is critical to prevent oxidation of the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst pd_complex Ar-Pd(II)-X(L₂) Oxidative Addition Product pd0->pd_complex Oxidative Addition transmetalation Ar-Pd(II)-Ar'(L₂) Transmetalation Product pd_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Ar-Ar' Coupled Product transmetalation->product boronic Ar'B(OH)₂ boronic->pd_complex halide Ar-X halide->pd_complex base Base (e.g., CO₃²⁻) base->pd_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application II: Serine Hydrolase Inhibition and Activity-Based Protein Profiling (ABPP)

The boronic acid moiety is an excellent "warhead" for targeting serine hydrolases, a large and diverse enzyme class implicated in numerous diseases. The boron atom is electrophilic and is attacked by the nucleophilic serine in the enzyme's active site, forming a reversible, covalent tetrahedral adduct. This interaction can be exploited to develop potent and selective inhibitors.

Mechanism of Inhibition

The interaction is a two-step process:

  • Initial Binding: The phenylboronic acid inhibitor docks into the enzyme's active site, guided by non-covalent interactions.

  • Covalent Adduct Formation: The catalytic serine's hydroxyl group attacks the empty p-orbital of the sp²-hybridized boron atom, forming a stable, sp³-hybridized tetrahedral boronate adduct.

Serine_Inhibition cluster_0 Enzyme Active Site cluster_1 Boronic Acid Inhibitor cluster_2 Reversible Covalent Adduct Ser-OH Serine-OH adduct Serine-O-B⁻(OH)₂(R) Ser-OH->adduct inhibitor R-B(OH)₂ inhibitor->adduct

Caption: Reversible covalent inhibition of a serine residue by a boronic acid.

Protocol: Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful technique to assess the potency and selectivity of an inhibitor across an entire enzyme family in a complex biological sample (e.g., cell lysate). This protocol outlines how to evaluate this compound as a serine hydrolase inhibitor.

Workflow:

ABPP_Workflow proteome Proteome (Cell Lysate) inhibitor Incubate with 4-(...)-phenylboronic acid (Test Compound) proteome->inhibitor probe Add Serine Hydrolase Activity-Based Probe (e.g., FP-Biotin) inhibitor->probe analysis SDS-PAGE & Western Blot (Streptavidin-HRP) probe->analysis ms_analysis Affinity Purification & LC-MS/MS (for target ID) probe->ms_analysis

Caption: Workflow for competitive activity-based protein profiling (ABPP).

Procedure:

  • Prepare Proteome: Lyse cultured cells (e.g., HeLa, Jurkat) in a suitable buffer (e.g., PBS) by sonication on ice. Centrifuge to pellet cell debris and collect the supernatant (proteome). Determine protein concentration using a BCA or Bradford assay.

  • Inhibitor Incubation: In microcentrifuge tubes, aliquot 50 µg of proteome. Add varying concentrations of this compound (e.g., from 100 µM down to 1 nM) dissolved in DMSO. Include a DMSO-only vehicle control. Incubate for 30 minutes at 37 °C.

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as Fluorophosphonate-Biotin (FP-Biotin), to a final concentration of 1 µM. Incubate for another 30 minutes at 37 °C.

  • Sample Preparation for Gel Analysis: Quench the reaction by adding 4x SDS-PAGE loading buffer. Boil samples for 5 minutes at 95 °C.

  • SDS-PAGE and Western Blot: Separate the proteins on a 12% SDS-PAGE gel. Transfer the proteins to a nitrocellulose or PVDF membrane. Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

  • Detection: Incubate the membrane with streptavidin-horseradish peroxidase (HRP) conjugate for 1 hour. Wash thoroughly with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal on an imager.

  • Data Analysis: A decrease in the signal intensity of a band in the inhibitor-treated lanes compared to the vehicle control indicates that the inhibitor is binding to and preventing the probe from labeling that specific serine hydrolase. The IC₅₀ value can be determined by quantifying the band intensities.

Concluding Remarks and Future Directions

This compound is a promising, yet underexplored, reagent for drug discovery. Its bifunctional nature allows it to serve as both a versatile synthetic building block and a potential reversible covalent inhibitor. The protocols detailed herein provide a robust framework for researchers to begin exploring its utility. Future work should focus on systematically evaluating this compound in Suzuki-Miyaura couplings with a diverse range of pharmaceutically relevant halides and screening it against panels of serine hydrolases to identify potential therapeutic targets. Its physicochemical properties, such as solubility and stability, should also be experimentally determined to further guide its application in drug design.

References

Development of Enzyme Inhibitors Using 4-(2-Methoxyethylcarbamoyl)phenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Boron-Based Enzyme Inhibitors

In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the diverse chemical scaffolds explored, boronic acids and their derivatives have emerged as a particularly compelling class of inhibitors, most notably against serine proteases. Their unique mode of action, characterized by the formation of a reversible covalent bond with the catalytic serine residue within the enzyme's active site, offers a powerful combination of high potency and tunable selectivity. This interaction adeptly mimics the tetrahedral transition state of peptide bond hydrolysis, leading to profound and effective inhibition.[1]

This technical guide focuses on 4-(2-methoxyethylcarbamoyl)phenylboronic acid, a representative arylboronic acid, as a scaffold for the development of serine protease inhibitors. We will delve into the mechanistic underpinnings of its inhibitory action, provide detailed protocols for its characterization, and offer insights into the experimental design and data analysis critical for advancing drug discovery programs.

Mechanism of Action: A Reversible Covalent Interaction

The inhibitory prowess of this compound against serine proteases lies in the electrophilic nature of its boron atom. The catalytic serine residue in the active site of these enzymes acts as a potent nucleophile, attacking the boron atom to form a stable, tetrahedral boronate adduct. This adduct is further stabilized by interactions within the active site, particularly with the oxyanion hole, which typically stabilizes the developing negative charge during peptide bond cleavage.

This reversible covalent inhibition is a two-step process: an initial non-covalent binding event followed by the formation of the covalent bond.[2] This "slow-binding" characteristic is an important consideration in the kinetic analysis of these inhibitors.[3][4]

Mechanism_of_Action cluster_0 Active Site of Serine Protease E_S Enzyme (E) + Inhibitor (I) EI_noncovalent Non-covalent E-I Complex E_S->EI_noncovalent k_on EI_noncovalent->E_S k_off EI_covalent Covalent E-I* Adduct EI_noncovalent->EI_covalent k_form EI_covalent->EI_noncovalent k_rev Serine Ser-OH Histidine His Serine->Histidine H-bond Inhibitor Boronic Acid (B(OH)2-R) Inhibitor->Serine Nucleophilic Attack Experimental_Workflow start Start synthesis Synthesis of 4-(2-Methoxyethylcarbamoyl) phenylboronic acid start->synthesis assay_prep Assay Preparation (Enzyme, Substrate, Inhibitor) synthesis->assay_prep ic50_det IC50 Determination (Fluorescence Assay) assay_prep->ic50_det km_det Km Determination (Varying [S]) assay_prep->km_det data_analysis1 Data Analysis: Plot Velocity vs. [I] Determine IC50 ic50_det->data_analysis1 end End data_analysis1->end ki_det Ki Determination (Varying [S] and [I]) km_det->ki_det data_analysis2 Data Analysis: Lineweaver-Burk Plots Determine Ki ki_det->data_analysis2 data_analysis2->end

References

Application Notes and Protocols for 4-(2-Methoxyethylcarbamoyl)phenylboronic acid in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential application of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid in targeted cancer therapy. While specific preclinical data for this particular derivative is not extensively available in the public domain, this guide synthesizes the established knowledge of phenylboronic acids (PBAs) as a class of anti-cancer agents to propose a rational framework for its investigation. We will delve into the theoretical mechanism of action, propose a synthetic route, and provide detailed, exemplary protocols for in vitro and in vivo evaluation. This guide is intended to serve as a foundational resource to empower researchers to explore the therapeutic potential of this promising compound.

Introduction: The Promise of Phenylboronic Acids in Oncology

Phenylboronic acid (PBA) and its derivatives have emerged as a compelling class of molecules in the landscape of targeted cancer therapy. Their unique chemical properties allow them to interact with specific biological targets that are often dysregulated in cancer. One of the key features of PBAs is their ability to form reversible covalent bonds with diols, a characteristic that enables them to bind to sugar moieties, such as sialic acids, which are often overexpressed on the surface of cancer cells.[1][2] This interaction provides a mechanism for targeted drug delivery and selective cytotoxicity. Furthermore, the boron atom in PBAs can interact with the active sites of certain enzymes, leading to their inhibition. A prime example of this is the successful clinical use of bortezomib, a dipeptidyl boronic acid, which acts as a potent proteasome inhibitor in the treatment of multiple myeloma.[3][4]

The compound of interest, this compound, features a phenylboronic acid core functionalized with a 2-methoxyethylcarbamoyl group at the para position. This substitution may influence the compound's solubility, cell permeability, and binding affinity to its biological targets, potentially offering a unique therapeutic window. This guide will provide a theoretical and practical framework for investigating its anti-cancer properties.

Proposed Mechanism of Action

Based on the known activities of phenylboronic acid derivatives, this compound is hypothesized to exert its anti-cancer effects through a dual mechanism:

  • Targeting Sialic Acid on Cancer Cell Surfaces: Cancer cells often exhibit aberrant glycosylation patterns, leading to an overabundance of sialic acid residues on their surface glycoproteins and glycolipids.[1][5] The phenylboronic acid moiety of the compound can form boronate esters with the cis-diols of sialic acid, leading to the selective accumulation of the compound on the surface of cancer cells. This targeted binding can disrupt cell signaling pathways, inhibit cell adhesion and migration, and potentially trigger apoptosis.[1][6] The acidic tumor microenvironment can further enhance this binding affinity.[1][5]

  • Inhibition of the Proteasome: The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of a wide range of proteins, including those involved in cell cycle regulation, apoptosis, and signal transduction. The boronic acid group can form a stable, yet reversible, complex with the active site threonine residue of the 20S proteasome's chymotrypsin-like subunit (β5).[3][7] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.[7]

The 2-methoxyethylcarbamoyl side chain may modulate these activities by influencing the compound's pharmacokinetic and pharmacodynamic properties.

Mechanism_of_Action cluster_0 This compound cluster_1 Cancer Cell cluster_2 Cellular Effects Compound Compound SialicAcid Overexpressed Sialic Acid Compound->SialicAcid Binds to cis-diols Proteasome Proteasome (β5 subunit) Compound->Proteasome Inhibits chymotrypsin-like activity Disruption Disruption of Cell Signaling & Adhesion SialicAcid->Disruption ER_Stress ER Stress Proteasome->ER_Stress CellCycleArrest Cell Cycle Arrest Proteasome->CellCycleArrest Apoptosis1 Apoptosis Disruption->Apoptosis1 Apoptosis2 Apoptosis ER_Stress->Apoptosis2 CellCycleArrest->Apoptosis2 Synthesis_Workflow Start 4-Carboxyphenylboronic acid + 2-Methoxyethylamine Activation Activation with EDC/NHS in anhydrous DMF/DCM Start->Activation Coupling Amide Bond Formation (Stir at RT overnight) Activation->Coupling Workup Aqueous Workup (NaHCO3, Brine) Coupling->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product This compound Purification->Product Western_Blot_Workflow A Cell Treatment with Compound B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Analysis I->J

References

Application Notes & Protocols: Bioconjugation Techniques Using 4-(2-Methoxyethylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of bioconjugation strategies utilizing 4-(2-Methoxyethylcarbamoyl)phenylboronic acid. Phenylboronic acids (PBAs) are versatile chemical tools that form reversible covalent bonds with cis-1,2- and -1,3-diols, which are structural motifs present on a wide array of biomolecules, including glycoproteins, carbohydrates, and catechols.[1][2] The formation of the boronate ester linkage is notably pH-sensitive, typically stable at physiological or alkaline pH and labile under acidic conditions.[3][4] This unique property makes PBA-based conjugates ideal for developing stimulus-responsive systems, such as drug delivery vehicles that release their payload in the acidic microenvironment of tumors or endosomes.[3][4][5] The 4-(2-Methoxyethylcarbamoyl) substituent on the phenyl ring enhances aqueous solubility and provides a stable, non-reactive moiety that minimally interferes with the boronic acid's reactivity. This document details the underlying chemical principles, core applications, and step-by-step experimental protocols for researchers, scientists, and drug development professionals aiming to leverage this powerful bioconjugation technique.

The Fundamental Chemistry: Phenylboronic Acid–Diol Interactions

The cornerstone of this technology is the reversible reaction between a boronic acid and a diol to form a cyclic boronate ester. This is a dynamic covalent interaction, meaning the bond forms and breaks, reaching an equilibrium in aqueous solution.[4][6]

1.1. Mechanism of Boronate Ester Formation

In an aqueous environment, the boronic acid group exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[4] The tetrahedral boronate anion is the species that preferentially reacts with diols to form the stable cyclic ester.[4] This equilibrium is pH-dependent; higher pH favors the formation of the more reactive tetrahedral boronate, thus promoting ester formation.[4] Conversely, acidic conditions shift the equilibrium back towards the trigonal boronic acid, leading to the hydrolysis of the ester.[7][8]

Caption: Mechanism of pH-dependent boronate ester formation and hydrolysis.

1.2. Factors Influencing Conjugate Stability

The stability of the resulting boronate ester is not universal; it is highly dependent on several factors, providing a tunable parameter for experimental design.

FactorInfluence on StabilityRationale & Causality
pH Higher stability at pH > pKa At pH values above the boronic acid's pKa (typically 8-9), the equilibrium favors the tetrahedral boronate anion, which forms a more stable ester complex.[4]
Diol Structure Catechols > Cyclic diols > Acyclic diols Aromatic diols like catechols form significantly more stable complexes (with association constants up to 1000x higher) than aliphatic diols due to favorable ring strain and electronic effects.[7]
pKa of the Diol Lower pKa generally increases stability Diols with lower pKa values are more acidic and form stronger bonds with the Lewis acidic boron center.
Solvent Aqueous vs. Organic The presence of water promotes hydrolysis, making the reversible nature more pronounced. In organic solvents, the ester linkage is generally more stable.
Core Application: pH-Responsive Drug Delivery

A primary application for this chemistry is the development of "smart" drug delivery systems. A therapeutic agent can be linked to a targeting moiety (e.g., an antibody or nanoparticle) via a boronate ester bond. This conjugate remains stable in the bloodstream (pH ~7.4). Upon reaching the target tissue, such as a tumor with its acidic microenvironment, or after being internalized by a cell into an acidic endosome (pH 5-6), the boronate ester bond hydrolyzes, releasing the drug precisely where it is needed.

G cluster_workflow pH-Responsive Drug Delivery Workflow node_style node_style start Drug-Boronic Acid Conjugate circ Systemic Circulation (pH 7.4) Linkage is Stable start->circ Administration target Targeting & Internalization (e.g., Tumor Cell) circ->target Target Recognition endo Endosomal Trafficking (pH drops to 5-6) target->endo Endocytosis release Drug Release Boronate ester hydrolyzes endo->release Acidification effect Therapeutic Effect release->effect Action

Caption: Workflow for targeted drug delivery and pH-mediated release.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a starting point. Optimization of reactant concentrations, pH, buffer composition, and reaction time may be necessary for specific applications. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE).

Protocol 1: Model Conjugation of this compound to Dopamine

This protocol provides a method for conjugating the boronic acid to a catechol-containing molecule, dopamine, which serves as an excellent model system for characterization.

Materials:

  • This compound (FW: 239.05 g/mol )

  • Dopamine hydrochloride (FW: 189.64 g/mol )

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4

  • Deionized (DI) water

  • Analytical HPLC system with a C18 column

  • Mass Spectrometer (e.g., ESI-MS)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DI water or DMSO. If using DMSO, ensure the final concentration in the reaction does not exceed 5%.

    • Prepare a 10 mM stock solution of dopamine hydrochloride in DI water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 100 µL of Reaction Buffer, 10 µL of the 10 mM dopamine stock, and 12 µL of the 10 mM boronic acid stock. This provides a slight molar excess of the boronic acid.

    • Bring the final volume to 200 µL with DI water. The final concentrations will be 0.5 mM dopamine and 0.6 mM boronic acid.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours. The reaction is typically rapid.[4]

  • Characterization:

    • HPLC Analysis: Analyze the reaction mixture by reverse-phase HPLC. Monitor at a wavelength appropriate for dopamine (e.g., 280 nm). The formation of the boronate ester conjugate will result in a new peak with a different retention time compared to the starting materials.

    • Mass Spectrometry: Confirm the identity of the new peak by ESI-MS. The expected mass of the conjugate (dopamine + boronic acid - 2H₂O) should be observed.

      • Expected [M+H]⁺ = 153.18 (dopamine) + 239.05 (boronic acid) - 36.03 (2H₂O) + 1.01 = 357.21

Protocol 2: Labeling a Glycoprotein with a Boronic Acid-Functionalized Probe

This protocol describes the labeling of a glycoprotein, such as Horseradish Peroxidase (HRP), which contains accessible surface glycans. This requires a probe (e.g., a fluorescent dye) that has been pre-functionalized with this compound.

Materials:

  • Glycoprotein of interest (e.g., HRP)

  • Boronic acid-functionalized probe (e.g., FITC-PBA)

  • Labeling Buffer: 100 mM HEPES, 150 mM NaCl, pH 8.0

  • Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)

  • Characterization: SDS-PAGE, UV-Vis Spectrophotometer, Mass Spectrometry (MALDI-TOF or ESI-MS)

Procedure:

  • Prepare Protein Solution:

    • Dissolve the glycoprotein in Labeling Buffer to a final concentration of 1-5 mg/mL. A slightly alkaline pH (8.0) is used to favor the reactive tetrahedral boronate species.

  • Reaction Setup:

    • Add the boronic acid-functionalized probe to the protein solution. A 10- to 50-fold molar excess of the probe over the protein is a good starting point. If the probe is dissolved in an organic solvent like DMSO, ensure the final volume is less than 10% of the total reaction volume.

  • Incubation:

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Purification:

    • Remove the unreacted probe by passing the reaction mixture through a desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4).

    • Alternatively, perform dialysis against the storage buffer with several buffer changes over 24-48 hours.

  • Characterization:

    • SDS-PAGE: Run samples of the labeled and unlabeled protein. If the probe is fluorescent, the labeled protein band can be visualized under UV light.

    • UV-Vis Spectroscopy: Measure the absorbance of the purified conjugate. The degree of labeling can be estimated by measuring the protein concentration (e.g., at 280 nm) and the probe concentration at its specific absorbance maximum.

    • Mass Spectrometry: Analyze the purified conjugate to determine the number of probes attached per protein molecule.

Protocol 3: Assessing pH-Dependent Release

This protocol evaluates the core feature of the boronate ester linkage: its instability in acidic conditions.

Materials:

  • Purified boronate ester conjugate (from Protocol 1 or 2)

  • pH Buffers:

    • PBS, pH 7.4 (Control)

    • Acetate Buffer, pH 5.0 (Simulated endosomal pH)

  • Analytical instrument (HPLC for small molecules, or a method to separate protein from released probe for large molecules)

Procedure:

  • Incubation Setup:

    • Aliquot the purified conjugate into two separate tubes.

    • Dilute one aliquot into the pH 7.4 buffer and the other into the pH 5.0 buffer to the same final concentration.

  • Time Course Analysis:

    • Incubate both samples at 37°C.

    • At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), take a sample from each tube.

  • Analysis:

    • Analyze the samples by HPLC (for small molecule conjugates) or another appropriate method.

    • Quantify the amount of released payload (e.g., dopamine or the functional probe) versus the amount still conjugated.

    • Plot the percentage of released payload over time for both pH conditions. A significantly faster release rate is expected at pH 5.0 compared to pH 7.4.

Troubleshooting and Key Considerations
IssuePotential Cause(s)Recommended Solution(s)
Low Conjugation Efficiency - Reaction pH is too low.- Steric hindrance around the diol.- Competing nucleophiles in the buffer (e.g., Tris, glycerol).- Increase reaction pH to 8.0-8.5 to favor the tetrahedral boronate.- Increase the molar excess of the boronic acid reagent.- Use non-interfering buffers like HEPES or Phosphate.
Precipitation during Reaction - Low solubility of the boronic acid probe.- Protein denaturation due to organic solvent.- Use a more water-soluble boronic acid derivative.- Keep the final concentration of organic solvent (e.g., DMSO) below 10%.- Perform the reaction at 4°C.
Conjugate is Unstable at pH 7.4 - The specific diol forms a weak ester (e.g., some acyclic diols).- High concentrations of competing diols (e.g., sugars in media).- This chemistry is inherently reversible; 100% stability is not expected. Ensure purification is performed just prior to use.- For applications requiring higher stability, consider using a diol partner known to form stronger complexes, like a catechol or salicylhydroxamic acid.[7][9]

References

Design and Application of Boronic Acid-Based Sensors for Saccharide Detection: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Chemistry of Boronic Acids and Saccharides

The detection and quantification of saccharides are pivotal in numerous fields, from clinical diagnostics, particularly in monitoring blood glucose levels, to quality control in the food industry and advancing our understanding of glycobiology in drug development.[1][2] While enzymatic sensors have traditionally dominated this area, they can be limited by factors such as stability, cost, and susceptibility to environmental conditions.[3] Boronic acid-based sensors have emerged as a powerful and versatile alternative, offering robust, synthetic receptors for saccharides.[4][5]

At the heart of this technology lies the remarkable, reversible covalent interaction between a boronic acid and the cis-1,2- or -1,3-diol moieties present in saccharides.[4] This interaction leads to the formation of a stable five- or six-membered cyclic boronate ester.[6] The equilibrium of this reaction is highly dependent on pH, a characteristic that is fundamental to the design of these sensors.[7] This guide provides an in-depth exploration of the design principles, applications, and protocols for utilizing boronic acid-based sensors for saccharide detection, tailored for researchers, scientists, and drug development professionals.

I. Fundamental Principles of Boronic Acid-Saccharide Interactions

The efficacy of a boronic acid sensor is governed by the equilibrium between its neutral, trigonal planar form and a negatively charged, tetrahedral boronate form. Only the tetrahedral form is primed to efficiently bind with diols.[7] This equilibrium is characterized by the boronic acid's pKa value. At a pH below the pKa, the less reactive trigonal form predominates. As the pH increases to and surpasses the pKa, the concentration of the highly reactive tetrahedral boronate anion rises, facilitating the formation of the cyclic boronate ester with a diol-containing saccharide.[7]

The binding of a saccharide to the boronic acid moiety effectively lowers its pKa, a phenomenon that is often exploited in the design of pH-dependent signaling mechanisms.[4] The strength of this interaction, and thus the selectivity of the sensor, is influenced by several factors, including the structure of the saccharide, the electronic properties of the boronic acid, and the pH of the medium.[7] For instance, monoboronic acids typically exhibit a higher affinity for fructose over glucose due to the higher abundance of the furanose form of fructose in solution, which presents an ideal diol arrangement for binding.[8]

Boronic_Acid_Equilibrium cluster_equilibrium pH-Dependent Equilibrium cluster_binding Saccharide Binding BA_trigonal Trigonal Boronic Acid (sp²) (Less Reactive) BA_tetrahedral Tetrahedral Boronate (sp³) (More Reactive) BA_trigonal->BA_tetrahedral + OH⁻ - H₂O Complex Cyclic Boronate Ester BA_tetrahedral->Complex + Saccharide - 2H₂O Saccharide Saccharide (cis-diol)

Figure 1: The pH-dependent equilibrium of boronic acid and its interaction with a saccharide.

II. Design Strategies for Boronic Acid-Based Sensors

The design of a boronic acid sensor involves integrating the saccharide-binding boronic acid motif with a signal transducer. The binding event is then converted into a measurable optical or electrical signal. The choice of the signaling mechanism dictates the sensor's application and sensitivity.

A. Fluorescent Sensors

Fluorescent boronic acid sensors are the most widely explored class due to their high sensitivity.[9] The signaling mechanism is often based on Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).[1]

In a typical PET-based sensor, a fluorophore is linked to an amine group positioned near the boronic acid. In the absence of a saccharide, the lone pair of electrons on the nitrogen quenches the fluorescence of the fluorophore. Upon saccharide binding, the acidity of the boron atom increases, leading to a stronger interaction with the nearby amine. This reduces the quenching effect and results in a "turn-on" fluorescence signal.[10]

PET_Mechanism PET-based Fluorescent Sensor Mechanism cluster_state1 Unbound State cluster_state2 Bound State No_Saccharide No Saccharide Fluorescence OFF (Quenched) Saccharide_Bound Saccharide Bound Fluorescence ON No_Saccharide->Saccharide_Bound + Saccharide Saccharide_Bound->No_Saccharide - Saccharide Fluorophore1 Fluorophore Amine1 Amine (with lone pair) Boronic_Acid1 Boronic Acid Fluorophore2 Fluorophore Amine2 Amine Boronic_Acid2 Boronate Ester

Figure 2: Schematic of the Photoinduced Electron Transfer (PET) mechanism in a fluorescent boronic acid sensor.

B. Colorimetric Sensors

Colorimetric sensors offer the advantage of visual detection, making them suitable for rapid and low-cost assays. A common strategy involves the use of azo dyes functionalized with boronic acid. The interaction between the boronic acid and the azo group can be modulated by saccharide binding, leading to a change in the electronic properties of the dye and a visible color change.

C. Electrochemical Sensors

Electrochemical sensors provide high sensitivity and are amenable to miniaturization.[11] These sensors are typically fabricated by modifying an electrode surface with a boronic acid derivative.[12] Saccharide binding at the electrode surface alters the electrochemical properties, such as impedance or current, which can be measured.[11] For example, the binding of a saccharide can hinder the diffusion of a redox probe to the electrode surface, leading to a measurable change in the electrochemical signal.[12]

III. Enhancing Selectivity: The Power of Diboronic Acids

A significant challenge in saccharide sensing is achieving selectivity for a specific sugar, particularly glucose, in the presence of other structurally similar saccharides.[4] While monoboronic acids often show a preference for fructose, diboronic acid sensors have been developed to enhance glucose selectivity.[13] By strategically positioning two boronic acid moieties within a single molecule, a "chelate" effect can be achieved, where the sensor can bind to two different diol units on the same glucose molecule.[10] This "two-point" binding significantly increases the affinity and selectivity for glucose.[13]

IV. Application Notes and Protocols

A. Synthesis of a Fluorescent Boronic Acid Sensor

This protocol describes a general one-step synthesis of a 6-methoxyquinolinium-based fluorescent boronic acid sensor, adapted from the literature.[14]

Materials:

  • 6-methoxyquinoline

  • o-, m-, or p-bromomethylphenylboronic acid

  • Dry acetonitrile

  • Round-bottomed flask

  • Magnetic stirrer

Protocol:

  • In a 25 mL round-bottomed flask, dissolve equimolar amounts of 6-methoxyquinoline and the desired bromomethylphenylboronic acid isomer in 10 mL of dry acetonitrile.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the precipitation of the product.

  • Allow the reaction to proceed for 24-48 hours.

  • Collect the precipitate by filtration.

  • Wash the precipitate with a small amount of cold, dry acetonitrile to remove any unreacted starting materials.

  • Dry the product under vacuum. The resulting boronic acid-containing fluorescent probe is typically a solid.

  • Characterize the synthesized probe using standard analytical techniques such as NMR and mass spectrometry.

Causality Behind Experimental Choices:

  • Dry Acetonitrile: The use of a dry solvent is crucial to prevent the hydrolysis of the boronic acid and the boronate ester product.

  • Equimolar Amounts: Using equimolar amounts of reactants ensures efficient conversion to the desired product without the need for extensive purification to remove excess starting material.

  • Room Temperature Reaction: This reaction proceeds readily at room temperature, making it a convenient and energy-efficient synthesis.

B. Protocol for Saccharide Detection using a Fluorescent Sensor

This protocol outlines a general procedure for evaluating the response of a fluorescent boronic acid sensor to different saccharides.

Materials:

  • Synthesized fluorescent boronic acid sensor

  • Phosphate buffer solution (PBS) at the desired pH (e.g., pH 7.4 for physiological conditions)

  • Stock solutions of various saccharides (e.g., glucose, fructose, galactose) of known concentrations

  • Fluorometer and cuvettes

Protocol:

  • Prepare a stock solution of the fluorescent boronic acid sensor in a suitable solvent (e.g., DMSO or water).

  • In a series of cuvettes, prepare solutions of the sensor at a fixed concentration in the phosphate buffer.

  • To each cuvette, add increasing concentrations of a specific saccharide from the stock solution.

  • Incubate the solutions for a sufficient time to allow the binding to reach equilibrium (this should be determined experimentally, but is often rapid).

  • Measure the fluorescence intensity of each solution using a fluorometer at the appropriate excitation and emission wavelengths for the sensor.

  • Plot the change in fluorescence intensity as a function of saccharide concentration to generate a binding curve.

  • The binding constant (Ka) can be determined by fitting the data to a suitable binding isotherm model.

Causality Behind Experimental Choices:

  • Phosphate Buffer: A buffered solution is essential to maintain a constant pH, as the boronic acid-saccharide interaction is highly pH-dependent.

  • Fixed Sensor Concentration: Keeping the sensor concentration constant allows for the direct correlation of fluorescence changes to the varying saccharide concentrations.

  • Equilibration Time: Allowing the binding to reach equilibrium is critical for obtaining accurate and reproducible binding data.

C. Protocol for Electrochemical Glucose Detection

This protocol describes the modification of a gold electrode with a bis-boronic acid for electrochemical glucose sensing, based on literature procedures.[11][12]

Materials:

  • Gold disk electrode

  • Alumina slurry (0.05 µm)

  • Piranha solution (H₂SO₄:H₂O₂ = 3:1) - EXTREME CAUTION IS ADVISED

  • Bis-boronic acid with a sulfur anchoring group

  • Phosphate buffer solution (PBS)

  • Potassium ferricyanide/ferrocyanide ([Fe(CN)₆]³⁻/⁴⁻) redox probe

  • Potentiostat for cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS)

Protocol:

  • Electrode Cleaning:

    • Polish the gold electrode with alumina slurry on a polishing pad.

    • Rinse thoroughly with deionized water.

    • Immerse the electrode in piranha solution for 15 minutes (handle with extreme care in a fume hood).

    • Rinse extensively with deionized water and sonicate in water.

  • Electrode Modification:

    • Immerse the clean gold electrode in a solution of the bis-boronic acid with a sulfur anchoring group for an extended period (e.g., 48 hours) to allow for the formation of a self-assembled monolayer (SAM).

    • Rinse the modified electrode with the solvent used for the SAM formation and then with deionized water to remove any non-covalently bound molecules.

  • Electrochemical Measurement:

    • Perform CV and EIS measurements of the modified electrode in PBS containing the [Fe(CN)₆]³⁻/⁴⁻ redox probe.

    • Record the baseline electrochemical response.

    • Introduce glucose solutions of varying concentrations to the electrochemical cell.

    • After an incubation period, repeat the CV and EIS measurements.

    • The change in peak current (from CV) or charge transfer resistance (from EIS) can be correlated to the glucose concentration.

Causality Behind Experimental Choices:

  • Piranha Solution: This strong oxidizing agent is used to remove any organic contaminants from the gold surface, ensuring a clean surface for SAM formation.

  • Sulfur Anchoring Group: The sulfur atom forms a strong covalent bond with the gold surface, leading to a stable and robust sensor.

  • [Fe(CN)₆]³⁻/⁴⁻ Redox Probe: This is a well-behaved, reversible redox couple that is used to probe the electronic properties of the electrode-solution interface. Changes in the electron transfer kinetics of this probe are indicative of binding events at the electrode surface.

V. Quantitative Data and Performance Metrics

The performance of a boronic acid sensor is characterized by its binding affinity (Ka), selectivity, and the pKa of the boronic acid.

Table 1: pKa Values of Selected Phenylboronic Acid Derivatives
Phenylboronic Acid DerivativeSubstituentpKaReference(s)
Phenylboronic acidH~8.8[15][16]
3-Nitrophenylboronic acid3-NO₂~7.0[3]
4-Nitrophenylboronic acid4-NO₂~7.1[15]
3-Fluorophenylboronic acid3-F~8.4[14]
4-Fluorophenylboronic acid4-F~8.7[14]
3,5-Bis(trifluoromethyl)phenylboronic acid3,5-(CF₃)₂~6.9[15]

Note: pKa values can vary depending on the experimental conditions (e.g., solvent, temperature).

Insight: Electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease the pKa of the boronic acid, making it more acidic. This allows the sensor to operate at a lower pH, closer to physiological conditions.

Table 2: Binding Constants (Ka) of Boronic Acid Sensors with Saccharides
SensorSaccharideBinding Constant (Ka, M⁻¹)ConditionsReference(s)
Phenylboronic AcidFructose4370pH 7.4[9][17]
Phenylboronic AcidGlucose110pH 7.4[9][17]
Diboronic Acid Sensor 1Glucose398133.3% MeOH/H₂O, pH 7.77[13]
Diboronic Acid Sensor 1Fructose31633.3% MeOH/H₂O, pH 7.77[13]
Pyrene-based Diboronic AcidGlucose1378-[9]
Pyrene-based Diboronic AcidFructose353-[9]

Insight: The data clearly illustrates the higher affinity of monoboronic acids for fructose over glucose. The development of diboronic acid sensors can significantly enhance the binding constant for glucose, thereby improving selectivity.[13]

VI. Applications in Drug Development and Research

Boronic acid-based sensors are not limited to glucose monitoring. Their ability to bind to the diol-containing glycans on glycoproteins makes them valuable tools in drug discovery and development.[6][18]

A. Glycoprotein Enrichment and Analysis

Glycoproteins are important biomarkers and therapeutic targets.[18] Boronic acid affinity chromatography is a powerful technique for the enrichment of glycoproteins from complex biological samples, such as cell lysates or serum.[19] Boronic acid-functionalized materials, such as beads or monoliths, can selectively capture glycoproteins, which can then be eluted and analyzed by mass spectrometry or other proteomic techniques.[19]

Glycoprotein_Enrichment Start Complex Biological Sample (Glycoproteins + Other Proteins) BA_Column Boronic Acid Affinity Column Start->BA_Column Load Sample Wash Wash to Remove Non-specifically Bound Proteins BA_Column->Wash Glycoproteins Bind Elution Elute with Low pH or Competing Diol Wash->Elution Analysis Analysis of Enriched Glycoproteins (e.g., Mass Spectrometry) Elution->Analysis

Figure 3: Workflow for glycoprotein enrichment using boronic acid affinity chromatography.

B. High-Throughput Screening (HTS)

The principles of boronic acid-based sensing can be adapted for high-throughput screening assays to identify compounds that interact with saccharides or to profile the glycosylation patterns of potential drug targets.[20] For example, fluorescent boronic acid probes can be used in microplate-based assays to screen for inhibitors of carbohydrate-protein interactions.[21] Sensor arrays, where a single boronic acid probe is used under different pH conditions, can generate unique "fingerprint" responses for various saccharides, enabling their discrimination in a high-throughput manner.

VII. Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
No or Weak Signal Suboptimal pHPerform a pH titration to determine the optimal pH for your sensor and analyte.
Low analyte concentrationConcentrate the sample or use a sensor with a lower limit of detection.
Sensor degradationUse a fresh batch of the sensor; store sensors protected from light and moisture.
Poor Selectivity Interference from other saccharidesDesign a diboronic acid sensor for enhanced selectivity.
Use a competitive displacement assay to "knock out" interfering saccharides.
Signal Drift or Instability Insufficient equilibration timeAllow sufficient time for the binding to reach equilibrium before taking measurements.
Temperature fluctuationsPerform experiments in a temperature-controlled environment.
Leaching of immobilized sensorEnsure the stability of the sensor immobilization chemistry.

VIII. Conclusion and Future Perspectives

Boronic acid-based sensors represent a mature yet continually evolving field with significant potential for further innovation. The rational design of new boronic acid derivatives with tailored pKa values and spatial arrangements of binding sites will continue to improve selectivity and sensitivity. The integration of these sensors with advanced materials, such as nanomaterials and polymers, will lead to the development of novel sensing platforms with enhanced performance. For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental principles and practical protocols outlined in this guide will be instrumental in harnessing the full potential of boronic acid-based sensors for a wide range of applications, from fundamental biological research to the development of next-generation diagnostics and therapeutics.

IX. References

  • Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. (n.d.). NIH. Retrieved January 6, 2026, from --INVALID-LINK--

  • Nowak, M., et al. (2022). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules. Retrieved January 6, 2026, from --INVALID-LINK--

  • Strategies to overcome limitations of boronic acid sensors for Fructosylvaline detection. (n.d.). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--

  • Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Publishing. Retrieved January 6, 2026, from --INVALID-LINK--

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (n.d.). NIH. Retrieved January 6, 2026, from --INVALID-LINK--

  • Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. PMC. Retrieved January 6, 2026, from --INVALID-LINK--

  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. (2013). PubMed Central. Retrieved January 6, 2026, from --INVALID-LINK--

  • Li, M., et al. (2021). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. MDPI. Retrieved January 6, 2026, from --INVALID-LINK--

  • Xu, Y., Zhang, L., & Lu, H. (2013). Use of boronic acid nanoparticles in glycoprotein enrichment. PubMed. Retrieved January 6, 2026, from --INVALID-LINK--

  • pKa values for boronic acids 1-7. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • Chemical Society Reviews. (2013). CORE. Retrieved January 6, 2026, from --INVALID-LINK--

  • A bis-boronic acid modified electrode for the sensitive and selective determination of glucose concentrations. (2013). CORE. Retrieved January 6, 2026, from --INVALID-LINK--

  • pKa values for boronic acids 1-7. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. Retrieved January 6, 2026, from --INVALID-LINK--

  • A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. (2017). PMC. Retrieved January 6, 2026, from --INVALID-LINK--

  • Tautomeric equilibria and binding selectivity of pyridineboronic acids. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from --INVALID-LINK--

  • Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Publishing. Retrieved January 6, 2026, from --INVALID-LINK--

  • Wu, X., Li, Z., Chen, X.-X., Fossey, J. S., James, T. D., & Jiang, Y.-B. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. RSC Publishing. Retrieved January 6, 2026, from --INVALID-LINK--

  • Zhang, J., & Wang, B. (2017). Boronic acid-based chemical sensors for saccharides. PubMed. Retrieved January 6, 2026, from --INVALID-LINK--

  • Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. PubMed. Retrieved January 6, 2026, from --INVALID-LINK--

  • A bis-boronic acid modified electrode for the sensitive and selective determination of glucose concentrations. (2013). Analyst (RSC Publishing). Retrieved January 6, 2026, from --INVALID-LINK--

  • Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. Retrieved January 6, 2026, from --INVALID-LINK--

  • The study of phenylboronic acid optical properties towards creation of a glucose sensor. (n.d.). CORE. Retrieved January 6, 2026, from --INVALID-LINK--

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. Retrieved January 6, 2026, from --INVALID-LINK--

  • Recent Progress in Diboronic-Acid-Based Glucose Sensors. (2023). PMC. Retrieved January 6, 2026, from --INVALID-LINK--

  • A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. (2022). Retrieved January 6, 2026, from --INVALID-LINK--

  • Nishiyabu, R., Kubo, Y., James, T. D., & Fossey, J. S. (2011). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. PMC. Retrieved January 6, 2026, from --INVALID-LINK--

References

The Strategic Utility of 4-(2-Methoxyethylcarbamoyl)phenylboronic Acid Pinacol Ester in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The strategic selection of boronic acid derivatives is paramount to the success of these transformations. 4-(2-Methoxyethylcarbamoyl)phenylboronic acid pinacol ester has emerged as a highly valuable reagent, offering unique advantages in the synthesis of complex biaryl and substituted aromatic structures. Its thoughtfully designed structure, featuring a pinacol-protected boronic acid and a methoxyethylcarbamoyl side chain, provides a blend of stability, reactivity, and functionality that addresses common challenges in organic synthesis.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the effective use of this compound pinacol ester. We will delve into the causality behind its design, provide validated experimental procedures, and explore its application in the construction of medicinally relevant scaffolds.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is the foundation of its successful application.

PropertyValueReference
CAS Number 1073353-60-2[1]
Molecular Formula C₁₆H₂₄BNO₄[1]
Molecular Weight 305.18 g/mol
Appearance White to off-white solid
Melting Point 73-76°C
Storage Room temperature, in a dry, sealed container[2]

Safety and Handling: this compound pinacol ester is classified as an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS).

The Suzuki-Miyaura Cross-Coupling Reaction: Mechanism and the Role of the Methoxyethylcarbamoyl Group

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, our boronic acid pinacol ester) and an organic halide or triflate. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(pin) Base Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Complex Oxidative Addition Complex Transmetalation Complex Transmetalation Complex Coupled Product Coupled Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The 4-(2-methoxyethylcarbamoyl)phenyl substituent is not merely a passive spectator in this reaction. It offers several distinct advantages:

  • Enhanced Solubility: The polar carbamoyl group and the ether linkage can improve the solubility of the boronic ester and subsequent intermediates in a variety of organic solvents, leading to more homogeneous reaction mixtures and potentially faster reaction rates.[3]

  • Modulation of Reactivity: The electron-withdrawing nature of the carbamoyl group can influence the electronic properties of the phenyl ring, which can affect the rate of transmetalation.

  • A Handle for Further Functionalization: The secondary amide provides a site for further chemical modification, allowing for the construction of more complex molecules and the exploration of structure-activity relationships in drug discovery programs. The N-H bond can also participate in hydrogen bonding, which may influence the conformation of the final product.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound pinacol ester with an aryl bromide. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents Combine aryl bromide (1.0 eq.), boronic ester (1.2 eq.), and base (2.0 eq.) in a flask. degas Degas the solvent (e.g., dioxane/water) and add to the flask. reagents->degas catalyst Add Pd catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%) under an inert atmosphere. degas->catalyst heat Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS. catalyst->heat quench Cool to room temperature and quench (e.g., with water or saturated NH4Cl). heat->quench extract Extract with an organic solvent (e.g., ethyl acetate). quench->extract dry Dry the organic layer (e.g., over Na2SO4) and concentrate in vacuo. extract->dry purify Purify the crude product by flash column chromatography. dry->purify characterize Characterize the purified product (NMR, MS, etc.). purify->characterize

Figure 2: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene, with 10-20% water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound pinacol ester (0.6 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane:water, 5 mL) via syringe. Then, add the palladium catalyst under a positive pressure of the inert gas.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Applications in Drug Discovery and Medicinal Chemistry

Conclusion

This compound pinacol ester is a valuable and versatile reagent for the synthesis of complex organic molecules via the Suzuki-Miyaura cross-coupling reaction. Its unique structural features, including the solubility-enhancing and functionalizable methoxyethylcarbamoyl group, make it an attractive building block for researchers in both academic and industrial settings. The protocols and insights provided in this guide are intended to empower scientists to effectively utilize this reagent in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities with significant scientific and therapeutic potential.

References

Application Notes & Protocols: Phenylboronic Acid-Modified Nanoparticles for Stimuli-Responsive Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles: The Power of Phenylboronic Acid in Nanomedicine

The landscape of drug delivery is continually evolving, driven by the need to enhance therapeutic efficacy while minimizing systemic toxicity. Nanoparticles (NPs) have emerged as a transformative platform, acting as versatile carriers that can protect drug payloads and modulate their release. A significant leap forward in this field is the development of "smart" nanoparticles that respond to specific biological cues. Phenylboronic acid (PBA)-modified nanoparticles represent a premier class of such intelligent systems.[1]

The utility of PBA in drug delivery is anchored in its unique and reversible chemical interaction with cis-diols—moieties abundant in biologically significant molecules like saccharides (e.g., glucose) and cell-surface glycans (e.g., sialic acid).[2][3][4] This interaction results in the formation of a five- or six-membered cyclic boronate ester.[5] Crucially, the stability of this bond is highly dependent on the ambient pH.

  • At physiological pH (~7.4): The boronic acid is predominantly in a neutral, trigonal planar state, which forms a stable boronate ester with diols. This allows the nanoparticle to securely hold a diol-containing drug or remain assembled.

  • In acidic environments (pH < 6.5): Such as those found in tumor microenvironments or within cellular endosomes and lysosomes, the equilibrium shifts.[6] The boronic acid becomes protonated, leading to the hydrolysis (cleavage) of the boronate ester bond.[7][8][9] This pH-triggered cleavage is the linchpin for on-demand drug release precisely at the site of disease.

Furthermore, this dynamic chemistry enables glucose-responsiveness. In the presence of high glucose concentrations, the sugar molecules compete with the diol linkages that hold the drug or nanoparticle together, leading to disassembly and drug release, a mechanism with profound implications for self-regulating insulin delivery.[10][11][12]

This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and application of PBA-modified nanoparticles for pH-responsive drug delivery.

Caption: pH-dependent equilibrium of phenylboronic acid and a cis-diol.

Synthesis and Surface Modification: A Step-by-Step Protocol

The versatility of PBA-NPs stems from the ability to use various core materials and functionalization strategies. Polymeric nanoparticles are common due to their biocompatibility and tunable properties.[13] Here, we detail a protocol for synthesizing PBA-functionalized nanoparticles via the self-assembly of an amphiphilic block copolymer, a robust and widely adopted method.[7][14]

Protocol 2.1: Synthesis of PBA-Functionalized Polymeric Nanoparticles

This protocol describes the synthesis of nanoparticles from a pre-formed amphiphilic block copolymer, such as Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol)-phenylboronic acid (PLGA-b-PEG-PBA). The self-assembly is achieved through a nanoprecipitation (solvent displacement) technique.[7][15]

Rationale: Nanoprecipitation is a straightforward and rapid method that involves dissolving the polymer in a water-miscible organic solvent and then adding this solution to an aqueous phase under stirring. The rapid solvent diffusion causes the hydrophobic polymer blocks (PLGA) to collapse and aggregate, forming the nanoparticle core, while the hydrophilic blocks (PEG-PBA) orient towards the aqueous phase, forming a stabilizing corona.[16]

Materials:

  • Amphiphilic block copolymer with a PBA terminus (e.g., PLGA-b-PEG-PBA)

  • Water-miscible organic solvent (e.g., Acetone, Acetonitrile, or Tetrahydrofuran [THF])

  • Deionized water (18.2 MΩ·cm)

  • Magnetic stirrer and stir bar

  • Glass vials

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Polymer Dissolution: Dissolve 10 mg of the PBA-functionalized block copolymer in 1 mL of a suitable organic solvent (e.g., acetone). Ensure complete dissolution by vortexing briefly.

  • Preparation of Aqueous Phase: Add 10 mL of deionized water to a clean glass vial containing a magnetic stir bar. Place the vial on a magnetic stirrer and set the stirring speed to 600 RPM.

  • Nanoprecipitation: Using a syringe pump for a controlled addition rate (e.g., 0.5 mL/min), add the polymer solution dropwise into the stirring aqueous phase. A milky-white suspension should form immediately, indicating nanoparticle formation.

  • Solvent Evaporation: Leave the nanoparticle suspension stirring in a fume hood for at least 4 hours (or overnight) to allow for the complete evaporation of the organic solvent.

  • Purification: Transfer the nanoparticle suspension to a dialysis membrane (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours to remove any remaining solvent and non-assembled polymer chains. Change the water every 6-8 hours to maintain a high concentration gradient.

  • Storage: Store the purified nanoparticle suspension at 4°C. For long-term storage, lyophilization is recommended.

Caption: Workflow for PBA-nanoparticle synthesis via nanoprecipitation.

Physicochemical Characterization: Validating Nanoparticle Properties

Thorough characterization is essential to ensure the synthesized nanoparticles meet the required specifications for drug delivery applications. Key parameters include size, size distribution, surface charge, and morphology.

ParameterTechniqueTypical ValuesRationale
Hydrodynamic Diameter & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)50 - 200 nm; PDI < 0.2Size influences biodistribution, circulation time (EPR effect), and cellular uptake. PDI indicates the homogeneity of the sample.[17]
Morphology & Core Size Transmission Electron Microscopy (TEM)Spherical, monodisperseVisual confirmation of size, shape, and aggregation state.[18][19]
Surface Charge Zeta Potential Measurement-30 mV to +30 mVIndicates colloidal stability (values >
Protocol 3.1: Particle Size and Zeta Potential Analysis

Rationale: DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. This data is used to calculate the hydrodynamic diameter. Zeta potential is determined by measuring the electrophoretic mobility of the particles under an applied electric field, providing a measure of the net surface charge.[20]

Procedure:

  • Dilute a small aliquot of the purified nanoparticle suspension in 10 mM NaCl solution to achieve a suitable particle concentration (count rate between 100-500 kcps).[21]

  • Filter the sample through a 0.22 µm syringe filter to remove dust or large aggregates.

  • For size measurement, transfer the sample to a disposable cuvette and place it in the DLS instrument. Equilibrate at 25°C for 2 minutes.

  • Perform the measurement, acquiring at least three consecutive runs for statistical validation.[22]

  • For zeta potential, transfer the sample to a disposable folded capillary cell, ensuring no air bubbles are present.

  • Place the cell in the instrument and perform the measurement. Report the zeta potential along with the pH and conductivity of the dispersant.[21]

Protocol 3.2: Nanoparticle Imaging by TEM

Rationale: TEM provides high-resolution, direct visualization of the nanoparticles, offering crucial information on their actual size (as opposed to hydrodynamic diameter), shape, and state of dispersion.[23][24]

Procedure:

  • Prepare a TEM grid (e.g., 400-mesh copper grid with a carbon support film). The grid surface may be glow-discharged to render it hydrophilic, improving sample adhesion.

  • Place a 5-10 µL drop of the diluted nanoparticle suspension (approx. 0.1 mg/mL in deionized water) onto the grid.[25]

  • Allow the nanoparticles to adsorb for 2-5 minutes.

  • Wick away the excess liquid from the edge of the grid using filter paper.

  • (Optional) For negative staining, immediately place a 5 µL drop of a staining agent (e.g., 2% uranyl acetate or phosphotungstic acid) onto the grid for 30-60 seconds.

  • Wick away the excess stain and allow the grid to air-dry completely before imaging.

Drug Loading and In Vitro Release Studies

The ultimate function of these nanoparticles is to serve as carriers. This section provides protocols for loading a therapeutic agent and validating its stimuli-responsive release. We will use a diol-containing drug as a model, which can be loaded via the formation of boronate ester bonds.[7][26]

Protocol 4.1: Drug Loading and Quantification

Rationale: Drug Loading Content (DLC) and Encapsulation Efficiency (EE) are critical metrics that define the therapeutic potential and efficiency of the formulation. DLC quantifies the drug-to-nanoparticle weight ratio, while EE measures how much of the initial drug was successfully incorporated.[27][28]

Procedure:

  • Loading: Prepare the PBA-NPs as described in Protocol 2.1, but add the diol-containing drug (e.g., emodin, doxorubicin) to the aqueous phase before the nanoprecipitation step. The PBA groups on the nanoparticle surface will react with the drug's diol moieties during self-assembly.

  • Purification: After solvent evaporation, centrifuge the drug-loaded nanoparticle suspension at high speed (e.g., 15,000 x g, 30 min) to pellet the nanoparticles.

  • Quantification: Carefully collect the supernatant, which contains the free, unencapsulated drug.

  • Measure the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) against a standard curve.

  • Calculations:

    • Encapsulation Efficiency (EE %): EE (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100[29][30]

    • Drug Loading Content (DLC %): DLC (%) = [(Total Drug Added - Free Drug in Supernatant) / Weight of Nanoparticles Recovered] x 100

Protocol 4.2: pH-Responsive In Vitro Drug Release

Rationale: This experiment simulates the release of the drug payload in physiological conditions (pH 7.4) versus the acidic tumor/endosomal environment (pH 5.0). The dialysis bag method separates the nanoparticles from the release medium, allowing for the periodic sampling and quantification of the released drug.[31]

Procedure:

  • Prepare two sets of release media: Phosphate Buffered Saline (PBS) at pH 7.4 and an acetate buffer at pH 5.0.

  • Transfer a known volume (e.g., 1 mL) of the purified drug-loaded nanoparticle suspension into a dialysis bag (MWCO 3.5 kDa).

  • Place each dialysis bag into a separate container with 20 mL of one of the release media.

  • Incubate the setups at 37°C with gentle shaking.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from each container and replace it with 1 mL of fresh medium to maintain sink conditions.

  • Quantify the amount of drug in the collected samples using UV-Vis or HPLC.

  • Plot the cumulative percentage of drug released versus time for both pH conditions. A significantly faster and higher release at pH 5.0 compared to pH 7.4 validates the pH-responsive character of the formulation.[7][8][32]

Caption: Workflow for an in vitro pH-responsive drug release study.

Concluding Remarks and Future Outlook

Phenylboronic acid-modified nanoparticles offer a powerful and intelligent platform for targeted drug delivery. Their ability to respond to the acidic tumor microenvironment or changes in glucose concentration provides a mechanism for site-specific, on-demand therapeutic release, holding immense promise for advancing cancer therapy and diabetes management.[1][33][34] Future research is directed towards creating multi-stimuli responsive systems (e.g., combining pH and redox sensitivity) and further enhancing targeting specificity by conjugating other ligands, pushing the boundaries of precision medicine.[17][35]

References

Troubleshooting & Optimization

Improving stability of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(2-Methoxyethylcarbamoyl)phenylboronic Acid

A Guide to Enhancing Solution Stability for Researchers

Welcome to the dedicated technical resource for this compound. This guide, curated by our senior application scientists, is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice and practical solutions to ensure the stability and integrity of this reagent in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: I'm observing a gradual loss of my this compound in solution over time, even when stored at low temperatures. What is causing this degradation?

A1: The instability of phenylboronic acids, including this compound, in solution is primarily due to three well-documented degradation pathways. Understanding these is the first step to mitigating them.

  • Oxidative Deboronation: This is a significant degradation route where the boronic acid moiety is replaced by a hydroxyl group, converting your starting material into the corresponding phenol and boric acid.[1][2] This process is particularly problematic in biological or aqueous buffers where reactive oxygen species (ROS) may be present.[3][4] At physiological pH, the oxidation rate can be comparable to that of thiols.[3][4]

  • Protodeboronation: This pathway involves the cleavage of the carbon-boron (C-B) bond and its replacement with a hydrogen atom from the solvent (e.g., water).[1] This reaction can be accelerated by factors such as elevated temperatures, the presence of bases, or residual palladium catalysts from synthesis steps.[2]

  • Boroxine Formation: Phenylboronic acids can undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[5][6][7] This equilibrium shifts towards the boroxine in concentrated solutions, upon heating, or in non-aqueous solvents.[7][8] While the boroxine may still be active in some reactions like Suzuki couplings by hydrolyzing back to the monomer in situ, its formation complicates accurate concentration determination and can affect reaction kinetics.[8]

Q2: My Suzuki-Miyaura coupling reaction is giving inconsistent yields. Could the stability of my boronic acid stock solution be the culprit?

A2: Absolutely. The inconsistency in your coupling reaction is a classic symptom of boronic acid degradation. If your stock solution has partially degraded via oxidation or protodeboronation, the effective concentration of the active coupling partner is lower than calculated, leading to reduced and variable yields. Furthermore, the formation of boroxines means that the molar equivalent of the boronic acid monomer is not what you initially weighed out, which disrupts the precise stoichiometry required for efficient cross-coupling.[8] For reproducible results, it is critical to use freshly prepared solutions or to have validated the stability of your stock solution under your specific storage conditions.

Q3: What is the ideal pH range for storing my this compound solution?

A3: The optimal pH is a balance between different stability factors. Boronic acids are Lewis acids that exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form in aqueous solution.[9] This equilibrium is pH-dependent, with the tetrahedral form becoming more prevalent at pH values above the boronic acid's pKa.[9]

While the tetrahedral form can be more susceptible to certain oxidative pathways, acidic conditions can promote protodeboronation. For many phenylboronic acids, a slightly acidic pH (around 4-5) is often a good starting point to minimize both base-catalyzed protodeboronation and the formation of the more reactive boronate anion. However, the specific pKa of this compound, influenced by its substituent, will determine the exact equilibrium. We recommend performing a pH stability study for your specific application.

Q4: I've read that antioxidants can help, but I've also seen reports of them accelerating degradation. Should I use them?

A4: The role of antioxidants is complex and not always beneficial. While antioxidants are intended to scavenge ROS and prevent oxidative deboronation, their effect can be context-dependent. For instance, in a study on a peptide boronic acid derivative, the antioxidants ascorbate and EDTA surprisingly accelerated degradation.[10] This could be due to the formation of reactive intermediates or metal-catalyzed oxidation pathways.

Therefore, we do not recommend the routine addition of antioxidants without empirical validation. If you suspect oxidation is the primary issue, a better first step is to thoroughly degas your solvents with an inert gas (Argon or Nitrogen) and handle the solution under an inert atmosphere.

Troubleshooting Guide: Enhancing Solution Stability

This section provides actionable strategies to address and prevent the degradation of this compound.

Issue 1: Rapid Degradation in Aqueous Buffers
  • Causality: Aqueous buffers, especially at neutral or physiological pH, can facilitate both oxidative deboronation and hydrolysis. The presence of dissolved oxygen is a key driver of oxidation.

  • Solution Workflow:

    • Solvent Preparation: Always use high-purity, deionized water or buffers. Before preparing your solution, thoroughly degas the solvent by sparging with argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.

    • pH Optimization: Prepare small-scale solutions in a range of buffers (e.g., pH 4.0, 5.0, 6.0, 7.4). Analyze the purity of each solution immediately after preparation and again after a set time (e.g., 4, 8, 24 hours) to determine the optimal pH for stability.

    • Inert Atmosphere: When preparing and storing the solution, use vials with septa and maintain a positive pressure of an inert gas.

Issue 2: Inconsistent Results from Stock Solutions Stored in Organic Solvents (e.g., DMSO, DMF)
  • Causality: While non-aqueous solvents prevent hydrolysis, they can promote the dehydration equilibrium towards boroxine formation, especially if the solvent is not anhydrous.[6] Some organic solvents can also contain peroxide impurities that will cause oxidation.

  • Solution Workflow:

    • Use Anhydrous Solvents: Always use high-quality, anhydrous grade solvents.

    • Prepare Fresh: The most reliable approach is to prepare the solution immediately before use.

    • Consider MIDA Boronates for Long-Term Storage: For applications requiring long-term stability, consider converting the boronic acid to its N-methyliminodiacetic acid (MIDA) boronate ester.[11] MIDA boronates are exceptionally stable, crystalline solids that are compatible with chromatography and can be stored long-term.[11] They are designed for slow release of the free boronic acid under specific basic conditions, making them ideal for reactions sensitive to boronic acid stability.[11]

Logical Flow for Stability Troubleshooting

The following diagram illustrates a systematic approach to diagnosing and solving stability issues.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_solve Solution Observe Inconsistent Yields or Loss of Compound in Solution Degradation Primary Degradation Pathway? Observe->Degradation Oxidation Oxidative Deboronation Degradation->Oxidation Aqueous/ROS? Protodeboronation Protodeboronation Degradation->Protodeboronation Heat/Base? Boroxine Boroxine Formation Degradation->Boroxine Anhydrous/Conc.? Degas Degas Solvents & Use Inert Atmosphere Oxidation->Degas Fresh Prepare Solutions Fresh Oxidation->Fresh pH_Study Conduct pH Stability Study (pH 4-7) Protodeboronation->pH_Study Protodeboronation->Fresh Boroxine->Fresh MIDA Use Stable Surrogate (e.g., MIDA Boronate) Fresh->MIDA Long-Term?

Caption: Troubleshooting workflow for boronic acid instability.

Experimental Protocols

Protocol 1: Quantitative Assessment of Stability via RP-HPLC

This protocol allows for the precise quantification of this compound and its primary degradation product (the corresponding phenol).

Caution: Standard reversed-phase HPLC methods can cause on-column hydrolysis of boronic acids.[12][13] This method is optimized to minimize this artifact, but for the most sensitive analyses, Non-Aqueous Capillary Electrophoresis (NACE) is a superior technique.[14]

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • Waters XTerra™ MS C18 column or equivalent column with low silanol activity[12]

  • HPLC system with UV detector

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in Water

    • Mobile Phase B: 0.1% FA in ACN

    • Note: The use of a pH modifier like formic acid should be carefully evaluated, as it can influence the rate of on-column hydrolysis. A mobile phase with no pH modifier may be optimal.[12]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the boronic acid in a 50:50 mixture of ACN:Water.

    • For the stability study, dilute this stock to 50 µg/mL in the desired buffer or solvent system to be tested.

    • Prepare separate vials for each time point (e.g., T=0, 2, 4, 8, 24 hours). Store under the desired conditions (e.g., 4°C, RT).

  • HPLC Conditions:

    • Column: Waters XTerra™ MS C18, 4.6 x 150 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Analysis:

    • At each time point, inject the sample onto the HPLC.

    • Identify the peak for the parent boronic acid and any major degradant peaks. The primary oxidative degradant (phenol) will typically be more retained.

    • Calculate the percentage of remaining parent compound at each time point relative to T=0 to determine the stability profile.

Data Summary: Representative Stability Profile

The table below illustrates how to present stability data across different conditions.

ConditionTime (hours)% Parent Compound Remaining
pH 4.0 Buffer, 4°C, Argon 0100.0
899.5
2498.9
pH 7.4 Buffer, 25°C, Air 0100.0
885.2
2465.7
Anhydrous DMSO, 25°C, Air 0100.0
897.1 (Note: Boroxine peak may appear)
2495.3 (Note: Boroxine peak may appear)
Workflow for Preparing a Stabilized Boronic Acid Solution

This diagram outlines the best practices for preparing a solution for immediate use in a sensitive application like a catalytic cross-coupling.

G Start Start: Prepare Solution Solvent Select High-Purity Anhydrous or Aqueous Solvent Start->Solvent Degas Degas Solvent with Ar/N2 (15-20 min sparge) Solvent->Degas Weigh Weigh Boronic Acid in Inert Atmosphere (Glovebox) Degas->Weigh Dissolve Dissolve Solid in Degassed Solvent via Cannula/Syringe Weigh->Dissolve Store Seal Vial Under Positive Inert Gas Pressure Dissolve->Store Use Use Immediately for Best Results Store->Use

Caption: Best practice workflow for solution preparation.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions, with a specific focus on substituted phenylboronic acids. Here, we address common challenges in a practical question-and-answer format, grounded in mechanistic principles and supported by experimental evidence.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common initial queries regarding Suzuki coupling reactions.

Q1: My Suzuki coupling reaction is not working (low to no yield). What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of the foundational parameters is crucial. Start by assessing:

  • Catalyst Activity: Ensure your palladium source and ligand are active. Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[1][2] The presence of oxygen can lead to catalyst decomposition and the undesirable homocoupling of boronic acids.[1][2]

  • Reagent Quality: Verify the purity and integrity of your boronic acid and aryl halide. Boronic acids can degrade over time, and impurities can inhibit the catalyst.

  • Reaction Setup: Confirm that the solvent was properly degassed to remove oxygen and that the reaction is being conducted under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Base and Solvent Choice: The selection of base and solvent is critical and interdependent. Ensure they are appropriate for your specific substrates.

Q2: How do electron-donating and electron-withdrawing groups on the phenylboronic acid affect the reaction?

A2: The electronic nature of the substituents on the phenylboronic acid significantly influences the transmetalation step of the catalytic cycle.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups increase the electron density on the boron-bearing carbon, making the organic group more nucleophilic. This generally accelerates the transmetalation step, often leading to higher reaction yields and faster reaction times.[3][4]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) decrease the electron density, making the organic group less nucleophilic. This can slow down the transmetalation step, potentially leading to lower yields.[3][4] However, successful couplings with electron-deficient partners can be achieved by carefully optimizing other reaction parameters.[3]

Q3: What is protodeboronation and how can I minimize it?

A3: Protodeboronation is a common and detrimental side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[5][6] This consumes your starting material and reduces the yield of the desired coupled product.[6]

To minimize protodeboronation:

  • Use Anhydrous Conditions: While some water is often necessary, excessive amounts can promote this side reaction.[6]

  • Optimize the Base: The choice of base is critical. Sometimes a weaker base or anhydrous conditions with a base like K₃PO₄ can help.[7]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin) or an MIDA boronate, which are less prone to protodeboronation.[1][7]

  • Control Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the rate of protodeboronation.[6][8]

II. Troubleshooting Guide

This section provides in-depth solutions to specific problems you might encounter during your experiments.

Problem 1: Low to No Product Formation

Q: I'm seeing only starting materials or a very low yield of my desired biaryl product. What should I do?

A: A stalled reaction can be due to several factors related to the core components of the reaction.

Potential Cause 1: Inactive Catalyst

The active catalyst in a Suzuki coupling is a Pd(0) species.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ.

Troubleshooting Steps:

  • Ensure Proper Precatalyst Activation: The reduction of Pd(II) to Pd(0) can be facilitated by phosphine ligands or by the homocoupling of two boronic acid molecules.[1] If this is inefficient, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced precatalyst system.[7]

  • Degas Rigorously: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and promote the homocoupling of boronic acids.[1][2] Ensure your solvent is thoroughly degassed by methods such as freeze-pump-thaw or by bubbling an inert gas through it for an extended period.

  • Check Ligand Integrity: Phosphine ligands can be sensitive to air and moisture. Use fresh, high-purity ligands.

Potential Cause 2: Poor Substrate Reactivity

The electronic and steric properties of your substituted phenylboronic acid and aryl halide play a significant role.

Troubleshooting Steps:

  • Aryl Halide Reactivity: The reactivity order for the aryl halide is generally I > Br > OTf >> Cl.[9][10] For less reactive aryl chlorides, more electron-rich and bulky ligands (e.g., Buchwald-type ligands like XPhos) and stronger bases may be required to facilitate the rate-limiting oxidative addition step.[9]

  • Boronic Acid Reactivity: As mentioned, electron-withdrawing groups on the phenylboronic acid can hinder the reaction. If you suspect this is the issue, consider the following:

    • Increase Temperature: Carefully increasing the reaction temperature can often overcome the activation barrier for transmetalation.

    • Screen Different Bases: A stronger base can sometimes accelerate the formation of the reactive boronate species.[11]

Decision-Making Workflow for Low Yield

low_yield_troubleshooting start Low to No Yield Observed check_catalyst 1. Verify Catalyst System start->check_catalyst sub_catalyst1 Is the Pd source fresh? Is the ligand air-stable? check_catalyst->sub_catalyst1 sub_catalyst2 Using Pd(II) precatalyst? check_catalyst->sub_catalyst2 sub_catalyst3 Is the system rigorously degassed? check_catalyst->sub_catalyst3 check_reagents 2. Assess Reagent Reactivity & Purity sub_reagents1 Aryl Halide: Cl < Br < I ? check_reagents->sub_reagents1 sub_reagents2 Boronic Acid: EWG or sterically hindered? check_reagents->sub_reagents2 check_conditions 3. Evaluate Reaction Conditions sub_conditions1 Is the base appropriate? (Strength, Solubility) check_conditions->sub_conditions1 sub_conditions2 Is the solvent system optimal? check_conditions->sub_conditions2 action_catalyst1 Use fresh reagents. sub_catalyst1->action_catalyst1 action_catalyst2 Consider a Pd(0) source or a more active precatalyst. sub_catalyst2->action_catalyst2 action_catalyst3 Improve degassing procedure. sub_catalyst3->action_catalyst3 action_catalyst1->check_reagents action_catalyst2->check_reagents action_catalyst3->check_reagents action_reagents1 Use more forcing conditions: higher temp, stronger ligand/base. sub_reagents1->action_reagents1 action_reagents2 Screen ligands/bases. Consider boronic ester derivative. sub_reagents2->action_reagents2 action_reagents1->check_conditions action_reagents2->check_conditions action_conditions1 Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). sub_conditions1->action_conditions1 action_conditions2 Screen different solvents (e.g., Dioxane, Toluene, THF, DMF). sub_conditions2->action_conditions2 end Reaction Optimized action_conditions1->end action_conditions2->end

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Problem 2: Significant Byproduct Formation

Q: My reaction is producing significant amounts of side products, such as the homocoupled biaryl from the boronic acid (Ar-Ar) or the protodeboronated arene (Ar-H). How can I improve selectivity?

A: The formation of these byproducts points to specific competing reaction pathways that need to be suppressed.

Potential Cause 1: Homocoupling of Boronic Acid

This side reaction, forming Ar-B(OH)₂ → Ar-Ar, is often promoted by the presence of oxygen or an excess of a Pd(II) species.[1]

Troubleshooting Steps:

  • Improve Inert Atmosphere: As stated previously, meticulous degassing of solvents and maintaining a positive pressure of an inert gas is paramount.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source can minimize the amount of Pd(II) available for this side reaction.[7]

  • Ligand Choice: Bulky electron-rich phosphine ligands can disfavor the formation of the intermediates required for homocoupling.[7]

Potential Cause 2: Protodeboronation

As discussed in the FAQs, protodeboronation (Ar-B(OH)₂ → Ar-H) is a major competing pathway, especially for electron-deficient or heteroaromatic boronic acids.[5][6]

Troubleshooting Steps:

  • Base Selection: The base is crucial. While necessary for the main reaction, strong bases can accelerate protodeboronation.[12] Consider screening a range of bases from strong (e.g., Cs₂CO₃) to milder (e.g., K₂CO₃, K₃PO₄).[13]

  • Solvent System: The presence of water can accelerate protodeboronation.[6] While often used as a co-solvent, minimizing the amount of water or switching to an anhydrous system (e.g., Toluene with K₃PO₄) can be beneficial.[7]

  • Use Boronic Esters: Pinacol or MIDA esters are significantly more stable towards protodeboronation than the corresponding boronic acids.[1][14]

Table 1: General Guidance on Reaction Parameter Selection
ParameterFor Electron-Donating Groups (e.g., -OMe)For Electron-Withdrawing Groups (e.g., -NO₂)Rationale
Ligand Standard phosphines (e.g., PPh₃) may suffice.Bulky, electron-rich ligands (e.g., SPhos, XPhos).Electron-rich ligands accelerate oxidative addition, which can be the rate-limiting step, especially with less reactive aryl halides.[1]
Base K₂CO₃, Cs₂CO₃ are often effective.K₃PO₄ (anhydrous) or a milder base like KF.Stronger bases can exacerbate protodeboronation with electron-deficient substrates.[11][12]
Solvent Toluene/H₂O, Dioxane/H₂O, THF.Anhydrous solvents like Toluene or DMF.Minimizing water content can reduce the rate of protodeboronation.[6] The choice of solvent can also influence catalyst activity and selectivity.[15][16]
Temperature 80-100 °C is a good starting point.May require higher temperatures (e.g., >100 °C) to drive the slower transmetalation.Provides the necessary energy to overcome the higher activation barrier for transmetalation.

III. Experimental Protocols

General Protocol for a Trial Suzuki Coupling Reaction

This protocol provides a robust starting point for optimization.

  • Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (1-5 mol%) and the ligand (1-10 mol%).

  • Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature.

  • Monitoring and Workup: Monitor the reaction by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][3]

  • Purification: Purify the crude product by flash column chromatography.[2]

Protocol for Preparing a Diethanolamine Adduct for Unstable Boronic Acids

For boronic acids prone to decomposition, forming a more stable diethanolamine adduct can be beneficial.

  • Dissolution: In a vial, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Isolation: A precipitate will typically form. Stir the resulting slurry for 15-20 minutes. Isolate the solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in the Suzuki coupling reaction.[2]

IV. Mechanistic Overview

A clear understanding of the catalytic cycle is essential for rational troubleshooting.

suzuki_cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar¹-X pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0  Regenerates  Catalyst product Ar¹-Ar² (Product) reductive_elimination->product boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate + Base base Base (e.g., OH⁻) boronate->transmetalation  Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar¹-X) bond, forming a Pd(II) complex. This step is often rate-limiting, especially for less reactive halides like chlorides.[1][10]

  • Transmetalation: The organic group from the activated boronic acid (Ar²) is transferred to the palladium center, displacing the halide. This step is heavily influenced by the electronic properties of the boronic acid.[11]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple and are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1]

V. References

  • Suzuki reaction. In: Wikipedia. --INVALID-LINK--

  • Protodeboronation. In: Wikipedia. --INVALID-LINK--

  • Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406–409. --INVALID-LINK--

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Israel Journal of Chemistry. --INVALID-LINK--

  • Optimizing Suzuki Coupling Reactions. CovaSyn. --INVALID-LINK--

  • Vummaleti, S. V. C., et al. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. --INVALID-LINK--

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2019). ResearchGate. --INVALID-LINK--

  • Technical Support Center: Managing Protodeborylation in Suzuki Reactions. (2025). BenchChem. --INVALID-LINK--

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025). BenchChem. --INVALID-LINK--

  • del Rio, A., et al. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. --INVALID-LINK--

  • How to approach choosing reaction conditions for Suzuki? (2022). Reddit. --INVALID-LINK--

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. --INVALID-LINK--

  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? (2023). Reddit. --INVALID-LINK--

  • Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. --INVALID-LINK--

  • Diagnosing issues with a failed Suzuki coupling? (2019). Reddit. --INVALID-LINK--

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews. --INVALID-LINK--

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695–4698. --INVALID-LINK--

  • Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. --INVALID-LINK--

  • Ghaffar, T., et al. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. --INVALID-LINK--

  • Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. (2025). BenchChem. --INVALID-LINK--

  • Screening of different bases for Suzuki coupling. (2021). ResearchGate. --INVALID-LINK--

  • Li, Y., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. --INVALID-LINK--

  • Elsayed, M. S. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 355–366. --INVALID-LINK--

  • Lindhardt, A. T., et al. (2010). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. --INVALID-LINK--

  • 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. --INVALID-LINK--

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. --INVALID-LINK--

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. --INVALID-LINK--

References

Technical Support Center: Purification of Crude 4-(2-Methoxyethylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who require this key building block in a high state of purity for downstream applications, most notably Suzuki-Miyaura cross-coupling reactions. The efficacy and reproducibility of these reactions are directly dependent on the quality of the boronic acid used[1]. This guide provides in-depth, field-proven methodologies and troubleshooting advice in a direct question-and-answer format.

Section 1: Understanding the Starting Material: Common Impurities

Before selecting a purification strategy, it is critical to anticipate the nature of the impurities in your crude material. The synthetic route to the boronic acid will heavily influence the impurity profile.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Your crude material likely contains a mixture of byproducts from the synthesis and degradation of the boronic acid itself. The most common classes of impurities include:

  • Homocoupling Byproducts: During Suzuki-Miyaura reactions or related syntheses, boronic acids can couple with themselves to form symmetrical biaryl compounds[2][3]. In this case, you might find 4,4'-bis(2-methoxyethylcarbamoyl)biphenyl. These are typically non-acidic and less polar than the desired product. The presence of oxygen can increase the rate of homocoupling[4].

  • Boroxines (Anhydrides): Boronic acids can undergo thermal or spontaneous dehydration to form cyclic trimeric anhydrides known as boroxines[5][6]. This is a reversible equilibrium. Boroxines will have a higher molecular weight and can complicate NMR interpretation and reactivity.

  • Protodeboronation Products: This involves the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom[7]. This results in the formation of N-(2-methoxyethyl)benzamide. This impurity is non-acidic and its polarity is similar to the product, which can make it challenging to remove.

  • Unreacted Starting Materials: Depending on the synthetic route (e.g., via a Grignard or organolithium reagent followed by trapping with a trialkyl borate[8]), you may have residual halogenated precursors or other reagents.

Section 2: Primary Purification Strategies & Troubleshooting

Based on the likely impurity profile, you can select from several robust purification methods. We present these as troubleshooting guides for common scenarios.

Q2: My crude material is an oily solid with significant non-polar impurities according to TLC analysis. How can I perform a bulk cleanup?

A2: An acid-base extraction is the most effective method for removing non-acidic impurities like homocoupling byproducts and unreacted aryl halides. Boronic acids are weakly acidic (pKa of phenylboronic acid is ~8.8) and can be converted into their water-soluble boronate salts with a suitable base[5][9][10].

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent. Ethyl acetate (EtOAc) or Dichloromethane (DCM) are good starting points. Use approximately 10-20 mL of solvent per gram of crude material.

  • Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a 1 M aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)[10]. Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Layer Separation: Allow the layers to separate. The deprotonated boronate salt of your product will be in the aqueous (bottom, if using DCM; top, if using EtOAc) layer. The non-acidic organic impurities will remain in the organic layer.

  • Isolate Aqueous Layer: Carefully drain and collect the aqueous layer. For a more thorough extraction, you can wash the organic layer again with a fresh portion of the basic aqueous solution and combine the aqueous extracts.

  • Re-acidification & Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add a 2 M solution of hydrochloric acid (HCl) dropwise while stirring until the pH is acidic (pH ~2-3, check with pH paper). Your purified boronic acid should precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts, followed by a small amount of a non-polar solvent like hexane or diethyl ether to aid in drying.

  • Drying: Dry the purified product under high vacuum to remove all traces of water and solvent.

crude Crude Material in EtOAc base Add 1M NaOH(aq) crude->base sep Separate Layers base->sep org_layer Organic Layer (Non-polar impurities) sep->org_layer Discard aq_layer Aqueous Layer (Product as Boronate Salt) sep->aq_layer Collect acid Acidify with 2M HCl aq_layer->acid filter Filter & Dry acid->filter product Pure Product filter->product

Caption: Workflow for purification via acid-base extraction.

Q3: My material is >90% pure after extraction but still needs polishing to reach analytical grade. What is a good recrystallization strategy?

A3: Recrystallization is an excellent final step to achieve high purity and obtain crystalline material. The key is to find a solvent system where the boronic acid is soluble at high temperatures but sparingly soluble at low temperatures. Given the amide functionality, moderately polar solvents are a good starting point.

  • Preparation: Place ~20-30 mg of your material into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature, swirling after each addition. Start with solvents like ethyl acetate, acetonitrile, isopropanol, and methanol.

  • Heating: If the compound does not dissolve at room temperature, gently heat the tube in a water or sand bath until the solid dissolves completely. Add the minimum amount of hot solvent needed.

  • Cooling & Observation: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 20-30 minutes. Observe for crystal formation.

  • Antisolvent Addition (if needed): If no crystals form in a single solvent, try an antisolvent system. Dissolve the compound in a small amount of a good solvent (e.g., methanol, acetone) and slowly add a poor solvent (e.g., water, hexane, diethyl ether) until the solution becomes cloudy (turbid). Gently heat until it becomes clear again, then cool as described above.

  • Selection: Choose the solvent or solvent system that provides a good recovery of well-formed crystals.

Solvent System (v/v)Solubility (Hot)Solubility (Cold)Crystal FormationRecommendation
IsopropanolHighModerateSmall needles, slowModerate recovery, needs optimization
AcetonitrileHighLowLarge platesExcellent candidate
Ethyl Acetate / HeptaneSoluble in hot EtOAcLowFine powderGood for precipitation, less for crystals
Methanol / WaterSoluble in hot MeOHLowFine needlesGood, but requires careful water addition
Q4: I need to separate a closely related polar impurity, and extraction/recrystallization isn't working. How can I use silica gel chromatography effectively?

A4: While boronic acids can be challenging to purify on silica gel due to their tendency to streak or stick to the stationary phase, this can be overcome by modifying the mobile phase[9][11]. The acidic nature of the boronic acid and its ability to interact with silica's silanol groups are the primary causes of poor chromatography.

  • TLC Analysis: First, find a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of a moderately polar solvent and a non-polar solvent, such as Ethyl Acetate / Hexanes or Dichloromethane / Methanol.

  • Mobile Phase Modification: To prevent streaking, add a small amount (~0.5-1%) of a modifier to your chosen eluent system. Acetic acid is highly effective as it protonates the silanol groups on the silica surface, reducing their interaction with the boronic acid[9].

  • Column Packing: Pack a silica gel column using the modified eluent system (wet packing is recommended). Do not let the column run dry.

  • Sample Loading: Dissolve your crude material in a minimum amount of the mobile phase or a strong solvent like DCM/MeOH. If solubility is an issue, you can pre-adsorb the compound onto a small amount of silica gel (dry loading).

  • Elution: Run the column, collecting fractions and monitoring the elution by TLC.

  • Fraction Pooling & Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Important: The co-evaporation of acetic acid can be slow. After initial concentration, you may need to re-dissolve the residue in a solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove the acid, then dry and re-concentrate.

Section 3: Advanced Topics & Final Analysis
Q5: After purification, my NMR spectrum looks clean but my mass spec shows a higher mass, and my material seems less reactive over time. What is happening?

A5: This is a classic sign of boroxine formation . Three molecules of the boronic acid can lose three molecules of water to form a stable six-membered ring[5][6]. This process is an equilibrium, but it can be driven forward by heat or storage in a non-anhydrous environment. While this doesn't represent a permanent impurity (it can revert to the monomer in the presence of water or alcohols, often during a reaction), it can affect accurate weighing and reaction stoichiometry.

Mitigation Strategy:

  • Store your purified boronic acid in a desiccator under an inert atmosphere (e.g., nitrogen or argon).

  • For highly sensitive reactions, use freshly purified material or briefly stir the material in a solvent like wet diethyl ether and then re-dry under high vacuum to hydrolyze the boroxine back to the boronic acid before use.

Q6: How do I definitively confirm the purity of my final product?

A6: A combination of analytical techniques is recommended for full characterization:

  • ¹H NMR: To confirm the structure and identify any proton-containing impurities.

  • LC-MS: To confirm the molecular weight and assess purity by peak area.

  • HPLC: To obtain a quantitative purity value (e.g., >98% by area) using a standardized method.

  • Melting Point: A sharp melting point is a good indicator of high purity.

Section 4: Summary of Purification Methods
MethodPrincipleBest For RemovingProsCons
Acid-Base Extraction Partitioning between organic and aqueous phases based on acidity.Non-acidic, non-polar impurities (e.g., homocoupling byproducts).Fast, scalable, highly effective for specific impurity types.Will not remove acidic or polar impurities; requires solvent waste disposal.
Recrystallization Difference in solubility between hot and cold solvent.Small amounts of impurities with different solubility profiles.Can yield very high purity; provides crystalline material.Requires finding a suitable solvent system; can have yield losses.
Silica Gel Chromatography Differential adsorption onto a solid stationary phase.Impurities with different polarities, including closely related structures.High resolving power for difficult separations.Can be low-yielding; potential for streaking/product loss; labor-intensive.

References

Addressing peak broadening of boronic acids in NMR spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with boronic acids. This resource provides in-depth troubleshooting for a common and often frustrating challenge: peak broadening in Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

The 'Why': Understanding the Root Causes of Peak Broadening

Boronic acid ¹H NMR spectra are frequently plagued by broad, poorly resolved signals, especially for protons near the boronic acid moiety. This is not random noise or a sign of a poor instrument shim; it is a manifestation of fundamental chemical and physical principles. Understanding these root causes is the first step toward solving the problem.

There are three primary culprits working in concert:

  • Quadrupolar Relaxation: Boron has two NMR-active isotopes, ¹¹B (80.1%, spin I = 3/2) and ¹⁰B (19.9%, spin I = 3).[1] Nuclei with a spin greater than 1/2 possess a non-spherical charge distribution, resulting in an electric quadrupole moment.[2] This quadrupole interacts with local electric field gradients in the molecule. For a three-coordinate, sp²-hybridized boronic acid, the environment is asymmetric. This interaction provides a very efficient pathway for nuclear relaxation (the process by which nuclei return to their equilibrium state after being perturbed by an RF pulse).[2] According to the uncertainty principle, a very fast relaxation time (a short-lived excited state) leads to a large uncertainty in the energy of the transition, which manifests as a broad peak in the frequency-domain NMR spectrum.[2] This effect also broadens the signals of protons directly coupled to the boron atom.

  • Dynamic Chemical Equilibria: Boronic acids rarely exist as simple monomers in solution or in the solid state. They readily undergo dehydration to form cyclic trimers known as boroxines (anhydrides).[3][4] This is a reversible equilibrium that is highly sensitive to the solvent, concentration, and the presence of trace amounts of water.[5][6][7] The protons on an aryl or alkyl group will have slightly different chemical shifts in the monomer versus the boroxine. When the rate of exchange between these forms is on the same timescale as the NMR experiment, the spectrometer "sees" an average environment, resulting in broad, coalesced peaks.[8]

  • Rapid Proton Exchange: The hydroxyl protons of the B(OH)₂ group are acidic and labile. They can rapidly exchange with other labile protons in the sample, such as residual water, or hydroxyl and amine groups on other molecules.[9][10] This rapid exchange is another source of signal broadening, often causing the B(OH)₂ signal itself to become a very broad, low-intensity hump or disappear entirely into the baseline.[11]

Troubleshooting Guide & FAQs

This section addresses the most common issues and questions encountered by researchers.

Q1: Why are the aromatic/aliphatic proton signals near the boronic acid group on my compound broad and featureless?

This is the classic presentation of boronic acid peak broadening. The primary causes are the quadrupolar nature of the boron nucleus and a dynamic equilibrium between your boronic acid monomer and its boroxine trimer.[2][3][5] The rapid interconversion between these species on the NMR timescale prevents the resolution of sharp, distinct signals.

Q2: I can't see the B(OH)₂ protons in my spectrum. Where are they?

The two protons on the boronic acid group are acidic and exchange rapidly with residual water in the NMR solvent or other labile protons.[10] This exchange process often broadens the signal so severely that it becomes indistinguishable from the baseline. Its position is also highly dependent on concentration, temperature, and solvent.[9]

Q3: How can I quickly confirm if a broad peak is from an exchangeable proton like B(OH)₂?

The most reliable method is a D₂O Shake . Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The labile B(OH)₂ protons will exchange with deuterium. Since deuterium is not observed in a standard ¹H NMR experiment, the original broad signal will disappear.[9][12] This confirms the signal was from an exchangeable proton.

Q4: My spectrum is an uninterpretable mess. How can I get sharp, publication-quality signals for my compound?

When simple methods fail, the most robust solution is derivatization . By reacting the boronic acid with a 1,2- or 1,3-diol, such as pinacol or ethylene glycol, you form a stable five- or six-membered cyclic boronate ester.[13][14][15] This reaction converts the boron center from a trigonal planar (sp²) geometry to a more symmetrical tetrahedral (sp³) geometry.[16] This new, symmetric environment dramatically reduces the efficiency of quadrupolar relaxation, leading to sharp signals for the attached protons.[2][16] It also locks the molecule in a single, stable form, eliminating the monomer-boroxine equilibrium problem.

Q5: I don't want to perform a separate reaction. Can I sharpen the signals directly in the NMR tube?

Yes. Besides derivatization with a diol, the addition of a Lewis base can also simplify the spectrum. Adding a small amount of a deuterated Lewis base, such as pyridine-d₅, to the NMR tube can cause it to coordinate to the empty p-orbital of the boron atom.[17] This in-situ complex formation also changes the boron's geometry to tetrahedral (sp³), reducing quadrupolar broadening and often yielding sharper signals.[17]

Summary of Troubleshooting Methods
MethodMechanism of ActionAdvantagesDisadvantages
D₂O Shake Exchanges labile B(OH)₂ protons for deuterium, causing their signal to disappear.[10]Simple, fast, and definitive for identifying exchangeable proton signals.Does not sharpen the signals of the main compound's backbone.
Change Solvent Protic solvents (e.g., Methanol-d₄) can disrupt boroxine formation through solvation.[18][19]Easy to implement if the compound is soluble.May not be effective for all compounds; can introduce a large solvent peak.
Add a Lewis Base Coordinates to the boron atom, changing hybridization to sp³ and reducing quadrupolar effects.[17]Can be done directly in the NMR tube; sharpens signals.Requires a stoichiometric amount; adds extra signals from the base to the spectrum.
Derivatize with a Diol Forms a stable, sp³-hybridized boronate ester, eliminating both quadrupolar and equilibrium issues.[13][16]The most robust and reliable method for achieving sharp, well-resolved spectra.Requires adding a reagent; the resulting spectrum is of the ester, not the original acid.
Visualizing the Chemistry

Understanding the equilibria and the solutions visually can solidify the concepts.

G cluster_0 Problematic Equilibrium in Solution Monomer R-B(OH)₂ (Monomer) Broadening Source #1 Boroxine Boroxine (Trimer) Broadening Source #2 Monomer->Boroxine + 3 H₂O Water 3 H₂O

Caption: The dynamic equilibrium between a boronic acid and its trimeric boroxine.

G cluster_workflow Troubleshooting Workflow start Initial Sample (Broad ¹H NMR Spectrum) add_diol Add Diol (e.g., Pinacol) start->add_diol ester_formation Stable Boronate Ester (sp³ Boron) add_diol->ester_formation end_result Final Sample (Sharp ¹H NMR Spectrum) ester_formation->end_result

Caption: Workflow for resolving peak broadening by derivatization.

Detailed Experimental Protocols

Protocol 1: D₂O Shake for Identification of Labile Protons

This protocol is used to confirm that a given NMR signal belongs to an exchangeable proton, such as B(OH)₂.

Objective: To remove the ¹H NMR signal of labile protons.

Materials:

  • NMR sample of the boronic acid dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Deuterium Oxide (D₂O).

  • Pipette.

Procedure:

  • Acquire a standard ¹H NMR spectrum of your boronic acid sample. Note the chemical shift and appearance of any broad signals suspected to be from the B(OH)₂ group.

  • Remove the NMR tube from the spectrometer.

  • Using a clean pipette, add one drop (~50 µL) of D₂O directly to the sample in the NMR tube.

  • Cap the tube securely and shake vigorously for 10-15 seconds to ensure thorough mixing. The D₂O does not need to be fully miscible.[12]

  • Re-insert the sample into the spectrometer.

  • Acquire a second ¹H NMR spectrum using the exact same parameters as the first.

  • Analysis: Compare the two spectra. The signal corresponding to the B(OH)₂ protons should have disappeared or be significantly reduced in intensity in the second spectrum.[9] A new, potentially sharp signal for HOD will appear, typically between 4.5-5.0 ppm in CDCl₃ or ~3.4 ppm in DMSO-d₆.

Protocol 2: In-Situ Derivatization with Pinacol for Signal Sharpening

This is the most effective method for obtaining a clean, well-resolved spectrum for structural confirmation.

Objective: To convert the boronic acid into a stable pinacol boronate ester, eliminating broadening effects.

Materials:

  • Boronic acid sample (~5-10 mg).

  • Pinacol (1,1,2,2-tetramethylethane-1,2-diol).

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR tube.

Procedure:

  • Dissolve the boronic acid sample in ~0.6 mL of the chosen deuterated solvent in the NMR tube.

  • Acquire a preliminary ¹H NMR spectrum to serve as a "before" reference.

  • Add approximately 1.1 to 1.5 molar equivalents of solid pinacol directly to the NMR tube.

  • Cap the tube and shake until the pinacol is fully dissolved. The reaction is typically very fast and occurs at room temperature.

  • Acquire a new ¹H NMR spectrum.

  • Analysis: The broad signals in the original spectrum should be replaced by new, sharp signals corresponding to the pinacol boronate ester derivative. You will also see a new, sharp singlet at ~1.3 ppm (in CDCl₃) corresponding to the 12 equivalent protons of the two methyl groups on the pinacol moiety. This confirms the successful formation of the ester.

References

Validation & Comparative

Characterization of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realm of cross-coupling reactions, the choice of reagents is paramount to achieving desired outcomes with efficiency and reproducibility.[1] Phenylboronic acids and their derivatives are cornerstone reagents, especially in the Nobel Prize-winning Suzuki-Miyaura coupling reaction, enabling the formation of carbon-carbon bonds with remarkable versatility.[2][3] This guide provides an in-depth characterization of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid, a functionalized boronic acid with potential applications in pharmaceutical development and materials science.[4][5][6] We will delve into its expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles, and objectively compare its characteristics with those of common alternative boronic acid reagents.

Predicted Spectroscopic Profile of this compound

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methoxyethyl side chain, and the boronic acid hydroxyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
Ar-H (ortho to -B(OH)₂)7.9 - 8.1Doublet2H
Ar-H (ortho to -C(O)NH-)7.7 - 7.9Doublet2H
-NH-8.2 - 8.5Triplet (broad)1H
-CH ₂-NH-3.5 - 3.7Quartet2H
-O-CH ₂-3.6 - 3.8Triplet2H
-OCH3.3 - 3.5Singlet3H
-B(OH ₂)4.5 - 5.5Singlet (broad)2H

Causality behind Predictions: The aromatic protons are expected to be in the downfield region (7.7-8.1 ppm) due to the deshielding effects of the electron-withdrawing carbamoyl and boronic acid groups. The protons ortho to the boronic acid are typically the most downfield. The amide proton (-NH-) is expected to show a broad triplet due to coupling with the adjacent methylene group and quadrupole broadening from the nitrogen atom. The signals for the methoxyethyl group will appear in the aliphatic region, with characteristic multiplicities based on J-coupling with neighboring protons. The boronic acid protons often appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C =O165 - 168
Ar-C -B(OH)₂135 - 138
Ar-C -C(O)NH-130 - 133
Ar-C H (ortho to -B(OH)₂)134 - 136
Ar-C H (ortho to -C(O)NH-)128 - 130
-C H₂-NH-40 - 43
-O-C H₂-70 - 73
-OC H₃58 - 60

Causality behind Predictions: The carbonyl carbon of the amide is expected at the most downfield position. The aromatic carbons will resonate in the 128-138 ppm range, with their specific shifts influenced by the electronic effects of the substituents. The carbon attached to the boron atom is often difficult to observe due to quadrupole relaxation. The aliphatic carbons of the methoxyethyl group will appear in the upfield region.

Predicted Mass Spectrometry Data (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show the protonated molecule [M+H]⁺ as the base peak in the positive ion mode.

Ion Predicted m/z
[M+H]⁺226.1
[M+Na]⁺248.1

Causality behind Predictions: The molecular weight of this compound is 225.0 g/mol . In positive mode ESI-MS, protonation [M+H]⁺ or sodiation [M+Na]⁺ are common ionization events. Fragmentation may occur through the loss of water from the boronic acid group or cleavage of the amide bond.

Comparison with Alternative Boronic Acid Reagents

The choice of a boronic acid reagent often depends on the specific requirements of the reaction, such as stability, reactivity, and functional group tolerance.[2] Below is a comparison of this compound with other commonly used alternatives.

Reagent Key Characteristics Advantages Disadvantages
Phenylboronic acid The simplest arylboronic acid.[10]Readily available, cost-effective, and well-understood reactivity.Can be prone to protodeboronation under certain conditions.
4-Methoxyphenylboronic acid An electron-rich arylboronic acid.[11]Generally more reactive in Suzuki coupling than electron-deficient boronic acids.The methoxy group can potentially undergo side reactions under harsh conditions.
Pinacol Esters (e.g., this compound, pinacol ester) Boronic acid protected as a cyclic ester.[12][13]Increased stability towards air and moisture, easier to purify by chromatography.[2]Requires an additional deprotection step or specific reaction conditions for activation.
Organotrifluoroborates (e.g., Potassium phenyltrifluoroborate) A highly stable derivative of boronic acid.[14]Exceptionally stable to air and moisture, allowing for a broader range of reaction conditions and functional group tolerance.[14]Often require specific activation methods, such as the use of a strong base.

Experimental Protocols

To ensure the accurate characterization of boronic acid derivatives, standardized and well-executed experimental protocols are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the boronic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons like those in the -B(OH)₂ and -NH- groups.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Shim the instrument to obtain a narrow and symmetrical solvent peak.

    • Set the appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate all signals and determine their multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the boronic acid (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ ions, respectively.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal intensity of the molecular ion.

Visualization of the Characterization Workflow

Characterization_Workflow cluster_Synthesis_and_Purification Synthesis & Purification cluster_Spectroscopic_Analysis Spectroscopic Analysis cluster_Data_Analysis_and_Validation Data Analysis & Validation Synthesis Synthesis of Boronic Acid Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Purification->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (e.g., ESI-MS) Purification->Mass_Spectrometry Spectral_Interpretation Spectral Interpretation NMR_Spectroscopy->Spectral_Interpretation Mass_Spectrometry->Spectral_Interpretation Structure_Confirmation Structure Confirmation Spectral_Interpretation->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Final_Report Comprehensive Characterization Report Purity_Assessment->Final_Report

Figure 1. A generalized workflow for the synthesis, purification, and characterization of a novel boronic acid derivative.

References

A Predictive and Practical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a practical reference, offering not only a detailed prediction of the expected spectral data but also a robust experimental protocol for acquiring high-quality spectra in your own laboratory.

Predicted ¹H and ¹³C NMR Spectral Data

The structure of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid combines a para-substituted phenylboronic acid core with an N-(2-methoxyethyl)amide side chain. Its NMR spectrum will reflect the electronic environment of each proton and carbon nucleus within this assembly.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the predicted NMR signals, the following atom numbering scheme will be used.

Caption: Structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is crucial. It readily dissolves polar analytes like boronic acids and its residual water peak does not typically interfere with the signals of interest. The acidic protons of the boronic acid and the amide N-H will be observable in this solvent.

  • Aromatic Region (δ 7.5 - 8.5 ppm): The phenyl ring is para-substituted with an electron-donating boronic acid group (-B(OH)₂) and an electron-withdrawing carbamoyl group (-CONH-R). This substitution pattern will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets.

    • δ ~8.0-8.2 ppm (d, 2H, J ≈ 8.5 Hz, H3/H5): These protons are ortho to the electron-withdrawing carbamoyl group and will be shifted downfield.

    • δ ~7.8-8.0 ppm (d, 2H, J ≈ 8.5 Hz, H2/H6): These protons are ortho to the boronic acid group. While the boronic acid group is electron-withdrawing overall, it is less so than the carbamoyl group, resulting in a slight upfield shift relative to H3/H5.

  • Amide Proton (δ ~8.5-9.0 ppm, t, 1H, J ≈ 5.5 Hz, N-H): The amide proton will appear as a triplet due to coupling with the two adjacent protons on C8. Its chemical shift can be variable and is sensitive to concentration and temperature.

  • Boronic Acid Protons (δ ~8.0-8.5 ppm, s, 2H, B(OH)₂): These acidic protons will appear as a broad singlet. The exact chemical shift is highly dependent on water content, concentration, and temperature.

  • Side Chain Protons (δ 3.0 - 3.8 ppm):

    • δ ~3.5-3.7 ppm (t, 2H, J ≈ 6.0 Hz, C9-H₂): These protons are adjacent to the methoxy group's oxygen and will appear as a triplet due to coupling with the C8 protons.

    • δ ~3.3-3.5 ppm (q, 2H, J ≈ 6.0 Hz, C8-H₂): These protons are coupled to both the amide N-H (triplet) and the C9 protons (triplet), resulting in a quartet (or more complex multiplet).

    • δ ~3.2-3.3 ppm (s, 3H, C10-H₃): The methyl protons of the methoxy group will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
  • Carbonyl Carbon (δ ~165-168 ppm, C7): The amide carbonyl carbon is typically found in this region.

  • Aromatic Carbons (δ ~125-140 ppm):

    • δ ~135-138 ppm (C4): The carbon atom attached to the electron-withdrawing carbamoyl group will be shifted downfield.

    • δ ~130-135 ppm (C1): The ipso-carbon attached to the boron atom. The signal may be broad due to quadrupolar relaxation of the boron nucleus.

    • δ ~128-130 ppm (C3/C5): Carbons ortho to the carbamoyl group.

    • δ ~126-128 ppm (C2/C6): Carbons ortho to the boronic acid group.

  • Side Chain Carbons (δ ~38-75 ppm):

    • δ ~68-72 ppm (C9): The carbon atom bonded to the methoxy group's oxygen.

    • δ ~58-60 ppm (C10): The methyl carbon of the methoxy group.

    • δ ~38-42 ppm (C8): The carbon atom adjacent to the amide nitrogen.

Comparative Analysis with Related Phenylboronic Acids

To ground our predictions, it is instructive to compare the known ¹H NMR chemical shifts of the aromatic protons in various para-substituted phenylboronic acids. The data clearly illustrates the electronic influence of the para-substituent on the chemical shifts of the phenyl ring protons.

Compoundpara-SubstituentH ortho to -B(OH)₂ (ppm)H meta to -B(OH)₂ (ppm)Reference
4-Aminophenylboronic acid -NH₂ (electron-donating)~7.5-7.7~6.6-6.8[3]
4-Formylphenylboronic acid -CHO (electron-withdrawing)~7.9-8.1~7.9-8.1[4][5]
4-Carboxyphenylboronic acid -COOH (electron-withdrawing)~8.0-8.2~7.9-8.1[1][6]
Predicted: 4-(2-Methoxyethylcarbamoyl) phenylboronic acid -CONH(CH₂)₂OCH₃ (electron-withdrawing)~7.8-8.0~8.0-8.2

This comparison demonstrates that an electron-withdrawing group in the para position deshields all aromatic protons, shifting them downfield compared to an electron-donating group. The N-substituted carbamoyl group is expected to have a moderate electron-withdrawing effect, leading to the predicted shifts in the range of 7.8-8.2 ppm.

Experimental Protocol for NMR Data Acquisition

Adherence to a rigorous and well-justified protocol is essential for obtaining high-quality, reproducible NMR data. The following procedure is recommended for the analysis of this compound.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6 mL of DMSO-d₆ prep1->prep2 prep3 Vortex until fully dissolved prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Lock on DMSO-d₆ signal prep4->acq1 acq2 Shim for optimal homogeneity acq1->acq2 acq3 Acquire ¹H Spectrum (16-32 scans) acq2->acq3 acq4 Acquire ¹³C Spectrum (1024-4096 scans) acq3->acq4 acq5 Optional: 2D NMR (COSY, HSQC) acq4->acq5 proc1 Fourier Transform acq5->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Calibrate ¹H to residual DMSO (2.50 ppm) Calibrate ¹³C to DMSO (39.52 ppm) proc3->proc4 proc5 Integrate ¹H signals Assign peaks proc4->proc5

Caption: Recommended workflow for acquiring NMR spectra of the target compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Justification: Accurate weighing and choice of a suitable deuterated solvent are critical. DMSO-d₆ is selected for its excellent solvating power for polar organic molecules and its ability to allow for the observation of exchangeable protons (B(OH)₂ and N-H).

    • Protocol: Accurately weigh 5-10 mg of this compound into a clean, dry vial. Add approximately 0.6 mL of high-purity DMSO-d₆. Vortex the sample until the solid is completely dissolved. Transfer the solution to a standard 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Justification: Proper setup ensures high resolution and signal-to-noise. A 500 MHz (or higher) field strength is recommended for good signal dispersion, especially for resolving the aromatic AA'BB' system.

    • ¹H NMR Protocol:

      • Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.

      • Acquire a standard proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.

    • ¹³C NMR Protocol:

      • Utilize a standard proton-decoupled carbon pulse program.

      • Due to the lower natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 to 4096) will be required to obtain a spectrum with an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Justification: Correct data processing is essential for accurate chemical shift and integral analysis. Referencing to the known residual solvent peak is the standard for ensuring data comparability.

    • Protocol:

      • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

      • Calibrate the ¹H spectrum by setting the residual DMSO peak to 2.50 ppm.

      • Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to 39.52 ppm.[7]

      • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

      • Assign the peaks based on their chemical shift, multiplicity, and integration, using the predictive analysis in this guide as a reference. For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.

Conclusion

While direct experimental NMR data for this compound is not widely published, a scientifically sound prediction of its ¹H and ¹³C NMR spectra can be made through the analysis of its structural components and comparison with related compounds. The aromatic region is expected to show a characteristic AA'BB' pattern, and the side chain signals will be clearly resolved. Researchers can confidently use the detailed experimental protocol provided herein to acquire high-quality, publishable NMR data. This guide serves as a valuable resource for any scientist working with this compound, enabling its unambiguous structural verification and facilitating its application in further research and development.

References

A Comparative Guide to the Reactivity of 4-(2-Methoxyethylcarbamoyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental and powerful tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] A critical component of this reaction is the boronic acid, and its reactivity dictates the overall success and efficiency of the coupling process. This guide provides an in-depth comparison of the reactivity of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid with other commonly used boronic acids, supported by mechanistic insights and experimental considerations.

The Influence of Substituents on Boronic Acid Reactivity

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is significantly influenced by the electronic properties of the substituents on the phenyl ring.[3][4] These substituents can either donate or withdraw electron density from the aromatic ring, which in turn affects the nucleophilicity of the organic group to be transferred from boron to the palladium catalyst in the crucial transmetalation step.[5][6][7]

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density of the phenyl ring. This enhanced electron density increases the nucleophilicity of the ipso-carbon (the carbon atom attached to the boron atom), generally leading to a faster rate of transmetalation and, consequently, a higher overall reaction rate.[8]

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents that pull electron density away from the phenyl ring, such as nitro (-NO₂), acetyl (-COCH₃), or carbamoyl (-CONH₂) groups, decrease the nucleophilicity of the ipso-carbon.[8] This typically results in a slower transmetalation step and a reduced overall reaction rate.[8]

The this compound features a carbamoyl group at the para position. The carbamoyl group is generally considered to be electron-withdrawing, which would suggest a decrease in reactivity compared to unsubstituted phenylboronic acid.

Comparative Reactivity Profile

To contextualize the performance of this compound, we can compare its expected reactivity with that of other standard boronic acids under typical Suzuki-Miyaura conditions. The following table provides a qualitative comparison based on the electronic effects of the para-substituent.

Boronic AcidPara-SubstituentElectronic EffectExpected Impact on Transmetalation RateExpected Overall Reaction Rate (Relative)
4-Methoxyphenylboronic acid-OCH₃Electron-DonatingFasterFaster
Phenylboronic acid-HNeutralBaselineBaseline
This compound -CONHCH₂CH₂OCH₃ Electron-Withdrawing Slower Slower
4-Acetylphenylboronic acid-COCH₃Strongly Electron-WithdrawingSlowerSlower

Note: This comparison is based on established principles of substituent effects in Suzuki-Miyaura reactions. Actual reaction rates are highly dependent on specific reaction conditions.[8]

The 2-methoxyethylcarbamoyl group, while electron-withdrawing, may have a less pronounced deactivating effect compared to a strongly deactivating group like a nitro or acetyl group. The presence of the ether oxygen in the ethyl chain could introduce secondary interactions or solubility effects that might modulate its overall performance.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial to appreciating the role of the boronic acid.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (R¹-X) Pd(0)L2->OxAdd R1-Pd(II)L2-X R¹-Pd(II)-X Complex OxAdd->R1-Pd(II)L2-X Transmetalation Transmetalation (ArB(OH)₂ + Base) R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-Ar R¹-Pd(II)-Ar Complex Transmetalation->R1-Pd(II)L2-Ar RedElim Reductive Elimination R1-Pd(II)L2-Ar->RedElim RedElim->Pd(0)L2 Regeneration Product R¹-Ar (Product) RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step, where the organic moiety from the boronic acid is transferred to the palladium center, is often rate-determining.[2] The boronic acid must be activated by a base to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium complex.[9] The electronic nature of the substituent on the phenylboronic acid directly impacts the facility of this step.

Experimental Protocol: A Comparative Kinetic Analysis

To empirically compare the reactivity of this compound, a standardized kinetic experiment is essential. High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the reaction progress.[2]

Objective

To determine and compare the initial reaction rates of the Suzuki-Miyaura coupling of a standard aryl halide with this compound, phenylboronic acid, and 4-methoxyphenylboronic acid.

Materials
  • Aryl Halide: e.g., 4-bromoacetophenone

  • Boronic Acids:

    • This compound

    • Phenylboronic acid

    • 4-Methoxyphenylboronic acid

  • Palladium Catalyst: e.g., Palladium(II) acetate (Pd(OAc)₂)[1]

  • Ligand: e.g., SPhos[1]

  • Base: e.g., Potassium phosphate (K₃PO₄)[1]

  • Solvent: e.g., Toluene and water[1]

  • Internal Standard for HPLC analysis

  • Anhydrous solvents and reagents

Experimental Workflow

Experimental_Workflow cluster_workflow Comparative Reactivity Workflow start Reaction Setup (Inert Atmosphere) reagents Add Aryl Halide, Boronic Acid, Catalyst, Ligand, Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat to Reaction Temperature (e.g., 100 °C) solvent->reaction sampling Take Aliquots at Timed Intervals reaction->sampling quench Quench Aliquots sampling->quench analysis Analyze by HPLC quench->analysis kinetics Plot Product Concentration vs. Time & Determine Initial Rates analysis->kinetics end Compare Rates kinetics->end

Figure 2: A general experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.[2]

Step-by-Step Procedure
  • Reaction Setup : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the respective boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[1]

  • Inert Atmosphere : Seal the tube with a septum and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times.[1]

  • Solvent Addition : Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.[1]

  • Reaction Execution : Place the tube in a preheated oil bath at 100 °C and begin vigorous stirring.[1]

  • Sampling : At specified time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes), carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

  • Quenching and Preparation for Analysis : Immediately quench the aliquot in a vial containing a known concentration of an internal standard dissolved in a suitable solvent (e.g., acetonitrile). Dilute as necessary for HPLC analysis.

  • HPLC Analysis : Inject the prepared samples into the HPLC system to determine the concentration of the product relative to the internal standard.

  • Data Analysis : For each boronic acid, plot the concentration of the product as a function of time. The initial reaction rate can be determined from the slope of the initial linear portion of the curve.[2]

Conclusion

The reactivity of this compound in Suzuki-Miyaura cross-coupling reactions is anticipated to be lower than that of unsubstituted phenylboronic acid and electron-rich boronic acids due to the electron-withdrawing nature of the carbamoyl substituent. However, the specific reaction kinetics will be highly dependent on the chosen reaction conditions, including the catalyst, ligand, base, and solvent system. The provided experimental protocol offers a robust framework for quantifying these differences and making informed decisions in the design of synthetic routes for drug discovery and development.

References

A Senior Application Scientist's Guide to Trace Level Quantification of Boronic Acid Impurities using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Precise Boronic Acid Impurity Quantification in Pharmaceutical Development

Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, a cornerstone of pharmaceutical drug development. However, their utility is shadowed by their potential to be mutagenic impurities. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control of such impurities in active pharmaceutical ingredients (APIs) and drug products.[1] This necessitates the development of highly sensitive and robust analytical methods for their detection and quantification at trace levels, often in the parts-per-million (ppm) range.

This guide provides an in-depth comparison of analytical strategies for the trace level quantification of boronic acid impurities, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore both direct analysis and derivatization techniques, offering field-proven insights into the rationale behind experimental choices. Furthermore, we will objectively compare LC-MS/MS with alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), providing the necessary data and protocols to empower researchers, scientists, and drug development professionals in selecting the optimal approach for their specific needs.

The Analytical Challenge: Unique Properties of Boronic Acids

The quantification of boronic acid impurities is fraught with challenges stemming from their inherent chemical properties:

  • Polarity and Poor Ionization: Boronic acids are polar molecules, often leading to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns and inefficient ionization by electrospray ionization (ESI), which compromises sensitivity in LC-MS/MS analysis.

  • Thermal Instability and Lack of Volatility: Many boronic acids are not sufficiently volatile or thermally stable for direct analysis by Gas Chromatography (GC), often requiring derivatization to improve these characteristics.

  • Propensity for Dehydration: Boronic acids can readily undergo dehydration to form cyclic anhydrides known as boroxines. This equilibrium can complicate chromatographic separation and quantification.

  • Interaction with Diols: Boronic acids can form complexes with diols, which can be both a challenge and an opportunity in their analysis. This reactivity can be exploited for selective derivatization.

LC-MS/MS: The Gold Standard for Trace Level Quantification

LC-MS/MS has emerged as the preferred technique for the trace-level quantification of boronic acid impurities due to its exceptional sensitivity, selectivity, and applicability to a wide range of analytes in complex matrices. Two primary strategies are employed: direct analysis of underivatized boronic acids and analysis following chemical derivatization.

Direct Analysis of Underivatized Boronic Acids

Recent advancements in LC-MS/MS instrumentation and chromatographic techniques have made the direct analysis of some boronic acids feasible, offering a simpler and faster workflow by eliminating the derivatization step.

The success of direct analysis hinges on overcoming the inherent challenges of boronic acid analysis. Here’s how we address them:

  • Chromatography: To manage the high polarity of boronic acids, Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized reversed-phase columns designed for polar analytes are often employed. The mobile phase composition is critical; using a high pH mobile phase can deprotonate the boronic acid, improving retention on certain columns and enhancing the ESI signal in negative ion mode. For instance, a mobile phase containing 0.1% ammonia in water has been successfully used.[2]

  • Mass Spectrometry: Electrospray ionization in the negative ion mode (ESI-) is typically preferred for underivatized boronic acids, as it facilitates the formation of the [M-H]⁻ ion. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for trace-level quantification.

  • Standard and Sample Preparation:

    • Prepare stock solutions of boronic acid standards and the API in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Create a series of calibration standards by spiking the API solution with known concentrations of the boronic acid impurities.

    • Prepare a blank sample containing only the API to assess for matrix interference.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: A column suitable for polar analytes, such as an Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm).[2]

    • Mobile Phase A: 0.1% Ammonium Hydroxide in Water.[2]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.25 mL/min.[2]

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analytes.

    • Injection Volume: 5-10 µL.

    • MS System: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode.

    • MRM Transitions: Optimize the precursor and product ion transitions for each boronic acid impurity.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh API and Standards B Dissolve in Diluent A->B C Prepare Calibration Curve and QC Samples B->C D Inject Sample C->D E Chromatographic Separation D->E F ESI (-) Ionization E->F G MRM Detection F->G H Peak Integration G->H I Quantification using Calibration Curve H->I

Caption: Workflow for Direct LC-MS/MS Analysis of Boronic Acid Impurities.

Derivatization-Based LC-MS/MS Analysis

For many boronic acids, particularly those with poor ionization efficiency or challenging chromatographic behavior, chemical derivatization is a powerful strategy to enhance sensitivity and improve analytical performance.

Derivatization aims to modify the boronic acid molecule to:

  • Improve Ionization Efficiency: By introducing a readily ionizable group, the sensitivity of the MS detection can be significantly increased.

  • Enhance Chromatographic Retention: Modifying the polarity of the boronic acid can improve its retention on RPLC columns.

  • Increase Stability: Derivatization can protect the boronic acid from degradation or the formation of boroxines.

  • N-methyliminodiacetic acid (MIDA): MIDA reacts with boronic acids to form stable, cyclic MIDA boronates.[1] These derivatives are often less polar and ionize more efficiently, leading to improved chromatographic separation and MS sensitivity. The reaction is typically carried out by heating the boronic acid with MIDA in a suitable solvent like DMSO.[1]

  • Diols (e.g., pinanediol, 1,2-ethanediol): Boronic acids react with diols to form cyclic boronate esters. This reaction is often used to protect the boronic acid functionality and can improve its chromatographic properties.

  • Nitrophenylboronic acids: These can be used as derivatizing agents for diols, but the principle of forming a stable cyclic boronate can be applied in reverse to derivatize the boronic acid impurity itself with a diol containing a chromophore or an easily ionizable group.[3]

  • Derivatization Reaction:

    • In a vial, combine the sample containing the boronic acid impurity with a solution of N-methyliminodiacodiacetic acid (MIDA) in a suitable solvent (e.g., DMSO).

    • Heat the mixture at 80-90°C for a defined period (e.g., 1 hour) to ensure complete derivatization.

    • Allow the reaction mixture to cool to room temperature.

  • Sample Preparation for LC-MS/MS:

    • Dilute an aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile) to bring the concentration within the calibration range.

  • LC-MS/MS Conditions:

    • LC System and Column: Similar to the direct analysis method, a standard RPLC column can often be used for the less polar MIDA derivatives.

    • Mobile Phase: A typical mobile phase would consist of water with a small amount of formic acid (for positive ion mode) and acetonitrile.

    • MS System: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode is often effective for MIDA derivatives.

    • MRM Transitions: Optimize the precursor and product ion transitions for the specific MIDA-boronate derivative.

cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh API and Standards B Add Derivatizing Agent (e.g., MIDA) A->B C Heat to Drive Reaction B->C D Dilute for Analysis C->D E Inject Sample D->E F Chromatographic Separation E->F G ESI (+) Ionization F->G H MRM Detection G->H I Peak Integration H->I J Quantification using Calibration Curve I->J

Caption: Workflow for Derivatization-Based LC-MS/MS Analysis of Boronic Acid Impurities.

Comparison of Analytical Methods

The choice of the most suitable analytical method for quantifying boronic acid impurities depends on several factors, including the required sensitivity, the nature of the analyte and matrix, and the available instrumentation.

Technique Principle Sensitivity (Typical LOQ) Derivatization Advantages Disadvantages
LC-MS/MS (Direct) Chromatographic separation followed by mass spectrometric detection.ng/mL to pg/mL[4]Not required.High sensitivity and selectivity; suitable for a wide range of boronic acids.Can be challenging for very polar or poorly ionizable boronic acids; potential for matrix effects.
LC-MS/MS (Derivatization) Chemical modification to enhance detectability, followed by LC-MS/MS.pg/mL to fg/mLRequired.Significantly improves sensitivity and chromatography for problematic boronic acids.Adds a step to the workflow; derivatization reaction needs to be optimized and validated.
GC-MS Separation of volatile compounds by gas chromatography followed by mass spectrometric detection.ng/mLOften required to increase volatility and thermal stability.High resolution and sensitivity for volatile analytes.Not suitable for non-volatile or thermally labile boronic acids without derivatization.
ICP-MS Atomization and ionization of the sample in a plasma, followed by mass-based detection of elemental boron.ng/L to µg/LNot applicable.Extremely sensitive for total boron content; excellent for elemental analysis.Does not provide information on the specific boronic acid species; susceptible to isobaric interferences.

Alternative Analytical Techniques

While LC-MS/MS is often the method of choice, other techniques can be valuable in specific contexts.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of boronic acid impurities that are either inherently volatile or can be made so through derivatization.

  • Derivatization:

    • React the boronic acid with a silylating agent (e.g., BSTFA) or an alkylating agent to form a more volatile derivative.

    • The reaction is typically carried out in an organic solvent at an elevated temperature.

  • GC-MS Conditions:

    • GC System: Gas Chromatograph with a Mass Spectrometric detector.

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Injection Mode: Split or splitless, depending on the required sensitivity.

    • Temperature Program: An optimized temperature ramp to separate the derivatized analytes.

    • MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is an elemental analysis technique that offers unparalleled sensitivity for the determination of total boron content.

  • Sample Preparation: The primary goal is to completely digest the sample matrix to liberate the boron in a form suitable for introduction into the plasma. This is typically achieved through microwave-assisted acid digestion. The choice of acids (e.g., nitric acid, hydrochloric acid) is critical to ensure complete digestion without introducing boron contamination.

  • Interference Removal: ICP-MS can be prone to isobaric interferences (e.g., from carbon). The use of a collision/reaction cell in the ICP-MS instrument can help to mitigate these interferences.

  • Memory Effects: Boron is known to exhibit significant memory effects in the ICP-MS sample introduction system. This can be addressed by using a rinse solution containing ammonia or by employing specialized sample introduction components.

  • Sample Digestion:

    • Accurately weigh the API sample into a clean microwave digestion vessel.

    • Add a mixture of high-purity nitric acid and hydrochloric acid.

    • Perform microwave digestion using a validated temperature and pressure program.

    • After cooling, dilute the digested sample to a known volume with deionized water.

  • ICP-MS Analysis:

    • ICP-MS System: An ICP-MS instrument, preferably with a collision/reaction cell.

    • Tuning: Optimize the instrument for boron analysis, paying close attention to minimizing polyatomic interferences.

    • Calibration: Prepare a series of external calibration standards from a certified boron standard.

    • Analysis: Analyze the prepared samples and standards. Use a suitable internal standard to correct for matrix effects and instrument drift.

Conclusion: A Multi-Faceted Approach to Ensuring Pharmaceutical Safety

The trace level quantification of boronic acid impurities is a critical aspect of ensuring the safety and quality of pharmaceutical products. LC-MS/MS stands out as the most versatile and powerful technique, offering both direct and derivatization-based approaches to tackle the analytical challenges posed by these compounds. While direct analysis provides a simpler workflow, derivatization can unlock significant gains in sensitivity and chromatographic performance for more challenging analytes.

Alternative techniques such as GC-MS and ICP-MS have their specific applications. GC-MS is well-suited for volatile or derivatizable boronic acids, while ICP-MS provides exceptional sensitivity for total boron content. The selection of the optimal analytical strategy requires a thorough understanding of the analyte's properties, the sample matrix, and the regulatory requirements. By leveraging the methodologies and insights provided in this guide, researchers and drug development professionals can confidently develop and validate robust analytical methods to ensure the safety and efficacy of their products.

References

A Senior Application Scientist's Guide to X-ray Crystal Structure Analysis of Phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography stands as the definitive technique for elucidating atomic arrangements, offering unparalleled insights into molecular geometry, intermolecular interactions, and the subtle structural nuances that govern a compound's behavior.[1] This guide provides an in-depth comparison of the X-ray crystal structures of phenylboronic acid derivatives, a class of compounds of significant interest in organic synthesis, materials science, and medicinal chemistry.[2] We will explore the experimental workflow, delve into a comparative analysis of structural data, and discuss the critical implications for drug design.

The Experimental Workflow: From Molecule to Model

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and an understanding of the underlying principles. Each stage is critical for the success of the analysis. The general protocol involves crystal growth, data collection, and structure solution and refinement.[3]

The Cornerstone of Crystallography: Growing High-Quality Single Crystals

The adage "garbage in, garbage out" is particularly apt for X-ray crystallography; the quality of the crystal dictates the quality of the final structure.[4] For phenylboronic acid derivatives, obtaining suitable single crystals is often achieved through slow evaporation of a saturated solution.[3]

Detailed Protocol for Crystal Growth (Slow Evaporation):

  • Solvent Selection: The choice of solvent is crucial. Phenylboronic acids exhibit good solubility in polar organic solvents like ethers (e.g., dipropyl ether), ketones (e.g., acetone), and chloroform, but are poorly soluble in nonpolar solvents like hexanes.[5] The ideal solvent will dissolve the compound to create a saturated or near-saturated solution. Water or ethanol are also commonly used.[3]

  • Solution Preparation: Dissolve the phenylboronic acid derivative in the chosen solvent. Gentle heating may be required to achieve saturation. Ensure the solution is free of any particulate matter by filtration.

  • Slow Evaporation: Transfer the solution to a clean vial. To control the rate of evaporation, the vial can be covered with a perforated film or placed in a larger, sealed container with a small amount of a more volatile anti-solvent.[3] This slow process, over hours or days, allows for the ordered arrangement of molecules into a crystal lattice.

  • Crystal Harvesting: Once crystals have formed, carefully select a well-formed crystal with sharp edges and no visible defects, typically in the 0.1 to 0.5 mm size range, for mounting.[3]

The causality behind this meticulous process lies in achieving a limited degree of supersaturation, from which the system can relax by forming a crystalline precipitate rather than an amorphous solid.[4]

Data Collection: Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to collect the data needed to determine its structure.

Experimental Protocol for X-ray Diffraction Data Collection:

  • Crystal Mounting: The selected crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant oil to prevent ice formation during cooling.[3]

  • Data Collection: The mounted crystal is placed on a diffractometer, typically a four-circle instrument equipped with a CCD or CMOS detector.[3] It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction spots.[3] A monochromatic X-ray source, commonly Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å), is used.[3]

  • Diffraction Pattern Generation: A series of diffraction images are collected as the crystal is rotated through a range of angles.[3] The crystal lattice diffracts the X-ray beam into a unique pattern of spots of varying intensities.

G Figure 1: X-ray Crystallography Workflow cluster_0 Preparation cluster_1 Data Collection cluster_2 Structure Determination Compound Synthesis\n& Purification Compound Synthesis & Purification Crystal Growth\n(e.g., Slow Evaporation) Crystal Growth (e.g., Slow Evaporation) Compound Synthesis\n& Purification->Crystal Growth\n(e.g., Slow Evaporation) Crystal Mounting Crystal Mounting Crystal Growth\n(e.g., Slow Evaporation)->Crystal Mounting X-ray Diffraction\n(Data Acquisition) X-ray Diffraction (Data Acquisition) Crystal Mounting->X-ray Diffraction\n(Data Acquisition) Data Processing\n(Integration & Scaling) Data Processing (Integration & Scaling) X-ray Diffraction\n(Data Acquisition)->Data Processing\n(Integration & Scaling) Structure Solution\n(Direct/Patterson Methods) Structure Solution (Direct/Patterson Methods) Data Processing\n(Integration & Scaling)->Structure Solution\n(Direct/Patterson Methods) Structure Refinement\n(Least-Squares) Structure Refinement (Least-Squares) Structure Solution\n(Direct/Patterson Methods)->Structure Refinement\n(Least-Squares) Structural Analysis\n& Validation Structural Analysis & Validation Structure Refinement\n(Least-Squares)->Structural Analysis\n& Validation

Caption: A high-level overview of the experimental workflow in X-ray crystallography.

Structure Solution and Refinement: From Data to 3D Model

The collected diffraction data is processed to generate a three-dimensional model of the electron density within the crystal, from which the atomic positions can be determined.

Protocol for Structure Solution and Refinement:

  • Data Processing: The diffraction images are integrated to determine the intensities and positions of the reflections. From this, the unit cell parameters and space group are determined.[3]

  • Structure Solution: An initial model of the crystal structure is solved using computational methods like direct methods or Patterson methods.[3] This provides a preliminary set of atomic positions.

  • Structure Refinement: The initial model is refined using a least-squares method. This process adjusts atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction data.[3] Software such as SHELXS, SHELXL, or Olex2 are commonly used for this purpose.[3]

A Comparative Structural Analysis of Phenylboronic Acid Derivatives

The substitution on the phenyl ring significantly influences the crystal packing, intermolecular interactions, and overall molecular geometry of phenylboronic acid derivatives.[3]

The Influence of Substituents on Crystal Packing

The introduction of different functional groups onto the phenyl ring alters the electronic and steric properties of the molecule, leading to different crystal packing arrangements. For example, the presence of fluorine atoms can lead to distinct intermolecular interactions and packing motifs compared to non-fluorinated analogues.[3][6]

In a comparative study, (2,5-Difluoro-1,4-phenylene)diboronic acid and 2,4-Difluorophenylboronic acid demonstrate how substituent position impacts the crystal system and unit cell dimensions.[3] Similarly, the introduction of a methoxycarbonyl group, as in 4-(methoxycarbonyl)phenylboronic acid, results in a structure where molecules are linked into undulating sheets through a network of hydrogen bonds.[7]

Conformational Landscape: The Boronic Acid Group

The boronic acid group, -B(OH)₂, is not rigid and can adopt different conformations, primarily described as syn or anti with respect to the orientation of the hydroxyl groups. Phenylboronic acids can exist in three main conformations: syn,syn, syn,anti, and anti,anti.[8] The energetically favored conformation is typically syn,anti.[8]

However, in co-crystals, the boronic acid functionality can exhibit conformational diversity to accommodate different hydrogen bonding partners.[8] For instance, the less favorable syn,syn conformation can be utilized in co-crystal design with compounds containing N-donors.[8] This conformational flexibility is a key aspect of their utility in crystal engineering.[9]

The Supramolecular Architecture: Intermolecular Interactions

The crystal structures of phenylboronic acids are often dominated by strong hydrogen bonds. A common motif is the formation of dimers through pairs of O—H⋯O hydrogen bonds between the boronic acid OH groups.[7][10] These dimeric units can then be further linked into more extended networks.[10]

In the crystal structure of phenylboronic acid itself, two independent molecules are linked by a pair of O—H⋯O hydrogen bonds, and these dimeric units are further hydrogen-bonded to form infinite layers.[10] The introduction of other functional groups can lead to more complex hydrogen-bonding networks, including interactions with carbonyl groups or other heteroatoms.[7]

G Figure 2: Common Intermolecular Interactions cluster_dimer Boronic Acid Dimer cluster_hetero Heterosynthon PBA1 Ph-B(OH)₂ O-H O-H PBA2 Ph-B(OH)₂ O-H O-H PBA1:o1->PBA2:o2 O-H···O PBA2:o1->PBA1:o2 O-H···O PBA3 R-Ph-B(OH)₂ O-H O-H Acceptor {Acceptor | (e.g., Carbonyl, N-atom)} PBA3:o1->Acceptor O-H···Acceptor

Caption: Schematic of common hydrogen-bonding motifs in phenylboronic acid crystals.

Quantitative Crystallographic Data Comparison

The following table summarizes key crystallographic parameters for a selection of phenylboronic acid derivatives, illustrating the structural diversity within this class of compounds.

Parameter Phenylboronic acid [10]4-(methoxycarbonyl)phenylboronic acid [7](2,5-Difluoro-1,4-phenylene)diboronic acid [3]
Chemical Formula C₆H₇BO₂C₈H₉BO₄C₆H₆B₂F₂O₄
Molecular Weight 121.93 g/mol 179.97 g/mol 201.73 g/mol
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group Iba2P2₁/cP2₁/n
Unit Cell a (Å) 17.9049(7)11.2348(2)4.908(2)
Unit Cell b (Å) 15.3264(5)5.7610(1)10.635(5)
Unit Cell c (Å) 9.8113(2)13.0454(2)7.721(3)
Unit Cell β (°) 90102.399(1)98.24(2)
Key H-Bonds O-H···O dimersO-H···O dimers and O-H···O (carbonyl)Not specified

Application in Drug Development: Targeting Enzymes

Phenylboronic acids are of significant interest in drug development, particularly as inhibitors of enzymes like β-lactamases and carbonic anhydrases.[11][12] The boronic acid moiety can form a covalent bond with key serine residues in the active site of some enzymes, leading to potent inhibition.[11]

X-ray crystallography is indispensable in this field, providing detailed snapshots of how these inhibitors bind to their target proteins. For example, the crystal structure of a phenylboronic acid derivative in complex with AmpC β-lactamase revealed key hydrogen bond interactions and the conformational flexibility of the active site, which guided the design of more potent inhibitors.[11] Similarly, the first X-ray structure of a phenylboronic acid-based inhibitor bound to human carbonic anhydrase II has provided a structural basis for understanding its binding mode and for further structure-activity relationship studies.[13][14] This structural information allows for a rational, structure-based approach to drug design.[15]

Conclusion

The X-ray crystal structure analysis of phenylboronic acid derivatives offers a wealth of information crucial for both fundamental research and applied sciences like drug development. This guide has outlined the essential experimental protocols and highlighted the key structural features that define this important class of compounds. The interplay of substituent effects, conformational flexibility, and intricate hydrogen-bonding networks results in a rich and varied structural landscape. By leveraging the power of X-ray crystallography, researchers can continue to unravel these structural details and design new molecules with tailored properties for a wide range of applications.

References

A Senior Application Scientist's Guide: 4-(2-Methoxyethylcarbamoyl)phenylboronic Acid vs. Its Pinacol Ester in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and chemists in drug development and materials science, the choice of reagent can be the determining factor in the success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern carbon-carbon bond formation, and at its heart lies the organoboron reagent. This guide provides an in-depth comparison of two closely related yet functionally distinct building blocks: 4-(2-Methoxyethylcarbamoyl)phenylboronic acid and its pinacol ester derivative. We will explore the fundamental trade-offs between reactivity and stability, offering field-proven insights and experimental frameworks to guide your selection.

Molecular Profiles: Structure and Properties

At a glance, the two compounds differ only by the group attached to the boron atom. The boronic acid possesses two hydroxyl (-OH) groups, while the pinacol ester incorporates a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. This seemingly minor structural change has profound implications for their chemical behavior.

structs cluster_acid This compound cluster_ester This compound, pinacol ester Acid Ester

Caption: Chemical structures of the boronic acid and its pinacol ester.

A summary of their fundamental properties is presented below.

PropertyThis compoundThis compound, pinacol ester
Molecular Formula C₁₀H₁₄BNO₄C₁₆H₂₄BNO₄[1]
Molecular Weight 223.03 g/mol 305.18 g/mol [1][2]
Appearance Typically a white to off-white solidWhite to off-white solid[2]
Melting Point Data not consistently reported; variable73-76°C[2]
CAS Number 874219-58-81073353-60-2[1][2]

The Core Dichotomy: Reactivity vs. Stability

The central theme governing the choice between a boronic acid and its pinacol ester is the trade-off between intrinsic reactivity and practical stability.[3][4][5]

Stability and Handling

Boronic acids are notoriously susceptible to degradation.[6][7] Their primary instability arises from two pathways:

  • Dehydration: They can undergo intermolecular dehydration to form cyclic trimers known as boroxines.[6] This process is reversible but alters the reagent's purity and effective molecular weight, leading to inconsistencies in stoichiometry.

  • Protodeboronation: The carbon-boron bond can be cleaved under certain conditions (e.g., aqueous base), replacing the boronic acid group with a hydrogen atom.[4][6]

This inherent instability complicates long-term storage and requires careful handling to ensure reproducible results.[4]

Pinacol esters , conversely, offer substantially enhanced stability.[6][8] The pinacol group acts as a robust protecting group for the boron atom, shielding it from the environment. This protection confers several key advantages:

  • Longer Shelf-Life: Pinacol esters can be stored for extended periods without significant degradation.[6][9]

  • Moisture and Air Resistance: They are generally less sensitive to atmospheric moisture and oxygen.[6][9]

  • Ease of Purification: Their stability makes them highly amenable to purification by standard silica gel chromatography, a procedure that can often degrade the parent boronic acid.[4][9]

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling mechanism involves a crucial transmetalation step where the organic group is transferred from boron to the palladium catalyst. The nature of the boron species significantly influences this step.

Boronic acids are generally considered more reactive and often lead to faster reaction times.[4][5][10] This is attributed to the Lewis acidity of the boronic acid, which, upon activation by a base, facilitates the transfer of the aryl group to the palladium center.[4][5]

Pinacol esters typically exhibit slower reaction kinetics compared to their corresponding acids.[11] The steric bulk of the pinacol group can hinder the approach to the palladium center.[11] It is widely believed that many pinacol esters first undergo hydrolysis under the aqueous basic conditions of the reaction to generate the more reactive boronic acid in situ. However, recent mechanistic investigations have revealed that boronic esters can also transmetalate directly without prior hydrolysis, and depending on the specific ester, can even accelerate the reaction.[11]

Despite potentially slower rates, the use of a pinacol ester often results in cleaner reaction profiles and more reproducible yields.[5][6] This is a direct consequence of its high purity and stability, ensuring that the reagent is delivered to the reaction in a well-defined and consistent state.

workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_cycle ArylHalide Aryl Halide (R¹-X) OA Oxidative Addition ArylHalide->OA BoronReagent Boronic Acid / Ester (R²-B(OR)₂) TM Transmetalation BoronReagent->TM Catalyst Pd(0) Catalyst Catalyst->OA Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->TM activates Solvent Solvent (e.g., Dioxane/H₂O) OA->TM Pd(II) Intermediate RE Reductive Elimination TM->RE Di-organopalladium(II) RE->Catalyst regenerates Product Coupled Product (R¹-R²) RE->Product

Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.

Performance in Practice: A Comparative Summary

The theoretical differences translate into practical considerations for the laboratory chemist.

ParameterThis compoundThis compound, pinacol ester
Handling & Storage Lower stability; susceptible to forming boroxines; shorter shelf-life.[4][6]High stability; crystalline solid, easy to handle and store long-term.[4][6][8]
Purity & Consistency Purity can be variable due to boroxine formation.[12]Generally high purity and batch-to-batch consistency.
Reaction Rate Generally faster due to higher intrinsic reactivity.[4][10]Often slower, but can be substrate and condition-dependent.[11]
Reaction Profile Can be compromised by reagent decomposition, potentially leading to side products.[5]Often provides cleaner reactions and more reproducible isolated yields.[5][6]
Purification Challenging to purify via silica gel chromatography; may require derivatization or recrystallization.[13]Readily purified by standard column chromatography.[4]
Ideal Use Case Rapid, small-scale couplings where the reagent is used immediately.Multi-step syntheses, large-scale reactions, and automated workflows where stability and reproducibility are paramount.[4]

Experimental Protocols

The following protocols provide a validated starting point for using these reagents. Optimization may be required for specific substrates.

Protocol 1: Synthesis of the Pinacol Ester from the Boronic Acid

A common and highly practical procedure is to convert the boronic acid to its more stable pinacol ester for storage and subsequent use.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., Diethyl Ether, THF, or Toluene)

  • Drying agent (e.g., Anhydrous MgSO₄)

Procedure:

  • To a dry flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), pinacol (1.0-1.2 equiv), and a drying agent like anhydrous MgSO₄ (1.5 equiv).[14]

  • Add a suitable anhydrous solvent (e.g., diethyl ether) to form a suspension.[14]

  • Stir the suspension vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, filter off the solids (MgSO₄ and any unreacted starting material).

  • Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.

  • The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the pure this compound, pinacol ester.[15]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • Boron Reagent (Boronic Acid: 1.2-1.5 equiv; Pinacol Ester: 1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent System (e.g., 1,4-Dioxane and Water, typically 4:1 v/v)

Procedure:

  • To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), the chosen boron reagent (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[16]

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

Conclusion and Recommendations

The decision between using this compound and its pinacol ester is not a matter of which is "better," but which is more appropriate for the specific synthetic context.

  • Choose this compound for:

    • Speed: When reaction time is the primary concern and the potential for side reactions from reagent decomposition is acceptable.

    • Immediate Use: For small-scale, exploratory reactions where the reagent is synthesized or purchased and used without prolonged storage.

  • Choose this compound, pinacol ester for:

    • Robustness and Reproducibility: In complex, multi-step syntheses where reliability and high, clean yields are critical.[4]

    • Scalability: For large-scale reactions where ease of handling and reagent stability are paramount.

    • Storage and Inventory: When the boron-containing fragment needs to be stored for future use or incorporated into a compound library.

    • Purification Demands: When the final product requires rigorous purification, the stability of the pinacol ester throughout the workflow is a significant advantage.

Ultimately, for most applications in drug discovery and process development, the superior stability, handling characteristics, and reliability of the pinacol ester make it the preferred choice. The upfront investment in preparing or purchasing the ester is often repaid through higher reproducibility, cleaner reaction profiles, and greater overall synthetic efficiency.

References

Introduction: The Rise of Boronic Acids in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Boronic Acids as Enzyme Inhibitors for Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth comparative analysis of boronic acids as enzyme inhibitors, designed for researchers, scientists, and drug development professionals. It explores their mechanism of action, compares key examples with supporting experimental data, and offers detailed protocols for their evaluation.

Boronic acids have emerged as a versatile and powerful class of enzyme inhibitors, with significant applications in medicine and biotechnology.[1][2][3][4] Their unique chemical properties, particularly the ability of the boron atom to form reversible covalent bonds with active site nucleophiles, make them potent inhibitors of various enzyme classes.[1][5] The clinical success of drugs like bortezomib for multiple myeloma and vaborbactam for bacterial infections has solidified their importance in drug discovery.[2][3][6] This guide will delve into the intricacies of boronic acid-based enzyme inhibition, providing a comparative framework for understanding and utilizing these remarkable compounds.

Mechanism of Action: The Reversible Covalent Advantage

The inhibitory power of boronic acids lies in their ability to act as transition-state analogs.[7][8][9] The boron atom, with its empty p-orbital, is electrophilic and readily attacked by nucleophilic residues in the enzyme's active site, most commonly a serine or threonine.[5][10] This interaction leads to the formation of a stable, tetrahedral boronate adduct, mimicking the high-energy tetrahedral intermediate of the natural enzymatic reaction.[8][11][12] This reversible covalent bond results in potent inhibition with slow dissociation rates, leading to prolonged target engagement.[5]

Boronic Acid Inhibition Mechanism cluster_0 Enzyme Active Site cluster_1 Inhibition Enzyme Enzyme + Serine-OH TransitionState Tetrahedral Intermediate (Enzyme-Inhibitor Complex) Enzyme->TransitionState Nucleophilic Attack Inhibitor Boronic Acid Inhibitor (Trigonal Planar) Inhibitor->TransitionState Inhibited Inhibited Enzyme TransitionState->Inhibited Reversible Covalent Bond

Caption: Mechanism of boronic acid inhibition of a serine protease.

A Comparative Analysis of Boronic Acid Inhibitors

The versatility of the boronic acid pharmacophore allows for its incorporation into a wide range of molecular scaffolds, leading to inhibitors with diverse specificities and potencies. This section compares key classes of boronic acid inhibitors targeting different enzyme families.

Proteasome Inhibitors: The Bortezomib Story

Bortezomib (Velcade®) is a pioneering boronic acid-based drug that revolutionized the treatment of multiple myeloma.[13][14] It is a potent and selective inhibitor of the 26S proteasome, a cellular machine responsible for degrading ubiquitinated proteins.[13][14][15]

Mechanism of Action: Bortezomib's dipeptidyl boronic acid structure allows it to bind with high affinity to the N-terminal threonine residue in the chymotrypsin-like (β5) subunit of the 20S proteasome core particle.[13][16] This reversible covalent interaction blocks the proteasome's proteolytic activity, leading to an accumulation of pro-apoptotic factors and ultimately inducing programmed cell death in cancer cells.[16][17]

Bortezomib_Mechanism Bortezomib Bortezomib Proteasome 26S Proteasome (β5 subunit) Bortezomib->Proteasome Binds to Inhibition Inhibition of Chymotrypsin-like Activity Proteasome->Inhibition UbProteins Accumulation of Ubiquitinated Proteins Inhibition->UbProteins Apoptosis Apoptosis of Myeloma Cells UbProteins->Apoptosis

Caption: Simplified pathway of Bortezomib-induced apoptosis.

β-Lactamase Inhibitors: Vaborbactam and Beyond

The emergence of antibiotic resistance, particularly through the production of β-lactamase enzymes by bacteria, is a major global health threat. Boronic acid-based β-lactamase inhibitors (BLIs) represent a significant advancement in combating this resistance.

Vaborbactam: Vaborbactam is a cyclic boronic acid BLI that is used in combination with the carbapenem antibiotic meropenem (Vabomere®).[6][18][19] It is highly effective against Klebsiella pneumoniae carbapenemases (KPCs), a major class of serine carbapenemases.[20][21]

Mechanism of Action: Vaborbactam acts as a potent, reversible covalent inhibitor of serine β-lactamases, including class A and C enzymes.[7][20] It forms a stable adduct with the active site serine, protecting the partner β-lactam antibiotic from hydrolysis.[6][18]

Comparative Data for β-Lactamase Inhibitors:

InhibitorTarget β-LactamaseKi (nM)Reference
VaborbactamKPC-269[21]
SM23PDC-3 (Class C)4[19]
SM23AmpC (Class C)1[19]
Compound 10aAmpC140[7]
Compound 5KPC-2730[7]
Serine Protease Inhibitors

Boronic acids have long been recognized as potent inhibitors of serine proteases, a large family of enzymes involved in diverse physiological processes.[12][22] Their ability to mimic the tetrahedral transition state of peptide bond hydrolysis makes them ideal candidates for targeting these enzymes.[10][12]

Peptidyl Boronic Acids: By incorporating peptide sequences that mimic the natural substrate of a target protease, highly selective and potent peptidyl boronic acid inhibitors can be developed.[5][10][12] These inhibitors have shown promise in targeting proteases involved in cancer, such as prostate-specific antigen (PSA), and infectious diseases, like the malaria parasite egress protease SUB1.[5][12]

Comparative Data for Serine Protease Inhibitors:

InhibitorTarget ProteaseKi (nM)Reference
Z-SSKL(boro)LPSA~65[12]
Compound 3jPfSUB1<1[5]

Experimental Protocols for Evaluating Boronic Acid Inhibitors

Accurate and reproducible experimental data are crucial for the comparative analysis of enzyme inhibitors. This section provides detailed, step-by-step protocols for determining the inhibitory potency of boronic acids.

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

Protocol: Endpoint Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the boronic acid inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the target enzyme in an appropriate assay buffer.

    • Prepare a stock solution of the enzyme's substrate. The choice of substrate (e.g., chromogenic, fluorogenic) will depend on the detection method.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the enzyme to each well.

    • Add serial dilutions of the boronic acid inhibitor to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C) to allow for the formation of the enzyme-inhibitor complex.[23]

  • Initiation of Reaction and Detection:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader. The reaction should be in the linear range.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[23]

IC50_Determination_Workflow Start Start ReagentPrep Reagent Preparation (Enzyme, Inhibitor, Substrate) Start->ReagentPrep AssaySetup Assay Setup in 96-well Plate (Enzyme + Serial Dilutions of Inhibitor) ReagentPrep->AssaySetup PreIncubation Pre-incubation (e.g., 30 min at 37°C) AssaySetup->PreIncubation ReactionInitiation Initiate Reaction with Substrate PreIncubation->ReactionInitiation DataAcquisition Monitor Reaction Progress (Plate Reader) ReactionInitiation->DataAcquisition DataAnalysis Data Analysis (Calculate Velocities, Plot Inhibition Curve) DataAcquisition->DataAnalysis IC50 Determine IC50 Value DataAnalysis->IC50

Caption: Workflow for determining the IC50 of a boronic acid inhibitor.

Determination of the Inhibition Constant (Ki)

The inhibition constant (Ki) is a more fundamental measure of an inhibitor's binding affinity. For competitive inhibitors like boronic acids, Ki can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

Protocol: Ki Determination for a Competitive Inhibitor

  • Determine Km: First, determine the Km of the substrate for the target enzyme by measuring the initial reaction velocity at various substrate concentrations in the absence of the inhibitor.

  • Determine IC50: Determine the IC50 of the boronic acid inhibitor at a fixed substrate concentration as described in the previous protocol.

  • Calculate Ki: Use the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [S]/Km)

    Where:

    • [S] is the concentration of the substrate used in the IC50 determination.

    • Km is the Michaelis-Menten constant of the substrate.

Causality Behind Experimental Choices:

  • Pre-incubation: This step is crucial for reversible covalent inhibitors like boronic acids to ensure that the binding equilibrium is reached before initiating the reaction with the substrate.

  • Substrate Concentration for IC50: The substrate concentration should ideally be at or below the Km value to ensure sensitivity to competitive inhibition.

  • Enzyme Concentration: The enzyme concentration should be kept low to ensure that the inhibitor concentration is not significantly depleted by binding to the enzyme (i.e., not in a tight-binding regime, unless specific analysis methods are used).

Future Perspectives and Conclusion

Boronic acids continue to be a rich source of inspiration for the design of novel enzyme inhibitors. Future research will likely focus on:

  • Improving Selectivity: Designing inhibitors that can distinguish between closely related enzymes to minimize off-target effects.

  • Overcoming Resistance: Developing new boronic acid derivatives to combat emerging resistance mechanisms, particularly in the context of infectious diseases.

  • Expanding the Target Space: Exploring the potential of boronic acids to inhibit other enzyme classes, such as metallo-β-lactamases and kinases.[24]

References

A Senior Application Scientist's Guide to Assessing the Binding Affinity of Boronic Acids to Diols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the expanding field of boronic acid chemistry, a quantitative understanding of their binding affinity to diols is paramount. This interaction, a reversible covalent bond, is the linchpin for applications ranging from glucose sensing and drug delivery to the self-assembly of advanced biomaterials.[1][2][3] This guide provides an in-depth, comparative analysis of the primary experimental techniques used to measure this critical parameter. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.

The Fundamental Chemistry of Boronic Acid-Diol Interactions

The cornerstone of boronic acid utility is its ability to form a reversible covalent bond with 1,2- or 1,3-diols, such as those found in saccharides and glycoproteins.[1][2] This reaction involves the condensation of the boronic acid with the diol to form a cyclic boronate ester. The equilibrium of this reaction is highly dependent on several factors:

  • pH: The binding is significantly influenced by the pH of the solution. Boronic acids are Lewis acids that exist in equilibrium between a neutral, trigonal (sp²) form and an anionic, tetrahedral (sp³) form. Diol binding predominantly occurs with the tetrahedral form.[4][5] Therefore, the optimal pH for binding is typically near the pKa of the boronic acid.[1][6]

  • pKa of the Boronic Acid and Diol: The acidity of both the boronic acid and the diol plays a crucial role in the stability of the resulting boronate ester.[1][2]

  • Diol Structure: The stereochemistry and conformation of the diol, including the dihedral angle between the hydroxyl groups, significantly impact binding affinity.[1][2] For instance, fructose often exhibits a higher binding affinity than glucose due to the favorable conformation of its hydroxyl groups.[2]

  • Steric Hindrance: Bulky substituents on either the boronic acid or the diol can impede complex formation.[1][2]

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical method is a critical decision that will influence the quality and type of data obtained. Here, we compare the most prevalent techniques for quantifying boronic acid-diol binding affinity.

Table 1: Comparison of Techniques for Measuring Boronic Acid-Diol Binding Affinity
Technique Principle Information Obtained Sensitivity Sample Consumption Throughput Strengths Limitations
Fluorescence Spectroscopy (ARS Assay) Competitive displacement of a fluorescent dye (Alizarin Red S) from the boronic acid by the diol.[1][7][8]Apparent association constant (Ka) or dissociation constant (Kd).HighLowHighWidely applicable, cost-effective, high-throughput.Indirect method, potential for interference from colored or fluorescent compounds, results are highly dependent on buffer composition.[1]
UV-Vis Spectroscopy Change in absorbance of a chromophoric boronic acid or a reporter dye upon diol binding.[9]Ka or Kd.ModerateLowHighSimple, rapid, widely available instrumentation.Requires a chromophoric change upon binding, less sensitive than fluorescence.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event.[10][11][12]Ka, Kd, enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).ModerateHighLowProvides a complete thermodynamic profile of the interaction, label-free.Requires larger sample quantities, sensitive to buffer mismatches, not suitable for very weak or very strong interactions.
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy Monitors the change in the chemical shift of the boron atom upon conversion from the sp² to the sp³ hybridization state.[4][5][13]Ka or Kd, pKa of the boronic acid, qualitative information on complex structure.LowHighLowProvides direct evidence of binding to the boron center, can elucidate structural information.Lower sensitivity, requires specialized equipment, can be complex to analyze in the presence of multiple species.

Experimental Protocols and Methodologies

A meticulously executed protocol is the foundation of trustworthy data. The following sections provide detailed, step-by-step methodologies for the key techniques.

Fluorescence Spectroscopy: The Alizarin Red S (ARS) Competitive Binding Assay

This is one of the most common methods due to its simplicity and high throughput. It relies on the displacement of the fluorescent dye Alizarin Red S (ARS), a catechol-containing molecule, from the boronic acid by the diol of interest. The binding of ARS to a boronic acid enhances its fluorescence, and the subsequent addition of a competing diol causes a decrease in fluorescence intensity, which is proportional to the diol's binding affinity.[1][2][7]

ARS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare stock solutions: - Boronic Acid - Alizarin Red S (ARS) - Diol - Buffer (e.g., phosphate) at desired pH E1 Determine K_ARS: Titrate ARS with boronic acid. Measure fluorescence increase. P1->E1 E2 Competitive Binding: Prepare solutions with constant [ARS] and [Boronic Acid]. Titrate with increasing [Diol]. Measure fluorescence decrease. E1->E2 A1 Plot fluorescence data. E2->A1 A2 Calculate the association constant (K_diol) using the established binding model and K_ARS. A1->A2

Caption: Workflow for the Alizarin Red S (ARS) competitive binding assay.

Part A: Determination of the ARS-Boronic Acid Association Constant (KARS)

  • Prepare a stock solution of ARS in the desired buffer (e.g., 0.1 M phosphate buffer at a specific pH).

  • Prepare a series of solutions with a constant concentration of ARS and increasing concentrations of the boronic acid.

  • Measure the fluorescence intensity of each solution at the appropriate excitation and emission wavelengths for the ARS-boronic acid complex.

  • Plot the change in fluorescence intensity against the concentration of the boronic acid.

  • Fit the data to a suitable binding model (e.g., Benesi-Hildebrand plot) to determine KARS.[14]

Part B: Competitive Binding with the Diol

  • Prepare a solution containing a fixed concentration of ARS and the boronic acid (at a concentration that gives a significant fluorescence signal).

  • Prepare a series of solutions by titrating the ARS-boronic acid solution with increasing concentrations of the diol.

  • Measure the fluorescence intensity of each solution. You should observe a decrease in fluorescence as the diol displaces ARS.[1][2]

  • Calculate the association constant of the diol (Kdiol) using the measured fluorescence intensities and the previously determined KARS. The relationship can be derived from the equilibria involved.[1]

Causality Behind Experimental Choices: The use of a competitive assay is necessary when the boronic acid-diol interaction itself does not produce a convenient spectroscopic signal.[1] The choice of buffer and pH is critical as it directly influences the ionization state of the boronic acid and thus its binding affinity.[1][2] Maintaining consistent experimental conditions is paramount for comparing the binding affinities of different diols.[1]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful, label-free technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic signature of the interaction.[11][12]

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare solutions of boronic acid and diol in identical buffer to minimize heat of dilution effects. E1 Load boronic acid into the sample cell and diol into the titration syringe. P1->E1 E2 Perform a series of injections of the diol into the sample cell while monitoring the heat change. E1->E2 A1 Integrate the heat pulses to generate a binding isotherm. E2->A1 A2 Fit the binding isotherm to a suitable model to determine K_a, ΔH, and stoichiometry (n). A1->A2

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

  • Prepare degassed solutions of the boronic acid and the diol in the same buffer batch to minimize artifacts from buffer mismatch.

  • Load the boronic acid solution into the sample cell of the calorimeter.

  • Load the diol solution into the titration syringe.

  • Set the experimental parameters , including temperature, stirring speed, and injection volume.

  • Perform an initial injection to account for any initial dilution effects, which is typically discarded from the data analysis.

  • Execute a series of injections of the diol into the boronic acid solution. The instrument measures the heat change after each injection.

  • Analyze the data : Integrate the raw heat flow data to obtain the heat change per injection. Plot this against the molar ratio of diol to boronic acid to generate a binding isotherm. Fit this curve to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.[15]

Causality Behind Experimental Choices: The necessity of identical buffer in both the cell and the syringe cannot be overstated; any pH or concentration mismatch will generate heat of dilution that can mask the true binding signal. The concentrations of the reactants should be chosen carefully to ensure a "c-window" that allows for accurate determination of the binding constant.

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR is a direct method for probing the local environment of the boron atom. The chemical shift of ¹¹B is sensitive to its hybridization state, allowing for the direct observation of the equilibrium between the trigonal boronic acid (sp²) and the tetrahedral boronate ester (sp³).[4][5][13]

NMR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare a series of NMR samples with a constant concentration of boronic acid and varying concentrations of the diol in a buffered D₂O solution. E1 Acquire ¹¹B NMR spectra for each sample. P1->E1 A1 Observe the chemical shift changes of the boron signal. E1->A1 A2 Integrate the signals corresponding to the free and bound boronic acid species. A1->A2 A3 Calculate the equilibrium constant from the relative populations of the species. A2->A3

Caption: Workflow for ¹¹B NMR spectroscopy for boronic acid-diol binding.

  • Prepare a stock solution of the boronic acid in a suitable deuterated solvent (e.g., D₂O with buffer).

  • Prepare a series of NMR tubes with a constant concentration of the boronic acid and systematically increasing concentrations of the diol.

  • Acquire ¹¹B NMR spectra for each sample. A reference standard may be included for accurate chemical shift referencing.

  • Process the spectra and identify the signals corresponding to the free boronic acid (typically δ ≈ 26-30 ppm) and the boronate ester (typically δ ≈ 1-7 ppm).[4]

  • Integrate the respective signals to determine the relative concentrations of the free and bound species at each diol concentration.

  • Calculate the binding constant by fitting the titration data to a suitable binding isotherm.

Causality Behind Experimental Choices: The choice of a deuterated solvent is essential for NMR spectroscopy. The pH of the solution must be carefully controlled, as it affects both the pKa of the boronic acid and the binding equilibrium.[5][13] This technique is particularly valuable as it provides direct evidence of the interaction at the boron center, avoiding the potential artifacts of indirect reporter assays.[4]

Conclusion and Future Perspectives

The accurate assessment of boronic acid-diol binding affinity is a critical aspect of research and development in numerous scientific disciplines. The choice of analytical technique should be guided by the specific research question, the available resources, and the desired level of thermodynamic detail. While fluorescence-based assays like the ARS method offer high throughput and accessibility, direct methods like ITC and ¹¹B NMR provide more comprehensive and unambiguous data. As the field continues to evolve, the synergistic use of multiple techniques will be instrumental in elucidating the intricacies of these dynamic covalent interactions and in the rational design of novel boronic acid-based technologies.

References

A Comparative Guide to Bioconjugation: Evaluating Alternatives to Phenylboronic Acid Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The selective formation of stable covalent linkages between biomolecules and probes, drugs, or other functional moieties is a cornerstone of modern chemical biology and drug development. For years, 4-(2-Methoxyethylcarbamoyl)phenylboronic acid and similar reagents have been utilized for their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols present on biomolecules like glycoproteins. This interaction, forming a boronate ester, is dynamic and pH-sensitive, offering advantages for applications in sensing and stimuli-responsive materials.[1][2] However, the inherent reversibility and hydrolytic instability of the boronate ester bond in aqueous physiological environments pose significant limitations for applications demanding permanent, stable bioconjugates.[3][4][5]

This guide provides an in-depth comparison of robust, alternative bioconjugation strategies that have emerged as powerful tools for creating stable biomolecular conjugates. We will move beyond the dynamic nature of boronate esters to explore the landscape of bioorthogonal and chemoselective reactions that offer superior stability, faster kinetics, and broader applicability. This analysis is designed for researchers, scientists, and drug development professionals seeking to select the optimal conjugation chemistry for their specific application, from fluorescently labeling proteins for imaging to constructing complex antibody-drug conjugates (ADCs).

The Benchmark: Phenylboronic Acid and Boronate Ester Formation

The foundational chemistry of reagents like this compound involves a condensation reaction with a diol to form a cyclic boronate ester, releasing water in the process.[6] This reaction is attractive due to the low toxicity of boronic acids and the ability to target diol-containing molecules such as catechols and certain carbohydrates.[3][7]

The primary characteristic of this linkage is its dynamic, reversible nature, which is highly dependent on pH.[6][8] While this is advantageous for creating responsive hydrogels or sensors for saccharides, it is a critical drawback for applications requiring the conjugate to remain intact under physiological conditions.[1][9]

G cluster_0 Boronate Ester Formation (Reversible) PBA Phenylboronic Acid (R-B(OH)₂) Ester Boronate Ester PBA->Ester + Diol Biomolecule Diol (HO-R'-OH) Diol->Ester Water 2 H₂O Ester->Water

Caption: Reversible condensation of a phenylboronic acid and a diol to form a boronate ester.

Advantages:

  • Targets naturally occurring diols on some biomolecules.

  • Reversibility can be exploited for stimuli-responsive systems.[7]

  • Reagents are generally low in toxicity.[3]

Limitations:

  • Hydrolytic Instability: The boronate ester linkage is prone to hydrolysis in aqueous environments, leading to dissociation of the conjugate.[5][10]

  • Slow Kinetics: The reaction can be slow, especially at neutral pH and low reactant concentrations.[11]

  • Limited Scope: Primarily targets cis-diols, which are not universally present on all biomolecules of interest (e.g., proteins without specific glycosylation).

Given these limitations, the field has largely embraced a suite of more stable and efficient "click chemistry" and bioorthogonal reactions.

The New Paradigm: Bioorthogonal "Click Chemistry" Alternatives

The concept of "click chemistry" describes reactions that are high-yielding, modular, and create stable products under benign, typically aqueous, conditions. Critically, these reactions are bioorthogonal, meaning their reactive functional groups are abiotic and do not cross-react with biological molecules, ensuring exquisite specificity.[12]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a cornerstone of modern bioconjugation, representing a copper-free variant of the original click reaction. It involves the reaction between a strained cyclooctyne (like DBCO or BCN) and an azide to form a stable triazole linkage.[][14] The reaction is driven by the release of ring strain in the cyclooctyne, eliminating the need for a toxic copper catalyst and making it ideal for use in living systems.[15][16]

G cluster_0 SPAAC Mechanism Cyclooctyne Strained Alkyne (e.g., DBCO) Triazole Stable Triazole Linkage Cyclooctyne->Triazole + Azide Azide (R-N₃) Azide->Triazole

Caption: SPAAC reaction between a strained alkyne and an azide.

Key Features:

  • Catalyst-Free: Completely bioorthogonal and non-toxic, suitable for live-cell and in vivo applications.[12][]

  • High Specificity: Azides and cyclooctynes are abiotic and do not react with native cellular components.[16]

  • Stable Product: Forms an irreversible and highly stable triazole ring.[]

  • Favorable Kinetics: While slower than CuAAC or tetrazine ligation, rates are sufficient for many applications, and can be accelerated.[17]

Tetrazine Ligation

Considered one of the fastest bioorthogonal reactions, tetrazine ligation is an inverse-electron-demand Diels-Alder reaction between an electron-poor tetrazine and a strained, electron-rich alkene, most commonly a trans-cyclooctene (TCO).[18][19] The reaction proceeds with exceptionally rapid kinetics and produces only nitrogen gas as a byproduct.[18]

G cluster_0 Tetrazine Ligation Mechanism Tetrazine Tetrazine Adduct Stable Dihydropyrazine Adduct + N₂ Gas Tetrazine->Adduct + TCO trans-Cyclooctene (TCO) TCO->Adduct

Caption: Tetrazine ligation via an inverse-electron-demand Diels-Alder reaction.

Key Features:

  • Extremely Fast Kinetics: Second-order rate constants can reach up to 2000 M⁻¹s⁻¹, enabling conjugation at very low concentrations.[18][19][20]

  • Bioorthogonal: The reacting partners show no cross-reactivity with biological functional groups.[18]

  • Catalyst-Free: The reaction proceeds rapidly without any catalyst.

  • Fluorogenic Potential: Some tetrazine reagents are designed to become fluorescent upon reaction, allowing for real-time monitoring of conjugation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The original "click" reaction, developed by Barry Sharpless, involves the cycloaddition of a terminal alkyne and an azide, catalyzed by a copper(I) species. It is incredibly efficient and versatile, forming a stable 1,4-disubstituted triazole.

Key Features:

  • High Efficiency: The reaction is robust, high-yielding, and tolerates a wide range of solvents and functional groups.[21]

  • Simple Reagents: Terminal alkynes and azides are relatively small, stable, and easy to introduce into biomolecules.

  • Copper Cytotoxicity: The primary drawback is the requirement for a copper catalyst, which is toxic to living cells, limiting its use to in vitro applications.[12] However, the development of accelerating ligands can help stabilize the copper catalyst and reduce its toxicity.[21]

Classic and Reliable: Oxime Ligation

Oxime ligation is a highly reliable bioorthogonal reaction that forms a stable oxime bond from the condensation of an aminooxy group with an aldehyde or ketone.[22] The reaction is typically catalyzed by aniline derivatives and proceeds efficiently under mild aqueous conditions.[11][22]

G cluster_0 Oxime Ligation Mechanism Aminooxy Aminooxy (R-O-NH₂) Oxime Stable Oxime Linkage Aminooxy->Oxime + Carbonyl Aldehyde/Ketone (R'-C=O) Carbonyl->Oxime

Caption: Oxime ligation between an aminooxy and a carbonyl group.

Key Features:

  • High Chemoselectivity: The reacting partners are highly selective for each other and inert to other biological functionalities.

  • Stable Product: The resulting oxime bond is highly stable under physiological conditions.[22]

  • Tunable Kinetics: While historically slower, recent advances have introduced strategies to achieve complete ligation within minutes, making it suitable for time-sensitive applications like radiolabeling.[23][24]

  • Catalyst Requirement: The reaction is often catalyzed by aniline, which can be a consideration for some sensitive systems, though it is generally less problematic than heavy metal catalysts.[11]

Forging Stable C-C Bonds: Suzuki-Miyaura Coupling

While more common in organic synthesis, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has been adapted for bioconjugation.[25] This reaction forges a highly stable carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide.[26] This represents a fundamental departure from boronate ester formation, as here the boronic acid is a reagent that is consumed to create a permanent C-C bond, rather than forming a reversible linkage.

G pd0 Pd(0)L₂ pd2_add R¹-Pd(II)L₂-X pd0->pd2_add Oxidative Addition (+ R¹-X) pd2_trans R¹-Pd(II)L₂-R² pd2_add->pd2_trans Transmetalation (+ R²-B(OR)₂ + Base) pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Features:

  • Extremely Stable Bond: Forms a robust C-C bond that is inert to biological degradation.

  • Bioorthogonality Challenges: Requires careful selection of palladium catalysts and ligands to function in aqueous buffers and avoid side reactions with biomolecules like cysteine.[27][28]

  • Harsher Conditions: Often requires elevated temperatures or specific additives, which can be detrimental to sensitive proteins.[28] However, progress has been made in developing milder, more biocompatible conditions.[29][30]

  • Specialized Application: Best suited for modifying proteins or peptides that have been specifically engineered to contain an organohalide (e.g., p-iodophenylalanine).[27]

Comparative Analysis and Data Summary

Choosing the right bioconjugation chemistry is a decision driven by the specific requirements of the application, including desired stability, reaction speed, and biological context (in vitro vs. in vivo).

FeatureBoronate Ester FormationSPAACTetrazine LigationOxime LigationSuzuki-Miyaura Coupling
Bond Type B-O (Reversible)Triazole (Covalent)Dihydropyrazine (Covalent)Oxime (Covalent)C-C (Covalent)
Stability Low (Hydrolytically labile)Very HighVery HighHighVery High
Bioorthogonality ModerateExcellentExcellentExcellentModerate to Good
Catalyst Required NoNoNoYes (Aniline)Yes (Palladium)
Toxicity Concerns LowNoneNoneLowCatalyst-dependent
Reaction Context In vitroIn vitro, Live Cell, In vivoIn vitro, Live Cell, In vivoIn vitro, Live CellPrimarily In vitro
Typical 2nd Order Rate Constant (M⁻¹s⁻¹) ~8[3]0.1 - 1100 - 2000+[20]10⁻³ - 10⁻² (uncatalyzed)Variable

Experimental Protocol: Protein Labeling via SPAAC

This protocol provides a general workflow for labeling a protein containing an azide functional group with a DBCO-functionalized fluorescent dye.

Objective: To fluorescently label Azide-Protein with DBCO-Fluorophore.

Materials:

  • Azide-modified protein (e.g., 1 mg/mL solution in PBS, pH 7.4)

  • DBCO-Fluorophore (e.g., 10 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10) for purification

Workflow Diagram:

G start Start: Azide-Protein + DBCO-Dye mix 1. Mix Reactants (Protein in PBS, add DBCO-Dye) start->mix incubate 2. Incubate (e.g., 1-2h at RT or 4°C overnight) mix->incubate purify 3. Purify (Size-Exclusion Chromatography) incubate->purify collect 4. Collect Labeled Protein (Separate from unreacted dye) purify->collect analyze 5. Analyze (SDS-PAGE, UV-Vis, Mass Spec) collect->analyze end End: Purified Labeled Protein analyze->end

Caption: General experimental workflow for protein labeling via SPAAC.

Procedure:

  • Preparation: Bring protein solution and DBCO-Fluorophore stock to room temperature.

  • Reaction Setup: To 1 mL of the 1 mg/mL protein solution, add a 10-20 fold molar excess of the DBCO-Fluorophore stock solution. For example, for a 50 kDa protein (20 nmol in 1 mL), add 20-40 µL of the 10 mM DBCO stock. Note: The final DMSO concentration should ideally be kept below 5% v/v to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate. Reaction times can vary from 1 hour at room temperature to overnight at 4°C. The optimal time should be determined empirically.

  • Purification: To remove unreacted DBCO-Fluorophore, apply the reaction mixture to a pre-equilibrated SEC column (PD-10). Elute with PBS buffer according to the manufacturer's instructions.

  • Analysis: Collect the fractions containing the labeled protein (typically the first colored fractions to elute). Confirm successful conjugation and purity using SDS-PAGE (visualizing fluorescence) and UV-Vis spectroscopy to determine the degree of labeling.

Conclusion and Future Outlook

While this compound and its derivatives hold a niche in creating dynamic, pH-responsive materials, the demand for stable bioconjugates in diagnostics, therapeutics, and research has driven the adoption of more robust chemical strategies. Bioorthogonal reactions, particularly Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Tetrazine Ligation , stand out as superior alternatives, offering a combination of high stability, excellent specificity, and biocompatibility, with tetrazine ligation providing unparalleled speed.[16][18][31] Oxime ligation remains a versatile and reliable tool, with recent innovations enhancing its reaction kinetics significantly.[23] For applications demanding the creation of immutable C-C bonds, Suzuki-Miyaura coupling provides a powerful, albeit more complex, option.[32]

The choice of a bioconjugation reagent is no longer limited. By understanding the distinct advantages and limitations of each class of reaction, researchers can now select a chemistry that is precisely tailored to their experimental needs, ensuring the creation of well-defined, stable, and functional bioconjugates.

References

A Senior Application Scientist's Guide to Purity Assessment of Boronic Acid Starting Materials for GMP Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals operating under the rigorous framework of Good Manufacturing Practice (GMP), the quality of starting materials is not merely a matter of analytical chemistry; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Boronic acids, indispensable building blocks in modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, present unique challenges in purity assessment due to their inherent chemical properties. This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of boronic acid starting materials, grounded in scientific principles and aligned with regulatory expectations.

The Criticality of Purity in Boronic Acid Starting Materials

Boronic acids are not simple, inert reagents. Their propensity to undergo dehydration to form cyclic anhydrides, known as boroxines, and their susceptibility to protodeboronation, introduce a level of complexity that demands a multi-faceted analytical approach.[1] Furthermore, the potential for residual process-related impurities, including catalysts and unreacted intermediates, and the emergence of certain arylboronic acids as potentially genotoxic, necessitate robust and highly sensitive analytical methods.[2][3]

The International Council for Harmonisation (ICH) guideline Q11 on the development and manufacture of drug substances emphasizes the importance of a well-defined and controlled starting material.[4] This control is pivotal as impurities introduced at this early stage can be carried through the synthetic process, potentially impacting the impurity profile of the final API.[5][6] Therefore, a thorough understanding and rigorous control of boronic acid purity are paramount for a successful and compliant GMP synthesis campaign.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique for boronic acid purity assessment is a critical decision, driven by the specific purity attribute being evaluated. A combination of orthogonal techniques is often necessary to build a complete purity profile. This section compares the most effective methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR).

At a Glance: HPLC vs. LC-MS vs. qNMR for Purity Assessment
FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and a mobile phase, with detection by UV absorbance.Separation by liquid chromatography followed by mass-based detection and fragmentation.Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.
Primary/Secondary Secondary method requiring a reference standard for quantification.Secondary method for quantification, but primary for identification.Primary ratio method; can determine purity without a specific reference standard of the analyte, using a certified internal standard.
Selectivity High selectivity for separating structurally similar impurities.Very high selectivity and specificity, enabling the identification of unknown impurities.Excellent for structural confirmation and identification of impurities. Can be limited by signal overlap.
Sensitivity Good sensitivity, suitable for routine purity checks and assay.Highest sensitivity, ideal for trace-level impurity analysis, including genotoxic impurities.[7][8]Sensitivity is typically lower than chromatographic methods but can be enhanced with high-field instruments.
Quantification of Boroxines Can be challenging as boroxines may be in equilibrium with the boronic acid in the mobile phase.[9]Can detect and provide structural information on boroxines.Can distinguish and quantify boronic acids and their corresponding boroxines in solution.[10]
Validation Well-established validation protocols according to ICH Q2(R1).[5][11]Requires validation of both chromatographic and mass spectrometric parameters.[12]Requires specific validation parameters for accuracy and precision.[13]

Experimental Workflows and Protocols

A self-validating system for purity assessment relies on well-defined and reproducible experimental protocols. The following sections provide detailed methodologies for the key analytical techniques.

Workflow for Comprehensive Purity Assessment

Purity Assessment Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Trace and Specific Impurity Analysis cluster_4 Final Specification Start Boronic Acid Starting Material Lot Appearance Visual Inspection (Appearance, Color) Start->Appearance Solubility Solubility Testing Appearance->Solubility HPLC_Assay HPLC-UV for Assay and Purity Solubility->HPLC_Assay qNMR_Purity qNMR for Absolute Purity and Boroxine Content Solubility->qNMR_Purity LCMS_Profile LC-MS for Impurity Profile and Identification HPLC_Assay->LCMS_Profile Orthogonal Confirmation GCMS_Residual GC-MS for Residual Solvents LCMS_Profile->GCMS_Residual NMR_Structure 1H and 11B NMR for Structural Confirmation qNMR_Purity->NMR_Structure Complementary Data LCMSMS_GTI LC-MS/MS for Genotoxic Impurities NMR_Structure->LCMSMS_GTI Specification Certificate of Analysis (CoA) Generation GCMS_Residual->Specification LCMSMS_GTI->Specification

Caption: Comprehensive workflow for the purity assessment of boronic acid starting materials.

Protocol 1: HPLC-UV Method for Assay and Purity

This protocol provides a general-purpose reversed-phase HPLC method suitable for the assay and purity determination of many common aryl boronic acids.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column compartment, and a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase A: Water with 0.1% formic acid.[10]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]

  • Gradient: A typical starting point is a linear gradient from 5% to 95% B over 15-20 minutes.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV at a suitable wavelength (e.g., 254 nm).[14]

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the boronic acid sample and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

3. Data Analysis:

  • Calculate the assay of the boronic acid against a certified reference standard.

  • Determine the percentage of impurities by area normalization, assuming all impurities have a similar response factor at the detection wavelength.

Rationale: The acidic mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape and reproducibility. A C18 column provides good retention for a wide range of aryl boronic acids.[14]

Protocol 2: qNMR for Absolute Purity and Boroxine Content

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for an analyte-specific reference standard.

1. Instrumentation and Parameters:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H and ¹¹B detection.

  • Pulse Program: A standard single-pulse experiment.[15]

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

2. Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 10-20 mg of the boronic acid sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.[15]

  • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). Dissolving the sample in a coordinating solvent like d₄-methanol can help to break up the boroxine trimer.[10]

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity of the boronic acid using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

  • The presence of boroxines can be identified by distinct signals in the ¹H and ¹¹B NMR spectra and quantified by integration relative to the boronic acid monomer.[16]

Rationale: qNMR provides a direct measure of the molar ratio of the analyte to a certified internal standard, offering a high degree of accuracy and traceability. ¹¹B NMR is particularly useful for observing the equilibrium between the boronic acid and its boroxine anhydride.[16][17]

Protocol 3: LC-MS/MS for Trace Level Genotoxic Impurity Analysis

This protocol outlines a sensitive method for the detection and quantification of potential genotoxic impurities (GTIs) in boronic acid starting materials.

1. Instrumentation and Conditions:

  • LC-MS/MS System: A UHPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium formate in water.[12]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient optimized for the separation of the target GTI from the main boronic acid peak.

  • Ionization Mode: ESI negative or positive, depending on the GTI.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[18]

2. Sample Preparation:

  • Prepare a stock solution of the GTI standard at a known concentration.

  • Prepare a sample solution of the boronic acid at a high concentration (e.g., 10 mg/mL) to achieve low detection limits for the GTI.

3. Data Analysis:

  • Quantify the GTI using an external standard calibration curve.

  • The limit of quantification (LOQ) should be sufficiently low to meet the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake for the final drug product.[19]

Rationale: LC-MS/MS in MRM mode provides the necessary sensitivity and selectivity to detect and quantify GTIs at the parts-per-million (ppm) level required by regulatory guidelines.[7][12]

Logical Framework for Method Selection and Data Interpretation

The choice and interpretation of analytical data for boronic acid purity should follow a logical, risk-based approach.

Method Selection Logic cluster_assay Assay & Main Component Purity cluster_impurities Impurity Profiling cluster_specific Specific Impurity Analysis Start Purity Assessment Requirement Assay_qNMR qNMR (Primary Method) - High Accuracy - No Analyte Standard Needed Start->Assay_qNMR Assay_HPLC HPLC-UV (Secondary Method) - High Precision - Requires Reference Standard Start->Assay_HPLC Impurity_LCMS LC-MS - Identification of Unknowns - High Selectivity Start->Impurity_LCMS Impurity_HPLC HPLC-UV - Quantification of Known Impurities Start->Impurity_HPLC Assay_qNMR->Assay_HPLC Orthogonal Verification Impurity_LCMS->Impurity_HPLC Complementary Data Boroxine_NMR 11B NMR - Direct Observation of Equilibrium Impurity_LCMS->Boroxine_NMR GTI_LCMSMS LC-MS/MS - Trace Level Quantification Impurity_LCMS->GTI_LCMSMS Residual_GCMS GC-MS - Volatile Impurities Impurity_LCMS->Residual_GCMS

Caption: Logical framework for selecting analytical methods for boronic acid purity assessment.

Interpretation of Results:

  • Assay: The assay value obtained by a primary method like qNMR should be corroborated by an orthogonal secondary method like HPLC-UV. Discrepancies may indicate the presence of impurities that are not detected by one of the methods.

  • Impurity Profile: The impurity profile from HPLC-UV should be consistent across batches. Any new or significantly higher impurity should be investigated and identified using LC-MS.

  • Boroxine Content: The level of boroxine should be monitored, as it can affect the reactivity and stoichiometry of the boronic acid in subsequent reactions. ¹¹B NMR is the most direct method for this assessment.

  • Genotoxic Impurities: The levels of any identified potential genotoxic impurities must be strictly controlled and demonstrated to be below the established TTC.[19]

Conclusion: A Holistic Approach to Ensuring Quality

The purity assessment of boronic acid starting materials for GMP synthesis is a multifaceted endeavor that requires a deep understanding of their chemistry and the application of a suite of orthogonal analytical techniques. A robust quality control strategy, incorporating high-resolution chromatographic and spectroscopic methods, is not merely a regulatory hurdle but a fundamental component of building quality into the final drug substance. By implementing the comparative methodologies and detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can establish a self-validating system that ensures the purity, consistency, and ultimately, the safety and efficacy of their pharmaceutical products.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(2-Methoxyethylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Initial Safety Precautions

Understanding the potential hazards of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid is the foundation of its safe handling and disposal. Based on data for its pinacol ester derivative, this compound should be treated with caution[1]. As a class, boronic acids can cause skin and eye irritation[2].

Immediate Safety and Handling:

  • Engineering Controls: All handling and preparation for disposal of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize the risk of inhalation[2][3].

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to, chemical-resistant gloves (nitrile or neoprene are often suitable), safety goggles, a face shield if there is a splash hazard, and a fully fastened laboratory coat[2][4].

Hazard Classification (based on pinacol ester derivative) Recommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)[1]Eye Protection: Chemical safety goggles or face shield[4]
Skin Corrosion/Irritation (Category 2)[1]Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene)[4]
Potential for Respiratory Irritation[2]Body Protection: Laboratory coat[2]
Respiratory Protection: Use within a chemical fume hood[3]. A NIOSH-approved respirator may be required for spill cleanup or if ventilation is inadequate[5].
Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the drain[2][4].

2.1. Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal[2][6].

  • Solid Waste: Collect unused or expired this compound, as well as contaminated materials such as weighing paper, pipette tips, and gloves, in a designated, sealable container for solid hazardous waste[2][4].

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste[2][4]. Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[2][3]. Incompatible materials to avoid mixing with boronic acids include strong oxidizing agents, acids, and bases[7].

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-proof sharps container.

2.2. Waste Container Management

Adherence to proper container management protocols is a core requirement of both the EPA and OSHA[6][8].

  • Container Compatibility: Use containers made of materials that are chemically compatible with boronic acids. High-density polyethylene (HDPE) is a common choice. Avoid using metal containers for acidic or basic waste streams[9].

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the primary hazards (e.g., "Irritant," "Harmful if Swallowed")[2][4][10].

  • Storage: Keep waste containers securely sealed except when adding waste[8]. Store them in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel[8][10]. The SAA should be in a secondary containment tray to mitigate spills.

2.3. Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before disposal or recycling[2][3].

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent, such as acetone or ethanol[2][3].

  • Collect Rinsate: The first rinsate, and potentially subsequent rinses depending on institutional policy, must be collected and disposed of as liquid hazardous waste[2][3].

  • Final Disposal: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface the original label. The decontaminated container can then be disposed of according to your facility's procedures for clean glassware or plastic recycling[2][3].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

G Disposal Workflow for this compound start Waste Generation (Solid, Liquid, or Container) waste_type Type of Waste? start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid container_waste Empty Container waste_type->container_waste Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Triple Rinse with Appropriate Solvent container_waste->decontaminate store_waste Store Sealed Containers in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate dispose_container Dispose of Clean, Dry Container (Recycle or Trash per EHS) decontaminate->dispose_container collect_rinsate->store_waste pickup Arrange for Pickup by EHS or Licensed Contractor store_waste->pickup

Caption: Disposal workflow for this compound.

Regulatory Framework

In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450)[6][11][12]. Key requirements include developing a Chemical Hygiene Plan (CHP), providing employee training, and proper waste management from generation to disposal[13]. It is imperative to consult your institution's EHS office, as they will provide specific guidance that incorporates federal, state, and local regulations[14].

By implementing these procedures, you contribute to a culture of safety and environmental stewardship, building trust in your laboratory's operations and protecting both your personnel and the broader community.

References

Operational Guide: Personal Protective Equipment and Safe Handling of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed operational framework for the safe handling, use, and disposal of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid. Developed for researchers, scientists, and drug development professionals, the protocols herein are synthesized from established safety data for phenylboronic acid derivatives to ensure maximum protection and experimental integrity. The primary focus is on mitigating risks through a combination of robust engineering controls and appropriate personal protective equipment (PPE).

Hazard Identification and Core Risk Assessment

This compound and its derivatives are classified as hazardous substances. The primary risks associated with this compound class involve irritation and acute toxicity if ingested. Understanding these hazards is foundational to the subsequent safety protocols.

Based on data from its pinacol ester and related phenylboronic acid compounds, the primary hazards are:

  • Acute Oral Toxicity (Category 4) : Harmful if swallowed.[1]

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2) : Causes serious and potentially damaging eye irritation.

  • Respiratory Tract Irritation : Inhalation of dust may cause respiratory irritation.[2]

Furthermore, phenylboronic acids can be hygroscopic and sensitive to air, potentially converting to their corresponding anhydrides.[3][4] This reactivity underscores the need for controlled storage and handling to ensure both safety and compound integrity.

Hazard ClassificationDescriptionPrimary Exposure Route
Acute Toxicity, Oral (Cat. 4) Harmful if ingested.Ingestion
Skin Corrosion/Irritation (Cat. 2) Can cause significant skin irritation.Dermal Contact
Serious Eye Damage/Irritation (Cat. 2) Poses a risk of serious irritation to the eyes.Ocular Contact
Specific Target Organ Toxicity (Single Exposure) May cause irritation to the respiratory system.Inhalation

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, robust engineering controls must be in place. These controls are designed to isolate the handler from the chemical hazard at the source.

  • Chemical Fume Hood : All handling of solid this compound, including weighing and transferring, must be conducted within a certified chemical fume hood.[5][6] This is the most critical engineering control to prevent the inhalation of fine dust particles.[7]

  • Safety Shower and Eyewash Station : Ensure that a fully functional and unobstructed safety shower and eyewash station are located in close proximity to the workstation.[5][7][8] Regular testing of this equipment is mandatory.

Mandatory Personal Protective Equipment (PPE)

A comprehensive suite of PPE is required to create a barrier between the researcher and the chemical. The selection of PPE is not merely a checklist; it is a system designed to protect against specific, identified hazards.

PPE CategorySpecificationRationale and Causality
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield must be worn over goggles when there is a risk of splashing or when handling larger quantities.[5]Protects the eyes from dust particles and splashes that can cause serious irritation.[8] Standard safety glasses do not provide an adequate seal against fine powders.
Hand Protection Chemically resistant nitrile gloves are required. Gloves must be inspected for integrity before each use and changed immediately upon contamination.[8]Prevents direct skin contact, which can lead to irritation.[5] Proper glove removal technique is essential to avoid contaminating the skin.
Body Protection A fully buttoned, flame-resistant laboratory coat must be worn. Long pants and fully enclosed, chemical-resistant footwear are also required.[8]Protects the skin on the arms and body from accidental spills or contact with contaminated surfaces.[8]
Respiratory Protection For routine handling within a fume hood, respiratory protection is typically not necessary.[5] If dust or aerosols may be generated outside of a fume hood, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[8]Minimizes the risk of inhaling dust particles that can cause respiratory tract irritation.[2][8]

Procedural Workflow: Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is crucial for safety and for preventing the contamination of the experiment and the laboratory environment.

Step 1: Preparation and Pre-Handling
  • Verify that the chemical fume hood's certification is current and that airflow is optimal.

  • Ensure the work area within the hood is clean, uncluttered, and free of incompatible materials.[8]

  • Confirm the location of the nearest safety shower and eyewash station.[5]

  • Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place it within the fume hood before introducing the chemical.

Step 2: Donning Personal Protective Equipment

The sequence of donning PPE is critical to ensure a proper seal and avoid contamination. Follow the logical progression outlined below.

PPE_Donning cluster_donning PPE Donning Sequence A 1. Lab Coat B 2. Respirator (If Required) A->B Secure fit C 3. Safety Goggles or Face Shield B->C Ensure seal D 4. Gloves C->D Pull over cuffs

Figure 1: Recommended PPE Donning Sequence.
Step 3: Compound Handling

  • Keep the container of this compound tightly closed whenever possible.[4][8]

  • When transferring the solid, use a spatula or other appropriate tool to minimize the generation of dust.[8] Avoid pouring the dry powder.

  • If the compound is known to be air or moisture-sensitive, consider using advanced techniques such as a Schlenk line or an inert-atmosphere glove box to maintain its integrity.[9][10]

  • Upon completion of the task, securely seal the primary container.

Step 4: Post-Handling and Doffing PPE
  • Clean all equipment and the work area within the fume hood to remove any residual chemical.

  • The doffing sequence is designed to prevent re-contamination of the user. It is, in many ways, more critical than the donning sequence.

PPE_Doffing cluster_doffing PPE Doffing Sequence (Exit Lab After) A 1. Gloves (Contaminated) B 2. Safety Goggles or Face Shield A->B Avoid touching face C 3. Lab Coat B->C Handle by inside D 4. Respirator (If Used) C->D Avoid touching front

Figure 2: Safe PPE Doffing Procedure.
  • After doffing all PPE, wash hands thoroughly with soap and water.[3][8]

Emergency Procedures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][11]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[7]
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][12]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention or call a poison control center.[12][13]
Spill Response Protocol

In the event of a spill, follow these procedural steps:

  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.[5]

  • Ventilate : Ensure the area is well-ventilated, if it is safe to do so.[5]

  • Contain : For small spills, use an inert, dry absorbent material (e.g., sand, vermiculite) to contain the spill.[5] Avoid any actions that could raise dust.[2]

  • Clean-Up : Carefully sweep or scoop the contained material into a suitable, labeled container for hazardous waste.[14] Do not use water.

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : Dispose of all contaminated materials (including PPE) as hazardous waste.[5]

Waste Disposal Plan

All waste generated from the use of this compound must be considered hazardous.[5]

Solid Waste Disposal
  • Containerization : Place all solid waste, including contaminated PPE and cleaning materials, into a clearly labeled, sealable container made of a compatible material (e.g., polyethylene).[6]

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Storage : Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[6]

  • Pickup : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical in the regular trash or down the drain.[6]

Empty Container Decontamination
  • Initial Rinse : Rinse the empty container with a suitable polar organic solvent, such as acetone or ethanol. This first rinseate is considered hazardous and must be collected and added to your hazardous waste container.[6]

  • Subsequent Rinses : Perform at least two additional rinses. Consult your institution's EHS guidelines to determine if these subsequent rinses must also be collected as hazardous waste.

  • Final Disposal : After thorough rinsing and air-drying in a ventilated area, deface the original label. The clean container can then typically be disposed of in the appropriate laboratory recycling stream.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methoxyethylcarbamoyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(2-Methoxyethylcarbamoyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.